Technical Documentation Center

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride
  • CAS: 2305252-87-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4-Dimethyl-1H-imidazol-2-amine Hydrochloride: Properties, Synthesis, and Applications

Abstract The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids with a broad spectrum of pharmacological activities. This technical guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of a specific derivative, 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, spectral characteristics, and potential therapeutic applications. While this specific compound may not be widely cataloged, its properties can be reliably inferred from well-studied analogous structures, providing a strong foundation for its use in novel drug discovery programs.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The imidazole ring is a fundamental heterocyclic motif present in many biologically crucial molecules, including the amino acid histidine. The 2-aminoimidazole substructure, in particular, has garnered significant attention due to its prevalence in marine natural products that exhibit potent biological activities, including antimicrobial, antibiofilm, anticancer, and anti-inflammatory properties.[1][2] The hydrochloride salt form of these amine-containing compounds generally enhances aqueous solubility and stability, making them more amenable to pharmaceutical formulation and biological testing.[3] This guide focuses on the 1,4-dimethyl substituted analog, a structure poised for exploration in medicinal chemistry.

Physicochemical and Structural Properties

The structural attributes and resulting physicochemical properties of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride are critical for understanding its behavior in both chemical reactions and biological systems.

Chemical Structure and Identification
  • IUPAC Name: 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride

  • Molecular Formula: C₅H₁₀ClN₃

  • Molecular Weight: 147.61 g/mol

  • CAS Number: Not assigned. This compound is primarily for research and may not be commercially cataloged.

The structure consists of a five-membered imidazole ring with methyl groups at the N1 and C4 positions and an amine group at the C2 position. The hydrochloride salt is formed by the protonation of one of the ring nitrogens or the exocyclic amine, with the most likely site of protonation being the sp²-hybridized ring nitrogen (N3), due to the delocalization of the exocyclic amino group's lone pair into the ring.

Predicted Physicochemical Data

The following properties are estimated based on data from structurally similar compounds, such as 1-methyl-1H-imidazol-2-amine hydrochloride and other aminoimidazole derivatives.[4][5]

PropertyPredicted Value/CharacteristicRationale & Cited Insights
Appearance White to off-white crystalline solid.Amine hydrochloride salts are typically crystalline solids.[3]
Melting Point >150 °C (with decomposition)Similar to other small molecule amine hydrochlorides.[6]
Solubility Soluble in water and methanol. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.The hydrochloride salt form significantly increases aqueous solubility.[3][7]
pKa ~8.0 - 9.0The pKa of the conjugate acid (imidazolium ion) is increased by the electron-donating amino and methyl groups compared to unsubstituted imidazole (pKa ~7.0).[8][9]
Hygroscopicity Likely hygroscopic.A common characteristic of soluble hydrochloride salts.[10]

Synthesis and Purification

The synthesis of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride can be logically approached through established methods for constructing the 2-aminoimidazole core. The most direct and field-proven method involves the condensation of an α-haloketone with a substituted guanidine.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available materials: the formation of the free base followed by conversion to the hydrochloride salt.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Salt Formation A 3-Chloro-2-butanone C 1,4-Dimethyl-1H-imidazol-2-amine (Free Base) A->C Base (e.g., K2CO3) Solvent (e.g., Dioxane) Heat B Methylguanidine B->C E 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride (Product) C->E D HCl in Ether or Isopropanol D->E Stir at 0-25 °C

Caption: Proposed two-step synthesis of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine (Free Base)

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend methylguanidine hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in 1,4-dioxane.

    • Causality: Methylguanidine is the source of the N1-methyl and the C2-amino groups. K₂CO₃ serves as the base to neutralize the methylguanidine hydrochloride starting material and the HCl generated during the reaction. Dioxane is a suitable high-boiling aprotic solvent for this condensation.[6]

  • Reaction: Add 3-chloro-2-butanone (1.1 eq) dropwise to the stirred suspension.

    • Causality: 3-chloro-2-butanone provides the C4-methyl and C5 carbons of the imidazole ring. The reaction proceeds via an initial Sₙ2 reaction, followed by intramolecular condensation and aromatization.[6]

  • Reflux: Heat the reaction mixture to reflux (approx. 100 °C) for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) to yield the pure free base.

Step 2: Formation of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent such as anhydrous diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful salt formation. The pH of the solution should become acidic.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Reactivity and Chemical Behavior

The reactivity of 1,4-Dimethyl-1H-imidazol-2-amine is governed by the interplay of the aromatic imidazole ring and the exocyclic amino group.

  • Nucleophilicity: The exocyclic 2-amino group is nucleophilic and can participate in reactions with electrophiles such as aldehydes, ketones, and acyl chlorides. This reactivity is central to its use as a scaffold in medicinal chemistry.[4]

  • Aromaticity: The imidazole ring is aromatic and can undergo electrophilic aromatic substitution, although the electron-donating amino and methyl groups activate the ring, potentially leading to complex reaction mixtures if not controlled. The C5 position is the most likely site for electrophilic attack.

  • Basicity: The molecule possesses two basic centers: the exocyclic amino group and the N3 ring nitrogen. The N3 nitrogen is generally more basic and is the primary site of protonation to form the hydrochloride salt.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectral data based on known values for similar structures.[11][12][13][14]

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5Broad Singlet2H-NH₂Amine protons, often broad and exchangeable with D₂O.
~6.5Singlet1HC5-HThe sole proton on the imidazole ring.
~3.4Singlet3HN1-CH₃N-methyl group, deshielded by the adjacent nitrogen.
~2.1Singlet3HC4-CH₃C-methyl group attached to the aromatic ring.
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~148C2Carbon bearing the amino group, significantly downfield.
~125C4Quaternary carbon attached to the methyl group.
~110C5Carbon bearing the ring proton.
~32N1-CH₃N-methyl carbon.
~12C4-CH₃C-methyl carbon.
Infrared (IR) Spectroscopy

Key expected vibrational frequencies include N-H stretching for the amine group (~3300-3100 cm⁻¹), C=N and C=C stretching from the imidazole ring (~1650-1550 cm⁻¹), and C-H stretching from the methyl and ring C-H groups (~3100-2850 cm⁻¹).

Applications in Research and Drug Development

The 2-aminoimidazole scaffold is a "privileged" structure, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] Derivatives of 2-AI are particularly noted for their ability to modulate bacterial behavior, making them highly attractive for developing novel therapeutics.

Antibiofilm and Antimicrobial Adjuvant Therapy

Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics.[3] 2-AI derivatives have been extensively shown to:

  • Inhibit Biofilm Formation: They can prevent bacteria, including pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, from forming biofilms at low micromolar concentrations.[3][9]

  • Disperse Existing Biofilms: They can break down pre-formed, mature biofilms, exposing the bacteria to antibiotics and the host immune system.

  • Resensitize Resistant Bacteria: When used in combination with traditional antibiotics, 2-AI compounds can restore the efficacy of drugs against multidrug-resistant strains.[3]

The 1,4-dimethyl substitution pattern of the target compound offers a unique scaffold for further derivatization to optimize these antibiofilm properties.

Caption: Mechanism of 2-aminoimidazoles as antibiofilm adjuvants.

Other Potential Therapeutic Areas

The 2-AI scaffold has been explored in a variety of other therapeutic contexts, including as kinase inhibitors and receptor antagonists, highlighting the versatility of this chemical class.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is not available, hazard information can be extrapolated from similar compounds like 1-Methyl-1H-imidazol-2-amine hydrochloride.[5][15]

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place, protected from moisture due to its hygroscopic nature.

Conclusion

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is a promising, yet underexplored, member of the 2-aminoimidazole class of compounds. Based on the well-established chemistry and biology of this scaffold, it represents a valuable building block for the development of novel therapeutics, particularly as an adjuvant to combat antibiotic-resistant bacterial biofilms. This guide provides the foundational chemical knowledge—from a robust synthetic protocol to predicted spectral and physical properties—required for its synthesis, characterization, and application in advanced drug discovery and medicinal chemistry research.

References

  • LookChem. (n.d.). Cas 72-40-2, 4-Amino-5-imidazolecarboxamide hydrochloride. Retrieved from [Link]

  • Phan, T. T., et al. (2017). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 724–727. Available at: [Link]

  • Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-dimethyl-1H-imidazol-5-amine hydrochloride. Retrieved from [Link]

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120. Available at: [Link]

  • Krasavin, M. (2014). 2-Aminoimidazoles in medicinal chemistry. Medicinal Chemistry Research, 23, 4641-4659. Available at: [Link]

  • MilliporeSigma. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • Perrone, S., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1646. Available at: [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 808-812. Available at: [Link]

  • ResearchGate. (2015). Chemistry of 2-Aminoimidazoles. Retrieved from [Link]

  • Pustovarov, V. V., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1986. Available at: [Link]

  • ResearchGate. (2022). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Amino-Dimethylimidazole Hydrochloride Isomers for Advanced Research

This guide provides a comprehensive technical overview of amino-dimethylimidazole hydrochloride, a class of compounds with significant interest in medicinal chemistry and drug development. Recognizing the potential for i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of amino-dimethylimidazole hydrochloride, a class of compounds with significant interest in medicinal chemistry and drug development. Recognizing the potential for isomeric ambiguity in nomenclature, this document will address the distinct properties, synthesis, and applications of key isomers, with a focus on providing researchers, scientists, and drug development professionals with actionable insights and methodologies.

Introduction: The Significance of the Amino-Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The introduction of amino and methyl groups to this core structure gives rise to a diverse family of molecules with a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The hydrochloride salt form of these compounds often enhances their stability and solubility, making them more amenable to pharmaceutical formulation.

This guide will specifically explore the landscape of amino-dimethylimidazole hydrochloride isomers, providing clarity on their nomenclature and presenting key technical data to support research and development efforts.

Isomeric Landscape and Physicochemical Properties

The nomenclature "2-amino-1,4-dimethylimidazole HCl" can be ambiguous. Depending on the numbering of the imidazole ring, several isomers could be described by a similar name. Below is a summary of the key physicochemical properties of relevant and commercially available amino-dimethylimidazole hydrochloride isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Amino-1,4-dimethylimidazole Hydrochloride1427475-33-9C5H10ClN3147.61
4-Amino-1,5-dimethylimidazole Hydrochloride1456821-65-0C5H10ClN3147.61[4]

It is crucial for researchers to verify the specific isomer and its corresponding CAS number to ensure the accuracy and reproducibility of their work.

Synthesis of Amino-Substituted Imidazoles

The synthesis of substituted imidazoles can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

A common approach to synthesizing substituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] Modifications of this reaction, where a primary amine is used in place of ammonia, can lead to N-substituted imidazoles.[6]

Another versatile method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[7] This approach allows for the construction of the imidazole ring through the reaction of TosMIC with an aldimine.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted amino-imidazole, which can be adapted for specific isomers.

G cluster_prep Starting Material Preparation cluster_reaction Core Synthesis cluster_modification Functional Group Manipulation cluster_purification Purification and Salt Formation A 1,2-Dicarbonyl Compound C Condensation Reaction (e.g., Radziszewski) A->C B Aldehyde/Amine B->C D Introduction of Amino Group (e.g., Nitration followed by Reduction) C->D Post-synthesis modification E N-Alkylation D->E F Chromatography E->F G Crystallization F->G H HCl Salt Formation G->H I Final Product: Amino-Dimethylimidazole HCl H->I

Caption: Generalized workflow for the synthesis of amino-dimethylimidazole HCl.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Imidazole Ring Formation

  • To a stirred solution of the appropriate 1,2-dicarbonyl compound (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., acetic acid), add ammonium acetate (2.5 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous ammonia) to precipitate the crude imidazole product.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Functionalization (e.g., Nitration)

  • Suspend the synthesized imidazole in concentrated sulfuric acid at 0°C.

  • Add a nitrating agent (e.g., fuming nitric acid) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base to precipitate the nitro-imidazole derivative.

  • Filter, wash with water, and dry the product.

Step 3: Reduction to Amino Group

  • Dissolve the nitro-imidazole in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent (e.g., SnCl2·2H2O or catalytic hydrogenation with Pd/C).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, remove the catalyst by filtration (if applicable), and concentrate the solvent under reduced pressure.

  • Purify the crude amino-imidazole by column chromatography.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified amino-imidazole in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to obtain the final product.

Applications in Drug Development and Research

2-Aminoimidazole (2-AI) derivatives are a class of compounds that have garnered significant attention for their therapeutic potential, particularly as biofilm disruptors.[9] These compounds have been shown to disperse existing biofilms and re-sensitize multidrug-resistant bacteria to conventional antibiotics.[9]

Mechanism of Action and Therapeutic Potential

The imidazole scaffold is a key component in inhibitors of various kinases, such as Transforming growth factor β-activated kinase 1 (TAK1), which is a potential therapeutic target for inflammatory diseases and cancer.[10] The amino and methyl substitutions can be tailored to enhance potency and selectivity for specific biological targets.

The following diagram illustrates a conceptual signaling pathway where an amino-imidazole derivative could act as a kinase inhibitor.

G cluster_pathway Conceptual Kinase Inhibition Pathway Ligand Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Cell Surface Receptor Ligand->Receptor TAK1 TAK1 Kinase Receptor->TAK1 activates DownstreamKinase Downstream Kinase (e.g., MKKs) TAK1->DownstreamKinase phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) DownstreamKinase->TranscriptionFactor activates InflammatoryResponse Inflammatory Response TranscriptionFactor->InflammatoryResponse induces Inhibitor Amino-Dimethylimidazole Derivative Inhibitor->TAK1 inhibits

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 1,4-Dimethylimidazole Derivatives

Introduction: The 1,4-Dimethylimidazole Scaffold - A Privileged Core in Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Dimethylimidazole Scaffold - A Privileged Core in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of countless biologically active molecules.[1][2][3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine, make it a "privileged structure" in drug discovery.[5][6] This guide focuses specifically on derivatives of the 1,4-dimethylimidazole core, a scaffold that offers a synthetically tractable platform for developing novel therapeutic agents. By exploring the nuanced relationships between chemical structure and biological function, we can elucidate the principles guiding the design of more potent and selective drug candidates. This document will delve into the critical structure-activity relationships (SAR) of these derivatives, primarily focusing on their anticancer and antimicrobial activities, providing researchers and drug development professionals with a comprehensive understanding of this versatile chemical class.

Part 1: Anticancer Activity of 1,4-Dimethylimidazole Derivatives

The development of novel anticancer agents is a paramount objective in medicinal chemistry. Imidazole derivatives have emerged as a promising class of compounds, with many exhibiting potent cytotoxic effects against various cancer cell lines.[7][8][9] Their mechanisms of action are diverse, often involving the inhibition of critical cellular machinery such as protein kinases and microtubule dynamics.[7][8]

Core SAR Principles for Anticancer Potency

The anticancer potential of imidazole derivatives is profoundly influenced by the nature and position of substituents on both the imidazole core and any appended aromatic rings.[7]

  • Substitution on Appended Phenyl Rings: For derivatives featuring phenyl groups, the addition of electron-withdrawing groups (e.g., halogens, nitro groups) or methoxy groups can significantly enhance anticancer activity.[7] For instance, the inclusion of 2,5-dimethyl, 4-methyl, and 4-methoxy groups on a phenylsulfonyl ring attached to a related benzimidazole core was shown to increase potency.[7]

  • Targeting Epidermal Growth Factor Receptor (EGFR): Several imidazole-based compounds have been developed as inhibitors of EGFR, a key kinase in cell signaling.[7] The substitution pattern is critical for achieving high-affinity binding to the ATP pocket of the enzyme. For example, certain benzimidazole-pyrazole derivatives have shown potent EGFR phosphorylation inhibition, with IC50 values in the low micromolar range.[7]

Quantitative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity of representative imidazole and benzimidazole derivatives against various human cancer cell lines, illustrating key SAR insights.

Compound IDCore StructureKey SubstituentsTarget Cell LineIC50 (µM)Reference
Compound 22 Benzimidazole2,5-dimethylphenylsulfonylA549 (Lung)0.15[7]
HeLa (Cervical)0.21[7]
HepG2 (Liver)0.33[7]
MCF-7 (Breast)0.17[7]
Compound 37 Benzimidazole-pyrazole-A549 (Lung)2.2[7]
Compound 38 Benzimidazole-pyrazole-A549 (Lung)2.8[7]
IPM714 1H-imidazole[4,5-f][1][10]phenanthroline-HCT116 (Colon)1.74[4][11]
SW480 (Colon)2.0[4][11]
Mechanistic Insights: Inhibition of EGFR Signaling

A common mechanism for the anticancer action of these derivatives is the disruption of cell signaling pathways crucial for tumor growth and survival. The inhibition of EGFR is a well-documented example.

EGFR_Pathway Simplified EGFR Signaling Pathway Inhibition cluster_inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Imidazole Imidazole Derivative Imidazole->EGFR Binds to ATP Pocket Block Pathway Blocked Imidazole->Block Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibition Inhibition Block->P_EGFR

Caption: Inhibition of the EGFR signaling cascade by an imidazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines.

Objective: To determine the concentration of a 1,4-dimethylimidazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity of 1,4-Dimethylimidazole Derivatives

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent antibacterial and antifungal properties.[12][13] Imidazole-based structures are integral to many established antifungal agents (e.g., clotrimazole) and are being extensively investigated for broader antimicrobial applications.[14]

Structure-Activity Relationship for Antibacterial Effects

The antibacterial efficacy of imidazole derivatives is highly dependent on their substitution patterns, which influence their ability to penetrate bacterial cells and interact with molecular targets.

  • Impact of Electron-Withdrawing Groups: Studies have consistently shown that the presence of electron-withdrawing groups on phenyl rings attached to the imidazole core is beneficial for antibacterial activity.[15] This modification can enhance the compound's interaction with bacterial targets.

  • Combination with Other Heterocycles: Fusing or linking the imidazole ring with other heterocyclic systems, such as pyrazole or triazole, can produce synergistic effects, leading to potent activity against both Gram-positive and Gram-negative bacteria.[2][10] For example, combining imidazole with a quinolone moiety has shown high antibacterial activity.[2]

  • Lipophilicity: The overall lipophilicity of the molecule, often represented by log P, plays a crucial role. An optimal level of lipophilicity is required to facilitate passage through the bacterial cell membrane without causing non-specific toxicity.

Structure-Activity Relationship for Antifungal Effects

Imidazole derivatives are renowned for their antifungal properties, primarily through the inhibition of fungal cytochrome P450 enzymes.

  • Nitro-Containing Derivatives: The introduction of a nitro group (NO2) into the imidazole structure is a key strategy for enhancing antifungal activity.[2] 5-(2-nitrovinyl) imidazoles, for instance, have demonstrated high efficacy against various Candida species.[2]

  • Fusion with Thiazolidinone: Combining the imidazole scaffold with a thiazolidinone ring can significantly enhance antifungal effects, particularly against Candida albicans and Aspergillus niger.[2] This combination may also reduce overall toxicity.[2]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency. The table below presents MIC values for selected imidazole derivatives.

Compound ClassKey Structural FeatureTarget OrganismMIC (µg/mL)Reference
Benzimidazole Derivative III 1,2-disubstitutedE. coli (tolC-mutant)2[12][13]
Benzimidazole Derivative 25d Optimized from IIIE. coli (tolC-mutant)0.125[13]
Imidazole-Thiazolidinone Fused heterocycleC. albicansStrong Inhibition[2]
Nitro-imidazole 5-(2-nitrovinyl) groupC. kruseiHigh Activity[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.

Objective: To find the lowest concentration of a 1,4-dimethylimidazole derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • Microbial strain (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Test compound (solubilized in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Dispense 50 µL of broth into all wells of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first well. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Dilute the standardized microbial suspension in broth so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi). Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Part 3: Summary of Key Structure-Activity Relationships

The biological activity of 1,4-dimethylimidazole derivatives is a direct function of their three-dimensional structure and electronic properties. The following diagram summarizes the overarching SAR principles discussed.

SAR_Summary Core SAR Principles for 1,4-Dimethylimidazole Derivatives Core 1,4-Dimethylimidazole Core Mod1 Substitution on Appended Phenyl Ring Core->Mod1 Mod2 Fusion with other Heterocycles Core->Mod2 Mod3 Introduction of Specific Functional Groups Core->Mod3 Anticancer Anticancer Activity Antimicrobial Antimicrobial Activity Mod1->Anticancer Mod1->Antimicrobial EWGs Electron-Withdrawing Groups (e.g., -Cl, -F) Mod1->EWGs Methoxy Methoxy Groups (-OCH3) Mod1->Methoxy Mod2->Anticancer Mod2->Antimicrobial Quinolone Quinolone, Pyrazole, Thiazolidinone Mod2->Quinolone Mod3->Antimicrobial Nitro Nitro Group (-NO2) Mod3->Nitro EWGs->Anticancer + potency EWGs->Antimicrobial + potency Methoxy->Anticancer + potency Quinolone->Antimicrobial + potency Nitro->Antimicrobial + antifungal

Caption: Logical relationships in the SAR of 1,4-dimethylimidazole derivatives.

Conclusion

The 1,4-dimethylimidazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship studies reveal that targeted modifications—such as the introduction of electron-withdrawing groups on appended phenyl rings for anticancer and antibacterial activity, or the incorporation of nitro groups for enhanced antifungal potency—are critical for optimizing biological effects. The fusion of the imidazole core with other heterocyclic systems represents another powerful strategy for creating novel compounds with superior activity profiles. By leveraging the principles outlined in this guide, researchers can more effectively design and synthesize next-generation imidazole-based drugs to address pressing challenges in oncology and infectious disease.

References

  • A Review on “Imidazole and Various Biological Activities” - International Journal of Pharmacy & Pharmaceutical Research. ()
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Review of pharmacological effects of imidazole deriv
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ()
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine deriv
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIV
  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online. ()
  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv
  • 1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem. ()
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Synthesis of imidazo-1,4-oxazinone derivatives and investig
  • Synthesis and biological activity of imidazole based 1,4-naphthoquinones - RSC Publishing. ()
  • Imidazoles as potential anticancer agents - PMC - NIH. ()
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Synthesis, Characterization and Biological Activity of Imidazole Deriv
  • Recent advancement in imidazole as anti cancer agents: A review - ResearchG
  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-neg

Sources

Exploratory

pKa Values and Ionization Dynamics of 2-Aminoimidazole Hydrochloride Salts

Executive Summary 2-Aminoimidazole (2AI) is a versatile heterocyclic pharmacophore and a critical reagent in synthetic biology. While structurally simple, its unique physicochemical properties—specifically its ionization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminoimidazole (2AI) is a versatile heterocyclic pharmacophore and a critical reagent in synthetic biology. While structurally simple, its unique physicochemical properties—specifically its ionization profile—set it apart from related compounds like unsubstituted imidazole and guanidine. Because the free base of 2AI is highly polar and susceptible to oxidative degradation, it is predominantly utilized in its stable, crystalline hydrochloride salt form (2AI·HCl). This whitepaper provides an in-depth mechanistic analysis of the pKa of 2-aminoimidazole hydrochloride, exploring how its ionization dynamics dictate its utility in enhancing drug bioavailability and driving nonenzymatic RNA primer extension.

Physicochemical Profiling: The pKa of 2-Aminoimidazole

The fundamental chemical behavior of 2-aminoimidazole is governed by its protonation state. The unsubstituted imidazole ring possesses a pyridine-like nitrogen with a pKa of 6.9, allowing it to act as a general acid/base near neutral pH[1]. However, the introduction of an exocyclic amino group at the 2-position fundamentally alters the electron density of the heterocycle.

The Causality of Basicity: Through resonance donation, the lone pair of electrons on the 2-amino group delocalizes into the ring, heavily stabilizing the positive charge on the protonated imidazolium cation. This resonance stabilization significantly increases the basicity of the molecule, resulting in an experimentally determined pKa of 8.46 for the conjugate acid (the 2-aminoimidazolium ion)[2]. At extreme alkaline conditions, the pyrrole-like nitrogen can also be deprotonated, though this requires a pH of approximately 15.0.

Ionization A 2-Aminoimidazolium Ion (Cationic State) Dominant at pH < 8.46 B 2-Aminoimidazole (Neutral Free Base) Dominant at pH 8.5 - 14.0 A->B pKa₁ = 8.46 C 2-Aminoimidazolide Ion (Anionic State) Dominant at pH > 15.0 B->C pKa₂ ≈ 15.0

Fig 1: Ionization equilibrium of 2-aminoimidazole across physiological and extreme pH gradients.

Mechanistic Insights: Ionization and Biological Permeability

In medicinal chemistry, 2AI serves as a privileged bioisostere for the guanidine functional group. Guanidine is a strong base with a pKa of ~13.6, meaning it remains >99.99% protonated at physiological pH (7.4). While this permanent cationic state is highly effective for forming salt bridges with carboxylate residues in target proteins, it severely restricts passive membrane permeability and oral bioavailability.

The Henderson-Hasselbalch Advantage: By substituting guanidine with 2-aminoimidazole, drug developers can finely tune the ionization profile. With a pKa of 8.46, the Henderson-Hasselbalch equation dictates that at pH 7.4, approximately 8-10% of the 2AI molecules exist in the neutral, uncharged free-base form.

  • Permeability: This uncharged fraction allows the molecule to partition into and traverse lipid bilayers (e.g., cellular membranes and the blood-brain barrier).

  • Target Binding: Once inside the active site, the equilibrium shifts, and the protonated fraction engages in critical bidentate hydrogen bonding and metal coordination. This exact mechanism has been successfully exploited in the design of highly potent, cell-permeable arginase I inhibitors and anti-biofilm agents[3].

Application Workflow: 2-Aminoimidazole in Nonenzymatic RNA Activation

Beyond drug design, 2AI·HCl is a cornerstone reagent in the study of prebiotic chemistry and synthetic biology. 2AI acts as an optimal activating group for nucleoside-5'-monophosphates (NMPs) to facilitate nonenzymatic RNA copying[4].

Mechanistic Causality: The pKa of 2AI is perfectly tuned for this application. At a buffered pH of ~8.0 to 8.3, the molecule is partitioned between its nucleophilic free base and its protonated state. This dual character enables the spontaneous formation of a highly reactive 5'-5'-imidazolium-bridged dinucleotide intermediate, which serves as the active species for template-directed RNA copying[4].

Step-by-Step Methodology: Synthesis of 2AI-Activated Monoribonucleotides

Self-Validating Rationale: This protocol relies on stoichiometric excess and strict moisture control. The final precipitation step serves as an immediate visual validation of successful coupling; failure to flocculate indicates incomplete activation or pH drift.

  • Reagent Preparation: Dissolve 1.0 equivalent of the target nucleoside-5'-monophosphate (free acid) and 5.0 equivalents of 2-aminoimidazole hydrochloride (2AI·HCl) in a mixture of anhydrous dimethyl sulfoxide (DMSO) and triethylamine (TEA)[5].

  • Coupling Activation: Add 30 equivalents of triphenylphosphine (PPh₃) and 2,2'-dipyridyl disulfide (DPDS). Causality: DPDS acts as a mild oxidant, driving the thermodynamically unfavorable condensation between the phosphate group and the 2AI amine.

  • Incubation: Stir the mixture under an inert argon atmosphere for 5 hours at room temperature to prevent oxidative side reactions[5].

Workflow Step1 1. Reagent Preparation NMP + 2AI·HCl in DMSO/TEA Step2 2. Chemical Activation Add PPh₃ & Dipyridyl Disulfide Step1->Step2 Step3 3. Precipitation Validation Flocculation in Acetone/NaClO₄ Step2->Step3 Step4 4. Intermediate Formation 5'-5'-Imidazolium-Bridged Dinucleotide Step3->Step4 Step5 5. Nonenzymatic Copying RNA Primer Extension Step4->Step5

Fig 2: Experimental workflow for nonenzymatic RNA primer extension using 2AI·HCl activation.

Quantitative Data: Comparative Ionization Profiles

To contextualize the utility of 2-aminoimidazole hydrochloride, the following table summarizes the ionization profiles of related nitrogenous bases. The percentage of the uncharged species at physiological pH highlights why 2AI is uniquely suited for applications requiring both membrane permeability and hydrogen-bonding capacity.

CompoundpKa (Conjugate Acid)% Uncharged at pH 7.4Primary Application
Imidazole 6.9~76.0%General biological buffering, HDV ribozyme cofactor[1]
2-Aminoimidazole 8.46~8.0%Guanidine bioisostere, RNA nucleotide activation[2],[4]
Guanidine ~13.6< 0.001%Protein denaturant, strong chaotropic agent

References

  • Christianson et al., 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I, PMC.
  • Storey, B. T., Sullivan, W. W., & Moyer, C. L., The pKa Values of Some 2-Aminomidazolium Ions, The Journal of Organic Chemistry.
  • Evolutionary convergence in the biosyntheses of the imidazole, ChemicalBook.
  • Deep sequencing of nonenzymatic RNA primer extension, bioRxiv.
  • Szostak et al., Freeze-thaw cycles enable a prebiotically plausible and continuous pathway from nucleotide activation to nonenzymatic RNA copying, PNAS.

Sources

Exploratory

The Bioactivity Profile of Aminoimidazole Hydrochloride Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Therapeutic Potential of a Privileged Scaffold The aminoimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The aminoimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. From marine alkaloids with potent antibiofilm properties to synthetic derivatives targeting key enzymes in human disease, the versatility of the aminoimidazole core is well-established.[1] This technical guide provides an in-depth exploration of the bioactivity profile of aminoimidazole hydrochloride derivatives, with a particular focus on their antimicrobial, anticancer, and antibiofilm activities. As drug development professionals are keenly aware, the salt form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties. The hydrochloride salt of aminoimidazole derivatives is frequently utilized to enhance aqueous solubility and stability, thereby improving handling for in vitro assays and potentially influencing bioavailability in vivo.[2][3][4] This guide will delve into the mechanisms of action, provide detailed experimental protocols for bioactivity assessment, and present a framework for the rational design and evaluation of this promising class of therapeutic agents.

I. Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against multidrug-resistant bacteria and fungi. Aminoimidazole hydrochloride derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity.[5]

A. Mechanism of Action

The antimicrobial effects of aminoimidazole derivatives are often multifaceted, targeting essential cellular processes in pathogens. Key mechanisms include:

  • Disruption of Cell Wall Synthesis: Some derivatives interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall, leading to cell lysis.

  • Inhibition of Nucleic Acid Synthesis: By targeting enzymes involved in DNA replication and transcription, these compounds can halt microbial proliferation.

  • Membrane Disruption: Certain aminoimidazole derivatives can intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound, which is the lowest concentration that inhibits visible microbial growth.[6][7]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the aminoimidazole hydrochloride derivative in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide [DMSO]).
  • Bacterial/Fungal Strains: Use standardized strains from a recognized culture collection (e.g., ATCC).
  • Growth Media: Prepare appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Inoculum Preparation:

  • From a fresh agar plate, select several colonies of the microorganism.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • In a 96-well plate, perform a two-fold serial dilution of the aminoimidazole hydrochloride derivative in the growth medium to obtain a range of concentrations.

4. Inoculation and Incubation:

  • Add the standardized inoculum to each well containing the diluted compound.
  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
  • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 16-24 hours.

5. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.[6]

Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate prep_media Prepare Growth Media prep_media->serial_dilution serial_dilution->inoculate incubate Incubate (16-24h) inoculate->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

C. Quantitative Data Summary: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
2,4,5-trisubstituted imidazolesKlebsiella pneumoniae0.50 - 6.1[5]
2-substituted-4,5-diphenyl-N-alkyl imidazolesStaphylococcus aureus3 - 9 (zone of inhibition in mm)[8]
2-substituted-4,5-diphenyl-N-alkyl imidazolesBacillus subtilis4 - 8 (zone of inhibition in mm)[8]
2-substituted-4,5-diphenyl-N-alkyl imidazolesEscherichia coli5 - 12 (zone of inhibition in mm)[8]
Imidazole derivatives HL1Staphylococcus aureus625[9]
Imidazole derivatives HL2Staphylococcus aureus625[9]
Imidazole derivatives HL1MRSA1250[9]
Imidazole derivatives HL2MRSA625[9]
Imidazole derivatives HL2Escherichia coli2500[9]
Imidazole derivatives HL2Pseudomonas aeruginosa2500[9]
Imidazole derivatives HL2Acinetobacter baumannii2500[9]

II. Anticancer Activity: Targeting Malignant Proliferation

The imidazole scaffold is present in several clinically approved anticancer drugs, and novel aminoimidazole derivatives continue to be a fertile ground for the discovery of new oncology therapeutics.[10]

A. Mechanism of Action

The anticancer activity of aminoimidazole derivatives is diverse and often targets multiple pathways involved in tumor growth and survival:

  • Kinase Inhibition: Many aminoimidazole derivatives are designed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[10] By blocking the activity of kinases such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Src family kinases), these compounds can inhibit cancer cell proliferation, survival, and angiogenesis.[10]

  • Microtubule Destabilization: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Aminoimidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

Hypothetical Kinase Inhibition Signaling Pathway

cluster_pathway Cancer Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates & Activates Apoptosis Apoptosis Aminoimidazole Aminoimidazole Hydrochloride Derivative Aminoimidazole->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits

Caption: Inhibition of a receptor tyrosine kinase by an aminoimidazole derivative.

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[11]

1. Cell Culture:

  • Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest cells and seed them into 96-well plates at a predetermined optimal density.
  • Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

  • Prepare serial dilutions of the aminoimidazole hydrochloride derivative in culture medium.
  • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

4. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
  • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
C. Quantitative Data Summary: Anticancer Activity
Compound ClassCell LineActivityIC₅₀ (µM)Reference
Aminoimidazole derivativesSH-SY5Y (neuroblastoma)Antiproliferative7.8 - 8.6[10]
Aminoimidazole derivativesK562 (leukemia)Antiproliferative11.7 - 18.9[10]
Aminoimidazole derivativesU87 (glioblastoma)Antiproliferative12.6 - 13.3[10]
2-phenyl benzimidazole derivativesMCF-7 (breast cancer)Antiproliferative3.37 - 6.30[10]
2-aminothiazole derivativesA549 (lung cancer)Antiproliferative8.64
2-aminothiazole derivativesHeLa (cervical cancer)Antiproliferative6.05
2-aminothiazole derivativesHT29 (colon cancer)Antiproliferative0.63
Nicotinonitrile and Pyrazole MoietiesHepG2 (liver cancer)Cytotoxic8.78 ± 0.7[11]
Nicotinonitrile and Pyrazole MoietiesHeLa (cervical cancer)Cytotoxic4.26 ± 0.3[11]

III. Antibiofilm Activity: Disrupting Bacterial Communities

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[4] 2-Aminoimidazole derivatives, including their hydrochloride salts, have demonstrated significant potential in both inhibiting biofilm formation and dispersing established biofilms.[4]

A. Mechanism of Action

The antibiofilm activity of 2-aminoimidazole derivatives is often non-bactericidal, which is advantageous as it may exert less selective pressure for the development of resistance. Key mechanisms include:

  • Interference with Quorum Sensing: Some derivatives can disrupt the cell-to-cell communication systems (quorum sensing) that bacteria use to coordinate biofilm formation.

  • Modulation of Surface Adhesion: These compounds can alter the surface properties of bacteria, preventing their initial attachment to surfaces, a crucial first step in biofilm development.

  • Induction of Biofilm Dispersal: Certain 2-aminoimidazole derivatives can trigger the release of bacteria from established biofilms, rendering them more susceptible to antimicrobial agents and the host immune system.[4]

B. Experimental Protocol: Crystal Violet Biofilm Assay

The crystal violet assay is a simple and high-throughput method for quantifying biofilm formation.

1. Biofilm Formation:

  • Grow a bacterial culture overnight in a suitable medium.
  • Dilute the overnight culture and add it to the wells of a 96-well plate. To test for biofilm inhibition, add the aminoimidazole hydrochloride derivative at various concentrations at this stage.
  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

2. Washing:

  • Carefully remove the planktonic (free-floating) bacteria from the wells by gentle aspiration or washing with a buffer (e.g., phosphate-buffered saline [PBS]).

3. Staining:

  • Add a solution of crystal violet (typically 0.1%) to each well and incubate for 10-15 minutes at room temperature. The crystal violet will stain the cells and the extracellular matrix of the biofilm.

4. Washing:

  • Remove the excess crystal violet stain and wash the wells thoroughly with water to remove any unbound dye.

5. Solubilization and Quantification:

  • Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has been retained by the biofilm.
  • Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of approximately 570-590 nm. The absorbance is directly proportional to the amount of biofilm.

Workflow for Crystal Violet Biofilm Assay

cluster_formation Biofilm Formation cluster_staining Staining cluster_quantification Quantification inoculate Inoculate 96-Well Plate add_compound Add Test Compound (for inhibition) inoculate->add_compound incubate Incubate (24-48h) add_compound->incubate wash_planktonic Wash Planktonic Cells incubate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess Wash Excess Stain stain_cv->wash_excess solubilize Solubilize Bound Stain wash_excess->solubilize read_absorbance Read Absorbance (570-590nm) solubilize->read_absorbance

Caption: Workflow for biofilm quantification using the crystal violet assay.

D. Quantitative Data Summary: Antibiofilm Activity
CompoundOrganismActivityIC₅₀ (µM)Reference
2-AI H10S. aureusInhibition12
2-AI H10P. aeruginosaInhibition31
2-AI H10S. aureusDispersion100
2-AI H10P. aeruginosaDispersion46

IV. Conclusion and Future Perspectives

Aminoimidazole hydrochloride derivatives represent a versatile and highly promising class of compounds with a rich bioactivity profile. Their demonstrated efficacy as antimicrobial, anticancer, and antibiofilm agents warrants further investigation and development. The use of the hydrochloride salt form provides a practical advantage for formulation and initial screening, facilitating the exploration of their therapeutic potential.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the aminoimidazole core will be crucial for optimizing potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: A deeper understanding of the molecular mechanisms underlying the observed bioactivities will enable more rational drug design and the identification of potential biomarkers for patient stratification.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Combination Therapies: The potential for synergistic effects when combining aminoimidazole derivatives with existing drugs, particularly in the context of antimicrobial and anticancer therapies, is a promising avenue for future research.

By leveraging the foundational knowledge and experimental frameworks outlined in this guide, researchers and drug development professionals can effectively advance the discovery and development of novel aminoimidazole hydrochloride-based therapeutics to address unmet medical needs.

V. References

  • Crystal violet assay. (2022, September 8). Bio-protocol. [Link]

  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives. (n.d.). ijpsr.com. [Link]

  • Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. (n.d.). National Center for Biotechnology Information. [Link]

  • Crystal Violet Biofilm Assay. (2018). iGEM. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. [Link]

  • Microtiter Dish Biofilm Formation Assay. (2011, January 30). Journal of Visualized Experiments. [Link]

  • The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. (2026, January 15). Oreate AI. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (n.d.). ASM Journals. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020, December 21). MDPI. [Link]

  • Synthesis and biological activity of some 2-aminoimidazoles. (n.d.). PubMed. [Link]

  • Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. (2008, September 15). PubMed. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. [Link]

  • Synthesis and antibacterial evaluation of 2–substituted–4,5–diphenyl–N–alkyl imidazole derivatives. (n.d.). ResearchGate. [Link]

  • Role of Salt Selection in Drug Discovery and Development. (n.d.). ResearchGate. [Link]

  • Evaluation of 4,5-disubstituted-2-aminoimidazole-triazole conjugates for antibiofilm/antibiotic resensitization activity against MRSA and Acinetobacter baumannii. (2011, December 9). PubMed. [Link]

  • Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. (n.d.). Google Patents.

  • Difference between amino acid free base and its hydrochloride salt? (2018, August 14). ResearchGate. [Link]

  • Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. (2012, January 30). Scilit. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (n.d.). National Center for Biotechnology Information. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Aminoimidazoles in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022, April 30). MDPI. [Link]

  • Identifying kinase dependency in cancer cells by integrating high-throughput drug screening and kinase inhibition data. (2015, December 15). Oxford Academic. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical Synthesis and Biological Screening of 2-aminoimidazole-based Bacterial and Fungal Antibiofilm Agents. (2010, February 15). PubMed. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. (n.d.). DergiPark. [Link]

  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? (2014, March 7). ResearchGate. [Link]

  • 2-Aminoimidazoles in medicinal chemistry. (n.d.). PubMed. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • 2-Aminoimidazoles. (n.d.). ResearchGate. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). ijcrt.org. [Link]

Sources

Foundational

The 2-Aminoimidazole Scaffold: From Marine Defense to Therapeutic Pharmacophore

Executive Summary This technical guide analyzes the 2-aminoimidazole (2-AI) moiety, a nitrogen-rich heterocycle originally isolated from marine sponges (Agelas sp.). Once a mere curiosity of marine natural products, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the 2-aminoimidazole (2-AI) moiety, a nitrogen-rich heterocycle originally isolated from marine sponges (Agelas sp.). Once a mere curiosity of marine natural products, the 2-AI scaffold has evolved into a privileged structure in medicinal chemistry. Its unique ability to intercept bacterial two-component signaling systems without inducing resistance, coupled with its efficacy in inhibiting aspartic proteases (BACE1), positions it as a critical tool for modern drug development.

Part 1: Historical Phylogeny & The Marine Origin

The discovery of substituted 2-aminoimidazoles is inextricably linked to the study of marine alkaloids acting as chemical defense mechanisms.

The Oroidin Genesis (1971)

The foundational event was the isolation of Oroidin from the sponge Agelas oroides by Minale and colleagues in 1971.[1][2][3] Oroidin serves as the biogenetic precursor to a vast family of "pyrrole-imidazole alkaloids" (PIAs).

  • Structure: It features a pyrrole-2-carboxamide linked via a propylenamide chain to a 2-aminoimidazole headgroup.

  • Biological Function: Originally identified as a feeding deterrent against reef fish, it was later found to inhibit biofouling (preventing barnacle attachment).

Structural Complexity: Sceptrin and Ageliferin

In 1981, Faulkner and Clardy isolated Sceptrin from Agelas sceptrum.[4] Sceptrin is a [2+2] photodimer of hymenidin (an oroidin derivative).

  • Significance: The discovery of Sceptrin and its isomer Ageliferin revealed that nature uses the 2-AI unit as a modular building block.

  • The "Sceptrin-Ageliferin" Conversion: A long-standing synthetic challenge was the conversion of sceptrin to ageliferin.[5] This was eventually solved using radical cation mechanisms or microwave heating, demonstrating the thermal robustness of the 2-AI ring.

Visualization: The Marine Alkaloid Lineage

The following diagram illustrates the structural evolution from the monomeric Oroidin to complex dimers.

MarineAlkaloids Sponge Marine Sponge (Agelas oroides) Oroidin Oroidin (1971) (Monomer Scaffold) Sponge->Oroidin Isolation Hymenidin Hymenidin (Precursor) Oroidin->Hymenidin Biogenesis Synthetic Synthetic 2-AIs (Biofilm/BACE1 Inhibitors) Oroidin->Synthetic Pharmacophore Extraction Sceptrin Sceptrin (1981) ([2+2] Dimer) Hymenidin->Sceptrin Photodimerization Ageliferin Ageliferin (Rearranged Dimer) Sceptrin->Ageliferin Radical/Thermal Rearrangement

Caption: Evolutionary timeline of 2-Aminoimidazole discovery from marine sources to synthetic applications.

Part 2: Synthetic Architectures

Synthesizing substituted 2-AIs is deceptively difficult due to the high polarity of the guanidine group and the tautomeric ambiguity of the imidazole ring (N1 vs. N3).

The Modified Marckwald Condensation

The most robust method for generating libraries of 2-AIs, particularly for structure-activity relationship (SAR) studies, involves the condensation of


-haloketones with protected guanidines.

Mechanistic Causality:

  • Nucleophilic Attack: The guanidine nitrogen attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclization: The second nitrogen of the guanidine attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the ring.

Why Boc-Guanidine? Using


-Boc-guanidine is critical. It renders the guanidine sufficiently nucleophilic for the initial attack while preventing over-alkylation. The Boc group also aids in solubility in organic solvents (DCM/DMF) compared to the highly polar free guanidine.
Protocol: Synthesis of 4-Phenyl-2-Aminoimidazole

Standard Operating Procedure (Self-Validating)

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • 
    -Boc-guanidine (1.2 eq)
    
  • DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

Step-by-Step Workflow:

  • Condensation: Dissolve 2-bromoacetophenone (1.0 mmol) and

    
    -Boc-guanidine (1.2 mmol) in DMF (5 mL). Stir at room temperature for 24 hours.
    
    • Validation: Monitor TLC (Hexane:EtOAc 3:1). Starting bromide (Rf ~0.7) should disappear; intermediate (Rf ~0.3) appears.[2][4]

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM/TFA (1:1). Stir for 2 hours.

    • Validation: Gas evolution (CO2) indicates Boc removal.

  • Isolation: Evaporate volatiles. Neutralize with sat. NaHCO3. Extract with EtOAc.[3] Purify via flash chromatography (DCM:MeOH 9:1).

    • Yield: Expect 70-85%. Product is a tan solid.

Part 3: The Biofilm Breakthrough (Microbiology)

The most significant modern application of 2-AIs was pioneered by the Melander group (North Carolina State University/Notre Dame). They identified that the 2-AI moiety is responsible for biofilm dispersion without killing the bacteria.

Mechanism: Resensitization, Not Sterilization

Unlike antibiotics, 2-AIs do not target essential growth processes (cell wall, ribosome). Instead, they target Response Regulators (RRs) in bacterial Two-Component Systems (TCS).

  • The Problem: Bacteria in biofilms are 1000x more resistant to antibiotics due to the exopolysaccharide matrix and metabolic dormancy.

  • The 2-AI Solution: 2-AIs intercept the signal transduction that maintains the biofilm state. This reverts the bacteria to a planktonic (free-floating) phenotype.

  • Synergy: Once planktonic, the bacteria are resensitized to conventional antibiotics (e.g., Penicillin, Tetracycline).

Visualization: Two-Component System Interference

The following diagram details how 2-AIs disrupt the histidine kinase (HK) to response regulator (RR) signaling.

BiofilmMechanism Signal Environmental Signal (Stress/Quorum) HK Histidine Kinase (HK) (Autophosphorylation) Signal->HK RR_Inactive Response Regulator (RR) (Inactive) HK->RR_Inactive Transfer Phosphate RR_Active Response Regulator (RR) (Phosphorylated) RR_Inactive->RR_Active Activation Planktonic Planktonic State (Antibiotic Susceptible) RR_Inactive->Planktonic Default State Biofilm Biofilm Formation (Antibiotic Resistance) RR_Active->Biofilm Gene Expression Drug 2-Aminoimidazole (Inhibitor) Drug->RR_Inactive Blocks Phosphorylation or Dimerization

Caption: Mechanism of Action: 2-AIs inhibit Response Regulators, forcing bacteria into a susceptible planktonic state.

Part 4: Medicinal Chemistry – BACE1 Inhibition[6][7][8][9]

Beyond microbiology, substituted 2-AIs are potent inhibitors of


-Secretase (BACE1) , the enzyme responsible for producing amyloid-

peptides in Alzheimer's disease.
Structural Logic

The BACE1 active site contains two catalytic aspartic acid residues (Asp32 and Asp228).[6]

  • The Interaction: The guanidine/amidine motif of the 2-aminoimidazole acts as a transition state mimic. It forms a critical hydrogen-bonding network with the aspartic dyad.

  • Selectivity: Unlike earlier peptidomimetic inhibitors (which were large and impermeable), 2-AI inhibitors are small molecules with favorable blood-brain barrier (BBB) permeability.

Comparative Data: 2-AI Potency vs. Traditional Scaffolds
Compound ClassRepresentativeTarget InteractionIC50 (nM)BBB Permeability
Peptidomimetic OM99-2Substrate mimic1.6Poor (High MW)
Acylguanidine Compound 2Arg-mimic110Moderate
2-Aminoimidazole Compound (S)-1m Aspartic Dyad H-Bond ~10 High

Data synthesized from Vertex Pharmaceuticals and AstraZeneca SAR studies.

Part 5: References

  • Minale, L., et al. (1971). Isolation of Oroidin from Agelas oroides.[2][3] Tetrahedron.

  • Walker, R. P., Faulkner, D. J., & Clardy, J. (1981). Sceptrin, an antimicrobial agent from the sponge Agelas sceptrum.[4] Journal of the American Chemical Society.

  • Richards, J. J., & Melander, C. (2008). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues.[7][8] Organic & Biomolecular Chemistry.[8][9][10]

  • Malamas, M. S., et al. (2009). Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors.[11] Journal of Medicinal Chemistry.

  • Swahn, B. M., et al. (2012). New Aminoimidazoles as β-Secretase (BACE-1) Inhibitors Showing Amyloid-β (Aβ) Lowering in Brain.[12][11] Journal of Medicinal Chemistry.

  • Baran, P. S., et al. (2007). Total Synthesis of Marine Natural Products: Sceptrin and Ageliferin. Angewandte Chemie.[4][13]

Sources

Exploratory

Pharmacophore Modeling of Dimethyl-Substituted Imidazole Amines: A Technical Guide

Introduction: The Privileged Scaffold and the Methyl Twist Dimethyl-substituted imidazole amines represent a specialized subclass of "privileged structures" in medicinal chemistry, predominantly targeting G-Protein Coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold and the Methyl Twist

Dimethyl-substituted imidazole amines represent a specialized subclass of "privileged structures" in medicinal chemistry, predominantly targeting G-Protein Coupled Receptors (GPCRs) such as Histamine (H2, H3, H4) and Adrenergic (


) receptors.

While the imidazole ring provides a versatile template for Hydrogen Bond Donor (HBD) and Acceptor (HBA) interactions, the dimethyl substitution serves a critical, dual pharmacophoric function:

  • Conformational Locking: It restricts the rotatable bonds connecting the amine tail to the heterocycle, forcing the molecule into a bioactive conformation (often trans or gauche).

  • Selectivity Filter: It creates steric bulk that clashes with "exclusion volumes" in off-target receptors (e.g., distinguishing H3R affinity from H4R).

This guide details the protocol for modeling these ligands, moving beyond standard defaults to capture the subtle electronic and steric effects of methylation.

Chemical Space & Conformational Analysis[1]

Before pharmacophore generation, one must define the physical reality of the ligand. Dimethyl-substituted imidazoles possess unique ionization and shape properties that standard forcefields often miscalculate if not calibrated.

Ionization States and pKa

The imidazole ring has a pKa


 6.9–7.2, while the aliphatic amine side chain typically has a pKa 

9.0–10.5. At physiological pH (7.4), the aliphatic amine is protonated (+1), while the imidazole exists in a tautomeric equilibrium.

Critical Modeling Step: You must generate both


-H and 

-H tautomers of the imidazole ring. The dimethyl substitution (depending on position, e.g., 2,4-dimethyl) can shift the tautomeric preference due to electronic donation and steric hindrance of solvation.
Protocol: High-Precision Conformational Search

Standard conformational searches often fail to sample the high-energy barriers introduced by methyl groups. Use the following protocol to ensure the bioactive conformer is not discarded.

Step-by-Step Methodology:

  • Forcefield Selection: Use MMFF94x or OPLS3e . These handle the conjugated imidazole parameters better than standard UFF.

  • Solvation: Enable implicit solvation (Born/Generalized Born model). Vacuum simulations artificially collapse the charged amine onto the imidazole nitrogen (intramolecular H-bond), creating a "scorpion" pose that is rarely bioactive.

  • Sampling Algorithm: Use Low-Mode MD (LMOD) or Stochastic Search .

  • Energy Window: Set a wide window (15–20 kcal/mol). Methyl clashes can artificially spike energies in static structures; the receptor induced-fit often relieves this.

Visualization: Conformational Sampling Workflow

ConformationalAnalysis Input Input: 2D Structure (Dimethyl Imidazole Amine) Protonation Generate States pH 7.4 +/- 2.0 (Tautomer Enumeration) Input->Protonation Forcefield Apply Forcefield (OPLS3e / MMFF94x) + Implicit Solvent Protonation->Forcefield Search Stochastic Search (LMOD / Monte Carlo) Forcefield->Search Filter Energy Filter (< 20 kcal/mol) Search->Filter Cluster RMSD Clustering (0.5 Å cutoff) Filter->Cluster Output Conformational Ensemble Cluster->Output

Caption: Workflow for generating a robust conformational ensemble, accounting for tautomeric states and solvation effects to prevent false-positive intramolecular collapse.

Ligand-Based Pharmacophore Generation[2][3][4][5]

When the receptor structure is unknown or flexible (e.g., GPCR loops), ligand-based modeling is the primary tool.

Feature Definitions

For dimethyl-substituted imidazole amines, map the following features:

Feature CodeFeature NameChemical BasisFunction in Dimethyl-Imidazole
PI Positive IonizableAliphatic Amine (

)
Primary anchor; interacts with Asp 3.32 (GPCRs).
AR Aromatic RingImidazole Ring

-stacking interactions (e.g., Trp 6.48).
HBD H-Bond DonorImidazole NHDirectional H-bond to receptor Ser/Thr/Tyr.
HBA H-Bond AcceptorImidazole N (lone pair)Interaction with receptor backbone or water networks.
HY HydrophobicMethyl GroupsCrucial: Defines the sub-pocket fit and selectivity.
XV Exclusion VolumeSteric BoundaryDefined by inactive analogues (see below).
The "Decoy" Strategy for Validation

A pharmacophore model is only as good as its ability to discriminate.

  • Actives: High-affinity ligands (

    
     nM).[1]
    
  • Decoys: Use the DUD-E (Directory of Useful Decoys) generator. Input your actives to generate property-matched decoys (similar MW, LogP, but topologically dissimilar).

Validation Metric: Calculate the Enrichment Factor (EF) at 1% of the database:



A robust model for this class should have an


.

Structure-Based Refinement (H3/H4 Receptor Context)

If docking into a homology model (e.g., Histamine H3 Receptor), the "Dimethyl" groups act as steric probes.

The "Metric" of the Pocket

In the H3 Receptor, the binding pocket is defined by a salt bridge (Asp 114) and a hydrophobic region.

  • Protocol: Superimpose the active conformations of your dimethyl-substituted ligands.

  • Observation: The methyl groups often point away from the Asp 114 salt bridge, occupying a specific hydrophobic cleft formed by Transmembrane helices (TM) 3, 5, and 6.

Modeling Steric Clashes (Exclusion Volumes)

To refine the model, you must define where the ligand cannot go.

  • Align a known inactive dimethyl analogue (e.g., a steric mismatch where methylation kills activity).

  • Place an Exclusion Volume (XV) sphere over the methyl group of the inactive compound.

  • Any hit molecule that penetrates this sphere is penalized/discarded.

Visualization: Pharmacophore Hypothesis Map

PharmacophoreMap PI Positive Ionizable (Amine) AR Aromatic (Imidazole) PI->AR 5.5 Å HBD H-Bond Donor (Imid-NH) AR->HBD Vector HY1 Hydrophobic (Methyl 1) AR->HY1 Fixed Geometry HY2 Hydrophobic (Methyl 2) XV Exclusion Volume (Steric Clash)

Caption: 3D Pharmacophore hypothesis. Yellow nodes represent the critical dimethyl groups providing hydrophobic contacts; the Black node represents a steric forbidden zone derived from inactives.

Experimental Protocol: Virtual Screening Workflow

Objective: Screen a library to identify novel imidazole-amine bioisosteres using the generated model.

  • Database Preparation:

    • Clean structures (remove salts, strip water).

    • Generate tautomers and protonation states at pH 7.4.

    • Generate up to 100 conformers per molecule using the Omitted Energy setting (allow conformers up to 10 kcal/mol above global min).

  • Pharmacophore Screening:

    • Phase 1 (Rigid): Match PI and AR centroids.

    • Phase 2 (Vector): Align HBD vectors.

    • Phase 3 (Volume): Reject any compound clashing with the XV spheres (simulating the dimethyl steric clash).

  • Scoring:

    • Rank by Fit Value (RMSD of feature overlap).

    • Apply a Ligand Efficiency filter (Fit Value / Heavy Atom Count) to prioritize small, potent binders over large, non-specific binders.

References

  • Leurs, R., et al. (2005). The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists. Nature Reviews Drug Discovery. Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling. Link

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.[2] Link

  • Schrödinger, LLC. Phase: Ligand-Based Pharmacophore Modeling User Manual.Link

  • De Esch, I. J., et al. (2001).[3] Development of a pharmacophore model for histamine H3 receptor antagonists. Journal of Medicinal Chemistry.[2] Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminoimidazole scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous marine natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The specific derivative, 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a detailed, field-proven protocol for the synthesis of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride, designed for researchers and professionals in organic synthesis and drug development. The described methodology is based on established principles of heterocyclic chemistry and provides a rational, step-by-step approach to obtaining the target compound with high purity.

Proposed Synthetic Pathway

The synthesis of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride can be efficiently achieved through a two-step process. The core of this strategy involves the cyclization of a suitable precursor with a thiourea derivative, a common method for constructing the 2-aminoimidazole ring system.[1] This is followed by the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(Methylamino)propan-2-one cluster_step2 Step 2: Cyclization and Salt Formation Chloroacetone Chloroacetone Intermediate 1-(Methylamino)propan-2-one Chloroacetone->Intermediate Reaction Methylamine Methylamine (in THF) Methylamine->Intermediate Final_Product 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride Intermediate->Final_Product 1. N,N'-Dimethylthiourea 2. HCl

Caption: A two-step synthetic route to 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride.

Experimental Protocols

PART 1: Synthesis of 1-(Methylamino)propan-2-one

This initial step prepares the key α-aminoketone intermediate required for the subsequent cyclization.

Materials and Reagents:
Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
ChloroacetoneC₃H₅ClO92.5210.0 g0.108
Methylamine (2.0 M in THF)CH₅N31.06120 mL0.240
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL-
Sodium sulfate, anhydrousNa₂SO₄142.04As needed-
Procedure:
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloroacetone (10.0 g, 0.108 mol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Methylamine: Slowly add a 2.0 M solution of methylamine in THF (120 mL, 0.240 mol) to the cooled chloroacetone solution over a period of 1 hour, maintaining the temperature below 5 °C. The formation of a white precipitate (methylamine hydrochloride) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Filter the reaction mixture to remove the methylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold THF. Concentrate the filtrate under reduced pressure to obtain the crude 1-(methylamino)propan-2-one as an oil. This intermediate is often used in the next step without further purification.

PART 2: Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride

This step involves the cyclization of the α-aminoketone with N,N'-dimethylthiourea to form the imidazole ring, followed by in-situ formation of the hydrochloride salt.

Materials and Reagents:
Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
1-(Methylamino)propan-2-one (crude)C₄H₉NO87.12~9.4 g~0.108
N,N'-DimethylthioureaC₃H₈N₂S104.1711.2 g0.108
EthanolC₂H₅OH46.07150 mL-
Concentrated Hydrochloric AcidHCl36.46~10 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 1-(methylamino)propan-2-one (~9.4 g, ~0.108 mol) and N,N'-dimethylthiourea (11.2 g, 0.108 mol) in 150 mL of ethanol.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification and Salt Formation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (~10 mL) dropwise while stirring. A precipitate should form.

  • Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold diethyl ether. The crude product can be recrystallized from an ethanol/ether mixture to yield pure 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride as a white to off-white solid.

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][7]

  • Chloroacetone: Is a lachrymator and is toxic. Handle with extreme care.

  • Methylamine: Is a flammable and corrosive gas. Use in a solution and handle with care.

  • N,N'-Dimethylthiourea: May cause skin sensitization.[8] Avoid skin contact.

  • Hydrochloric Acid: Is highly corrosive and can cause severe burns.[9] Handle with appropriate care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

References

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. (2016). Molecules, 21(7), 933. Available at: [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. (2013). Asian Journal of Chemistry, 25(9), 4963-4966. Available at: [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. Available at: [Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (2012). Organic Letters, 14(17), 4454-4457. Available at: [Link]

  • Chemistry of 2-Aminoimidazoles. (2015). Chemistry of Heterocyclic Compounds, 51, 491-517. Available at: [Link]

  • Safety Data Sheet - N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride. (2025). Angene Chemical. Available at: [Link]

  • Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Molbase. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1,4-dimethyl-1h-imidazol-2-amine hydrochloride. PubChem. Available at: [Link]

  • Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012). Google Patents.
  • Synthesis of some substituted imidazole derivatives. (2009). TSI Journals. Available at: [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. (2018). ACS Omega, 3(7), 8143-8150. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(20), 3849-3866. Available at: [Link]

  • Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. (2026). Acta Crystallographica Section E: Crystallographic Communications, E82(Pt 2), 223–227. Available at: [Link]

  • N-Benzoyl-N′,N′-dimethylthiourea. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o647. Available at: [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). Journal of Chemical Research, 42(12), 608-610. Available at: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Advances, 14(42), 30453-30477. Available at: [Link]

  • Synthesis of 4,5-disubstituted imidazoles. (1982). Canadian Journal of Chemistry, 60(6), 723-731. Available at: [Link]

  • N,N'-DIMETHYL THIOUREA FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. (2007). Synthesis, 2007(3), 417-427. Available at: [Link]

Sources

Application

One-pot synthesis of 2-amino-1,4-dimethylimidazole from alpha-haloketones

Application Note & Protocol Topic: One-Pot Synthesis of 2-Amino-1,4-dimethylimidazole from α-Haloketones Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 2-Amino-1,4-dimethylimidazole from α-Haloketones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole (2-AI) structural motif is a cornerstone in medicinal chemistry and natural product synthesis. It is a "privileged" scaffold, appearing in numerous marine alkaloids with potent and diverse biological activities.[1] Derivatives of 2-AI have shown promise as antimicrobial, antibiofilm, anticancer, and anti-inflammatory agents, making them highly valuable targets for drug discovery and development programs.[1] The classical synthetic routes to 2-aminoimidazoles often involve the condensation of α-haloketones with guanidine or its derivatives.[2][3] However, these traditional methods can suffer from drawbacks such as harsh reaction conditions, the use of toxic volatile organic solvents, and lengthy reaction times.

This application note details a modern, one-pot synthesis of 2-amino-1,4-dimethylimidazole that leverages a greener and more efficient approach using deep eutectic solvents (DESs). This method offers significant advantages, including reduced reaction times, simplified work-up procedures, and improved environmental compatibility.[4][5]

Reaction Mechanism: A Tale of Condensation and Cyclization

The synthesis of the 2-aminoimidazole ring from an α-haloketone and a guanidine derivative proceeds through a well-established reaction pathway involving nucleophilic substitution, condensation, and intramolecular cyclization. The use of a deep eutectic solvent, such as a mixture of choline chloride and urea, not only acts as the reaction medium but is also believed to facilitate the reaction through hydrogen bonding catalysis.[4][5]

The proposed mechanism for the formation of 2-amino-1,4-dimethylimidazole from 3-chloro-2-butanone and N-methylguanidine is as follows:

  • Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of N-methylguanidine on the electrophilic carbon of the α-haloketone (3-chloro-2-butanone). This results in the displacement of the halide ion and the formation of a guanidinium salt intermediate.

  • Deprotonation and Imine Formation: A base, such as triethylamine (Et3N), deprotonates the guanidinium intermediate, leading to the formation of a ketone-substituted guanidine. This intermediate can then undergo intramolecular condensation between the remaining amino group and the ketone carbonyl, forming a cyclic hemiaminal.

  • Dehydration and Aromatization: The hemiaminal intermediate readily dehydrates to form the stable, aromatic 2-aminoimidazole ring.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants alpha_haloketone 3-Chloro-2-butanone guanidine N-Methylguanidine intermediate1 intermediate1 guanidine->intermediate1 intermediate2 Ketone-Substituted Guanidine intermediate3 Cyclic Hemiaminal intermediate2->intermediate3 Intramolecular Condensation product product intermediate3->product Dehydration & Aromatization intermediate1->intermediate2 Deprotonation (Base)

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Workflow: A Visual Guide

The one-pot synthesis in a deep eutectic solvent follows a straightforward and efficient workflow. The key stages are the preparation of the solvent, the reaction itself, and the subsequent product isolation. This streamlined process avoids complex setups and lengthy purification steps, making it an attractive method for rapid synthesis.

Experimental_Workflow Figure 2: Experimental Workflow prep_des 1. Prepare Deep Eutectic Solvent (Choline Chloride + Urea) add_reagents 2. Add Reagents (α-Haloketone, N-Methylguanidine, Base) prep_des->add_reagents reaction 3. Heat and Stir Reaction Mixture (e.g., 80°C, 4-6 hours) add_reagents->reaction monitor 4. Monitor Progress (TLC or GC-MS) reaction->monitor workup 5. Work-up (Cool, add water, extract) monitor->workup Upon completion purify 6. Purify Product (Column Chromatography or Crystallization) workup->purify characterize 7. Characterize Product (NMR, MS, IR) purify->characterize

Caption: Figure 2: Experimental Workflow

Detailed Protocol: Synthesis of 2-Amino-1,4-dimethylimidazole

This protocol is adapted from the general method for synthesizing 2-aminoimidazoles in deep eutectic solvents.[4][5]

Materials:

  • Choline chloride (ChCl)

  • Urea

  • 3-Chloro-2-butanone (or 3-Bromo-2-butanone)

  • N-Methylguanidine hydrochloride

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask (50 mL)

  • Magnetic stirrer with heating plate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES):

    • In a 50 mL round-bottom flask, combine choline chloride (e.g., 10 g, 1 molar equivalent) and urea (e.g., 8.6 g, 2 molar equivalents).

    • Heat the mixture to 80 °C while stirring. The solid mixture will melt to form a clear, colorless, and viscous liquid. This is your reaction medium.

    • Expert Insight: The 1:2 molar ratio of choline chloride to urea is crucial for creating a low melting point eutectic mixture that serves as an effective and "green" solvent.

  • Reaction Setup:

    • To the pre-formed DES at 80 °C, add N-methylguanidine hydrochloride (1.3 mmol), followed by triethylamine (1.3 mmol). Stir for 5 minutes to allow for the in-situ formation of the free base.

    • Add 3-chloro-2-butanone (1.0 mmol) dropwise to the reaction mixture.

    • Self-Validation Checkpoint: The addition of the α-haloketone may cause a slight exotherm. A controlled, dropwise addition is recommended.

  • Reaction:

    • Stir the reaction mixture vigorously at 80 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Methanol, 9:1). The disappearance of the starting α-haloketone spot indicates the completion of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Add 15 mL of deionized water to the flask and stir for 15 minutes. The DES will dissolve in the water, and the product may precipitate or remain in an organic phase.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Expert Insight: The use of water for the initial work-up allows for the easy removal of the highly water-soluble DES, simplifying the purification process.

    • The crude product can be further purified by silica gel column chromatography if necessary.

Expected Outcome:

The final product, 2-amino-1,4-dimethylimidazole, is expected to be a solid or a viscous oil. The yield should be in the range of 70-90% based on similar syntheses reported in the literature.[4] Characterization can be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the one-pot synthesis of 2-aminoimidazoles in a deep eutectic solvent, based on the literature.[4]

ParameterValue/ConditionRationale
α-Haloketone 1.0 mmolLimiting reagent
Guanidine Derivative 1.3 mmolSlight excess to drive the reaction to completion
Base (Et3N) 1.0 - 1.3 mmolTo neutralize the HCl formed and deprotonate the guanidinium salt
Solvent ChCl:Urea (1:2 molar ratio)Green, recyclable solvent that promotes the reaction
Temperature 80 °COptimal temperature for a reasonable reaction rate without significant side product formation
Reaction Time 4 - 6 hoursSignificantly faster than traditional methods in organic solvents (10-12 hours)[4][5]
Expected Yield High (typically >70%)Efficient conversion and simplified work-up contribute to high isolated yields

Conclusion

The one-pot synthesis of 2-amino-1,4-dimethylimidazole from α-haloketones in a deep eutectic solvent represents a significant advancement in the synthesis of this important class of compounds. The methodology is not only more environmentally friendly but also more efficient in terms of reaction time and operational simplicity. This protocol provides a reliable and scalable method for researchers in drug discovery and chemical synthesis to access this valuable scaffold.

References

  • R. Ciriminna, M. Pagliaro. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]

  • MDPI. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. Available at: [Link]

  • J. A. Tunge, et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(19), 5096–5099. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PubMed Central. Available at: [Link]

Sources

Method

Application and Protocol for the Cyclization of Guanidine with 3-Chlorobutan-2-one to Synthesize 2-Amino-4,5-dimethylpyrimidine

Abstract This comprehensive guide details the chemical reagents, reaction mechanism, and a robust protocol for the synthesis of 2-amino-4,5-dimethylpyrimidine through the cyclization of guanidine with 3-chlorobutan-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the chemical reagents, reaction mechanism, and a robust protocol for the synthesis of 2-amino-4,5-dimethylpyrimidine through the cyclization of guanidine with 3-chlorobutan-2-one. This application note is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives, which are of significant interest in medicinal chemistry. The following sections provide an in-depth understanding of the reaction, a step-by-step experimental procedure, and expert insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of 2-Aminopyrimidines

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of substituted 2-aminopyrimidines is, therefore, a critical endeavor in the discovery and development of new pharmaceuticals. The reaction between guanidine, a simple yet highly versatile reagent, and a 1,3-dielectrophilic species is a classical and efficient method for constructing the pyrimidine ring. In this guide, we focus on the use of 3-chlorobutan-2-one, an α-haloketone, as the 1,3-dielectrophilic partner for the cyclocondensation reaction with guanidine to yield the valuable intermediate, 2-amino-4,5-dimethylpyrimidine.

Reaction Mechanism: A Stepwise Approach to Pyrimidine Formation

The cyclization of guanidine with 3-chlorobutan-2-one proceeds through a well-established reaction pathway involving nucleophilic addition, intramolecular cyclization, and subsequent dehydration. A strong base, such as sodium ethoxide, is crucial for the in-situ generation of the guanidine free base from its more stable salt form (e.g., guanidine hydrochloride) and to facilitate the key steps of the reaction.

The proposed mechanism is as follows:

  • Deprotonation of Guanidine Salt: The alkoxide base deprotonates the guanidinium salt to generate the highly nucleophilic guanidine free base.

  • Nucleophilic Attack: The guanidine free base attacks the electrophilic carbonyl carbon of 3-chlorobutan-2-one, forming a tetrahedral intermediate.

  • Intramolecular Cyclization: The terminal amino group of the guanidine moiety then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom in an SN2 fashion. This step results in the formation of a six-membered dihydropyrimidine ring and the expulsion of a chloride ion.

  • Dehydration and Aromatization: The reaction mixture is heated to promote the elimination of a water molecule from the dihydropyrimidine intermediate, leading to the formation of the stable, aromatic 2-amino-4,5-dimethylpyrimidine.

Reaction Mechanism Guanidine Guanidine Intermediate1 Tetrahedral Intermediate Guanidine->Intermediate1 Nucleophilic Attack Chlorobutanone 3-Chlorobutan-2-one Chlorobutanone->Intermediate1 Base Base (e.g., NaOEt) Base->Guanidine Deprotonation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-Cl⁻) Product 2-Amino-4,5-dimethylpyrimidine Intermediate2->Product Dehydration (-H₂O)

Caption: Reaction mechanism for the synthesis of 2-amino-4,5-dimethylpyrimidine.

Reagents and Materials

For a successful synthesis, it is imperative to use reagents of appropriate purity and to handle them with care. The following table provides a list of the necessary reagents and their key properties.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Guanidine Hydrochloride50-01-1CH₅N₃·HCl95.53Hygroscopic solid
3-Chlorobutan-2-one4091-39-8C₄H₇ClO106.55Lachrymatory liquid
Sodium Metal7440-23-5Na22.99Highly reactive metal
Absolute Ethanol64-17-5C₂H₅OH46.07Anhydrous, flammable liquid
Diethyl Ether60-29-7(C₂H₅)₂O74.12Highly flammable liquid
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive liquid
Sodium Hydroxide1310-73-2NaOH40.00Corrosive solid
Activated Carbon7440-44-0C12.01Decolorizing agent

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 2-amino-4,5-dimethylpyrimidine.

4.1. Preparation of Sodium Ethoxide Solution

  • Step 1: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol.

  • Step 2: Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation and take necessary safety precautions.

  • Step 3: Once all the sodium has reacted and the solution has cooled to room temperature, you will have a solution of sodium ethoxide in ethanol.

4.2. Synthesis of 2-Amino-4,5-dimethylpyrimidine

  • Step 4: To the freshly prepared sodium ethoxide solution, add 9.55 g (0.1 mol) of guanidine hydrochloride. Stir the mixture for 30 minutes to ensure the formation of the guanidine free base and the precipitation of sodium chloride.

  • Step 5: Slowly add 10.65 g (0.1 mol) of 3-chlorobutan-2-one to the reaction mixture through the dropping funnel over a period of 30 minutes.

  • Step 6: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 7: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride.

  • Step 8: Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude solid.

4.3. Work-up and Purification

  • Step 9: Dissolve the crude solid in a minimum amount of hot water.

  • Step 10: Add a small amount of activated carbon and heat the solution for 10-15 minutes.

  • Step 11: Filter the hot solution to remove the activated carbon.

  • Step 12: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Step 13: Collect the crystals by filtration, wash them with a small amount of cold water, and dry them in a vacuum oven.

Experimental Workflow Start Start PrepNaOEt Prepare Sodium Ethoxide Solution Start->PrepNaOEt AddGuanidine Add Guanidine HCl PrepNaOEt->AddGuanidine AddChlorobutanone Add 3-Chlorobutan-2-one AddGuanidine->AddChlorobutanone Reflux Reflux for 4-6 hours AddChlorobutanone->Reflux FilterNaCl Filter NaCl Reflux->FilterNaCl Evaporate Evaporate Ethanol FilterNaCl->Evaporate Dissolve Dissolve in Hot Water Evaporate->Dissolve Decolorize Decolorize with Activated Carbon Dissolve->Decolorize FilterCarbon Filter Activated Carbon Decolorize->FilterCarbon Crystallize Crystallize FilterCarbon->Crystallize FilterProduct Filter and Dry Product Crystallize->FilterProduct End 2-Amino-4,5-dimethylpyrimidine FilterProduct->End

Caption: Workflow for the synthesis of 2-amino-4,5-dimethylpyrimidine.

Characterization of 2-Amino-4,5-dimethylpyrimidine

The identity and purity of the synthesized 2-amino-4,5-dimethylpyrimidine can be confirmed by various analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Approximately 184-186 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~6.90 (s, 1H, Ar-H), ~6.20 (s, 2H, NH₂), ~2.15 (s, 3H, CH₃), ~2.05 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~162.5 (C-2), ~158.0 (C-4), ~145.0 (C-6), ~115.0 (C-5), ~20.0 (CH₃), ~15.0 (CH₃).

  • IR (KBr, cm⁻¹): ~3350-3150 (N-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending).

  • Mass Spectrometry (EI): m/z (%) = 123 (M⁺).

Expertise & Experience: Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of absolute ethanol and protection of the reaction from atmospheric moisture is crucial, as sodium ethoxide is readily hydrolyzed.

  • Purity of 3-Chlorobutan-2-one: This reagent is a lachrymator and can be unstable. It is advisable to use it freshly distilled or from a recently opened bottle.

  • Exothermic Reaction: The addition of sodium to ethanol and the initial phase of the reaction between guanidine and the α-haloketone can be exothermic. Proper cooling and controlled addition of reagents are important.

  • Purification: If the product is colored, a second recrystallization or the use of a different solvent system (e.g., ethanol-water) may be necessary to obtain a pure, colorless product.

  • Side Reactions: Potential side reactions include the self-condensation of 3-chlorobutan-2-one under basic conditions. Slow and controlled addition of the α-haloketone can minimize these side reactions.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be self-validating. The successful synthesis of 2-amino-4,5-dimethylpyrimidine can be confirmed by comparing the analytical data (melting point, NMR, IR, MS) of the final product with the expected values. The distinct signals in the ¹H and ¹³C NMR spectra, corresponding to the two different methyl groups and the aromatic proton, provide unambiguous confirmation of the product's structure.

Safety Precautions

  • Guanidine Hydrochloride: Irritant. Avoid inhalation and contact with skin and eyes.

  • 3-Chlorobutan-2-one: Lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Metal: Highly reactive and flammable. Handle with care and in an inert atmosphere if possible.

  • Ethanol and Diethyl Ether: Highly flammable liquids. Avoid open flames and sources of ignition.

  • Concentrated Acids and Bases: Corrosive. Handle with extreme care and wear appropriate PPE.

References

  • Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Ed.; John Wiley & Sons: New York, 1962; Vol. 16. [Link]

  • Lakhdar, S.; Westermaier, M.; Terrier, F.; Goumont, R.; Ofial, A. R.; Mayr, H. Guanidine and Guanidinium Salts: A Comparison. Angew. Chem. Int. Ed.2008 , 47 (45), 8733–8736. [Link]

  • Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. Comprehensive Organic Functional Group Transformations II; Elsevier: Amsterdam, 2005. [Link]

  • PubChem Compound Summary for CID 13021, 2-Amino-4,6-dimethylpyrimidine. National Center for Biotechnology Information. [Link]

Application

Application Note: Comparative Solubility Analysis of 1,4-Dimethyl-1H-imidazol-2-amine HCl in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the solubility of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride in two common laboratory solv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the solubility of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Understanding the solubility of this compound is critical for a wide range of applications in drug discovery and development, from initial screening to formulation. This document outlines the underlying chemical principles governing its solubility in these solvents, provides detailed protocols for experimental solubility determination, and offers insights into the practical implications for researchers.

Introduction: The Critical Role of Solubility in Preclinical Research

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary cause of failure. For compounds like 1,4-Dimethyl-1H-imidazol-2-amine HCl, a substituted imidazole derivative of interest in medicinal chemistry, a thorough understanding of its solubility profile is paramount. The choice of solvent can significantly impact the reliability and reproducibility of in vitro assays, the feasibility of formulation strategies, and ultimately, the bioavailability of the compound.

This application note serves as a comprehensive guide for researchers, providing both the theoretical framework and the practical protocols to accurately assess the solubility of 1,4-Dimethyl-1H-imidazol-2-amine HCl in both a polar aprotic solvent (DMSO) and a polar protic solvent (water).

Physicochemical Properties of Solute and Solvents

The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the interplay of intermolecular forces between the solute and the solvent.

2.1. 1,4-Dimethyl-1H-imidazol-2-amine HCl: A Closer Look

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is a salt, which is expected to enhance its aqueous solubility compared to its free base form.[1][2] The key structural features influencing its solubility are:

  • Imidazole Ring: A heterocyclic aromatic ring containing two nitrogen atoms, capable of hydrogen bonding.

  • Amine Group: A primary amine that is protonated in the hydrochloride salt, significantly increasing its polarity and potential for hydrogen bonding.

  • Methyl Groups: Two nonpolar methyl groups which can slightly decrease aqueous solubility.

  • Hydrochloride Salt: The presence of the chloride counter-ion indicates that the most basic nitrogen is protonated, leading to an ionic character that generally favors solubility in polar solvents.

2.2. The Solvents: DMSO and Water

A comparative summary of the key properties of DMSO and water is presented in Table 1.

PropertyDimethyl Sulfoxide (DMSO)Water (H₂O)
Molar Mass 78.13 g/mol [3]18.015 g/mol [4]
Boiling Point 189 °C[3][5]100 °C[4]
Dielectric Constant 47.280.1
Solvent Type Polar Aprotic[5][6]Polar Protic[7]
Key Features Excellent solvent for a wide range of polar and nonpolar compounds; miscible with water and many organic solvents.[3][5][8][9]The "universal solvent" due to its ability to form extensive hydrogen bond networks; dissolves many ionic and polar substances.[4][7][10]

Expected Solubility Profile: A Mechanistic Perspective

Based on the molecular structures, 1,4-Dimethyl-1H-imidazol-2-amine HCl is anticipated to be readily soluble in water. The ionic nature of the hydrochloride salt and the presence of hydrogen bond donors (the protonated amine and imidazole nitrogens) will allow for strong electrostatic and hydrogen bonding interactions with polar water molecules.[7][10]

In DMSO, a potent polar aprotic solvent, the compound is also expected to exhibit good solubility.[5] DMSO is an excellent solvent for many organic salts.[5] However, as a hydrogen bond acceptor only, the solvation of the protonated amine may be less effective compared to water, which can act as both a hydrogen bond donor and acceptor.

The following diagram illustrates the key molecular interactions influencing the solubility of 1,4-Dimethyl-1H-imidazol-2-amine HCl in water.

Molecular Interactions in Aqueous Solution cluster_solute 1,4-Dimethyl-1H-imidazol-2-amine HCl cluster_solvent Water (H₂O) solute Imidazolium Cation water1 H₂O solute->water1 Hydrogen Bonding (N-H···O) water3 H₂O solute->water3 Ion-Dipole (Cation···O) chloride Cl⁻ water2 H₂O chloride->water2 Ion-Dipole (Cl⁻···H)

Caption: Key intermolecular forces driving solubility in water.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a reliable approach for determining the equilibrium solubility of 1,4-Dimethyl-1H-imidazol-2-amine HCl.

4.1. Materials and Equipment

  • 1,4-Dimethyl-1H-imidazol-2-amine HCl (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Appropriate vials and consumables

4.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Solubility Determination Workflow A 1. Prepare Supersaturated Solution (Excess solid in solvent) B 2. Equilibrate (e.g., 24h at constant temperature) A->B C 3. Separate Undissolved Solid (Centrifugation) B->C D 4. Sample Supernatant C->D E 5. Dilute and Analyze (HPLC or UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Step-by-step experimental workflow.

4.3. Detailed Procedure

  • Preparation of a Supersaturated Solution: Accurately weigh an excess amount of 1,4-Dimethyl-1H-imidazol-2-amine HCl into a suitable vial. Add a known volume of the test solvent (DMSO or water). The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.[11]

  • Separation of Undissolved Solid: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[12]

  • Sampling of the Supernatant: Carefully withdraw a precise volume of the clear supernatant without disturbing the pellet.

  • Dilution and Analysis: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Quantification and Calculation: Determine the concentration of the diluted sample using the analytical method. Calculate the original solubility in the saturated supernatant, taking into account the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility values should be recorded and presented in a clear and concise manner.

Table 2: Illustrative Solubility Data for 1,4-Dimethyl-1H-imidazol-2-amine HCl

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water25[Insert Experimental Value][Insert Calculated Value]
DMSO25[Insert Experimental Value][Insert Calculated Value]

Interpretation of Results:

  • A higher solubility in water would confirm the expected behavior of an amine hydrochloride salt.

  • The solubility value in DMSO is crucial for researchers preparing stock solutions for in vitro screening. It is important to ensure that the final concentration of DMSO in cell-based assays is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]

Conclusion and Practical Recommendations

A comprehensive understanding of the solubility of 1,4-Dimethyl-1H-imidazol-2-amine HCl in both DMSO and water is fundamental for its successful application in research and development. While theoretical considerations suggest high aqueous solubility, experimental verification is imperative. The protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible solubility data. For optimal results, it is recommended to perform these measurements under the specific conditions of your intended application.

References

  • PubChem. 1,4-dimethyl-1H-imidazol-5-amine hydrochloride. Retrieved from [Link]

  • PubChemLite. 1,4-dimethyl-1h-imidazol-2-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

  • Sariya College, Suriya. Water Water as a Solvent Unique Properties of Water Solvent. Retrieved from [Link]

  • Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]

  • Scribd. Solubility Data of DMSO. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 1H-Imidazole-2-amine | CAS#:57575-96-9. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • PubChem. Dimethyl sulfoxide. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

  • UCHEM. Factory supply Price 1-Methyl-1H-imidazol-2-amine hydrochloride CAS 1450-94-8. Retrieved from [Link]

  • HCPG College, Varanasi. PHYSICO-CHEMICAL AND BIOLOGICAL PROPERTIES OF WATER. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 10). 14.1: Water - Some Unique Properties. Retrieved from [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Wikipedia. Properties of water. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Conversion of Imidazole Amine Free Base to its Hydrochloride Salt

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the procedure for converting an imidazole amine free base to its corresponding hydrochloride (HCl) salt....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the procedure for converting an imidazole amine free base to its corresponding hydrochloride (HCl) salt. The conversion to a salt form is a critical step in pharmaceutical development, often improving a compound's solubility, stability, and bioavailability.[1][2] This guide will delve into the fundamental principles of this acid-base reaction, provide detailed, step-by-step protocols for the conversion process, and discuss methods for purification and characterization of the final product. Safety considerations for handling hydrochloric acid are also thoroughly addressed.

Introduction: The Rationale for Hydrochloride Salt Formation

In drug development, the active pharmaceutical ingredient (API) is often a free base, which may exhibit suboptimal physicochemical properties such as poor aqueous solubility or limited stability.[1][3] Converting a basic compound, like an imidazole amine, into a salt form, particularly a hydrochloride salt, is a widely employed strategy to overcome these limitations.[1][2]

Key Advantages of Hydrochloride Salt Formation:

  • Enhanced Solubility: Hydrochloride salts are generally more water-soluble than their corresponding free bases, which can be crucial for oral and parenteral drug delivery.[2][4]

  • Improved Stability: Salt formation can increase the chemical and physical stability of a compound, leading to a longer shelf-life.[1][2]

  • Facilitated Purification: The process of salt formation and subsequent crystallization can serve as an effective purification step, enhancing the purity of the API.[1]

  • Consistent Crystalline Form: Salts often form well-defined, stable crystalline structures, which is important for consistent manufacturing and formulation.

The imidazole moiety, a common heterocyclic scaffold in medicinal chemistry, contains a basic nitrogen atom that readily reacts with acids to form stable salts.[5][6][7] Understanding the principles behind this conversion is essential for the successful development of imidazole-containing drug candidates.

Scientific Principles: The Chemistry of Imidazole Hydrochloride Salt Formation

The conversion of an imidazole amine free base to its hydrochloride salt is a straightforward acid-base neutralization reaction.[8][9] Imidazole is an amphoteric compound, meaning it can act as both an acid and a base.[5][10] The nitrogen atom at the 3-position (N-3) of the imidazole ring possesses a lone pair of electrons and is the primary basic center, with a pKa of its conjugate acid around 7.[6][7] This makes imidazole a stronger base than pyridine.[5]

When an imidazole amine is treated with hydrochloric acid (HCl), the basic N-3 atom is protonated by the acid, forming an imidazolium cation. This positively charged cation then forms an ionic bond with the chloride anion (Cl⁻) from the HCl, resulting in the formation of the imidazole hydrochloride salt.[11][12]

Reaction Scheme:

The success of this reaction is governed by the relative basicity of the imidazole amine and the strength of the hydrochloric acid.[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the conversion of an imidazole amine free base to its hydrochloride salt. The choice of method often depends on the scale of the reaction, the solubility of the starting material and product, and the available resources.

Materials and Equipment

Materials:

  • Imidazole amine free base

  • Hydrochloric acid (various forms, see table below)

  • Anhydrous organic solvents (e.g., diethyl ether, dioxane, isopropanol, ethanol, methanol, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Filter paper

  • pH indicator paper or a calibrated pH meter

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Glass funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.[13][14]

Choosing the Right Hydrochloric Acid Source

The selection of the HCl source is a critical experimental parameter. The following table summarizes common choices and their applications.

HCl SourceTypical SolventAdvantagesDisadvantages
HCl gas Anhydrous aprotic solvents (e.g., diethyl ether, toluene, dichloromethane)Anhydrous conditions, high purity of the final salt.[15][16]Requires specialized equipment for handling gas; can be difficult to control stoichiometry on a small scale.[16]
HCl in Dioxane (e.g., 4M) Dioxane, can be added to other organic solventsCommercially available, convenient for precise stoichiometry.[17]Dioxane is a potential carcinogen and must be handled with care.
HCl in Diethyl Ether Diethyl ether, can be added to other organic solventsEasily prepared, precipitates many hydrochloride salts.[18]Diethyl ether is highly flammable and volatile.
Aqueous HCl (concentrated or dilute) Alcohols (e.g., methanol, ethanol, isopropanol) or waterReadily available, suitable for water-soluble compounds.[18]Introduces water, which may need to be removed; can lead to the formation of hydrates.
Isopropanolic HCl IsopropanolGood for inducing crystallization.[16]Not as commonly available as other forms.
Protocol 1: Using HCl in an Organic Solvent (e.g., Dioxane or Diethyl Ether)

This is a widely used method for obtaining anhydrous hydrochloride salts.

Step-by-Step Procedure:

  • Dissolution: Dissolve the imidazole amine free base in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: While stirring at room temperature (or cooled in an ice bath to control any exotherm), slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt will often precipitate out of the solution as a solid. Continue stirring for 30-60 minutes to ensure complete reaction and precipitation.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent used for the reaction to remove any unreacted starting material or excess HCl.

  • Drying: Dry the purified hydrochloride salt under vacuum to remove residual solvent.

Diagram of the Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve 1. Dissolve Free Base in Anhydrous Solvent add_hcl 2. Add HCl Solution (e.g., in Dioxane) dissolve->add_hcl Stirring precipitate 3. Stir for Precipitation add_hcl->precipitate Formation of Solid filter 4. Isolate by Filtration precipitate->filter wash 5. Wash with Cold Solvent filter->wash dry 6. Dry Under Vacuum wash->dry characterize 7. Characterize Product dry->characterize

Caption: Workflow for Hydrochloride Salt Formation.

Protocol 2: Using Aqueous HCl

This method is suitable when the free base or the resulting salt has some solubility in alcohols or water.

Step-by-Step Procedure:

  • Dissolution: Dissolve the imidazole amine free base in a suitable alcohol (e.g., methanol, ethanol, or isopropanol).

  • Acidification: While stirring, add a stoichiometric amount of aqueous hydrochloric acid (e.g., 1M or concentrated HCl) dropwise. Monitor the pH of the solution with pH paper or a pH meter to ensure it is acidic.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Recrystallization):

    • Dissolve the crude salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/diethyl ether, methanol/ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Purification and Characterization

Proper purification and characterization are essential to confirm the identity and purity of the final hydrochloride salt.

Purification
  • Recrystallization: This is the most common method for purifying solid hydrochloride salts. The choice of solvent is crucial and may require some experimentation. A good solvent system will dissolve the salt at an elevated temperature but have low solubility at room temperature or below.

  • Washing/Trituration: If the salt precipitates as a clean solid, washing it with a cold, non-polar solvent in which it is insoluble can remove impurities.

Characterization

The following analytical techniques are recommended for characterizing the imidazole amine hydrochloride salt:

TechniquePurposeExpected Observations
Melting Point Assess purity and identity.A sharp melting point range is indicative of a pure compound. The melting point of the salt will be different from the free base.[19]
¹H and ¹³C NMR Spectroscopy Confirm the structure and salt formation.Protonation of the imidazole ring will cause a downfield shift of the protons and carbons near the basic nitrogen.[20][21]
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups and confirm salt formation.Look for the appearance of a broad N-H⁺ stretching band in the region of 2400-2800 cm⁻¹.[22][23]
Elemental Analysis (CHN) Determine the elemental composition and confirm the stoichiometry of the salt.The experimental percentages of C, H, and N should match the calculated values for the hydrochloride salt.
X-Ray Powder Diffraction (XRPD) Determine the crystallinity of the salt.A crystalline solid will produce a distinct diffraction pattern.[19]

Safety Precautions

Hydrochloric acid is a corrosive and hazardous chemical that must be handled with appropriate safety measures.[13][24]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling hydrochloric acid.[13][14][25]

  • Fume Hood: All work with concentrated hydrochloric acid or volatile HCl solutions should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[25][26]

  • Handling: When diluting acids, always add acid to water , never the other way around, to prevent splashing and a violent exothermic reaction.[13][25]

  • Storage: Store hydrochloric acid in a cool, dry, well-ventilated area away from incompatible materials such as bases and metals.[14][24] Use secondary containment.[25]

  • Spills: In case of a small spill, neutralize it with a suitable agent like sodium bicarbonate and clean it up according to your institution's safety protocols. For larger spills, evacuate the area and contact emergency personnel.[25]

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[25] If inhaled, move to fresh air. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[25]

Troubleshooting

ProblemPossible CauseSuggested Solution
Salt does not precipitate The salt is soluble in the reaction solvent. The concentration of the free base is too low.Try adding a non-polar co-solvent (e.g., hexane or diethyl ether) to decrease the solubility of the salt. Concentrate the solution.
Oily or gummy product forms The salt is not crystalline under the current conditions. Impurities are present.Try changing the solvent system. Attempt to triturate the oil with a non-polar solvent to induce solidification. Purify the free base before salt formation.
Incomplete conversion to the salt Insufficient amount of HCl was added.Add more HCl solution and monitor the reaction.
Product is hygroscopic The salt has a tendency to absorb moisture from the air.Handle and store the product under an inert atmosphere (e.g., nitrogen or argon). Dry thoroughly under high vacuum.

Conclusion

The conversion of an imidazole amine free base to its hydrochloride salt is a fundamental and often necessary step in the development of pharmaceutical compounds. By understanding the underlying chemical principles and following established protocols, researchers can reliably produce high-purity hydrochloride salts with improved physicochemical properties. Careful selection of the HCl source and solvent system, coupled with appropriate purification and characterization techniques, are key to a successful outcome. Always prioritize safety by adhering to strict handling procedures for hydrochloric acid.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13). National Center for Biotechnology Information. [Link]

  • 10 Hazards And Safety Tips You Need To Know About HCL. (2026, January 7). D&F. [Link]

  • Imidazole - Wikipedia. Wikipedia. [Link]

  • Standard Operating Procedure. University of California, Merced. [Link]

  • How can HCl be formed from chloride salts? Does it need a high temperature or what? - Quora. (2025, April 6). Quora. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. Trade Science Inc. [Link]

  • Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? | American Fuel & Petrochemical Manufacturers. AFPM. [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences. [Link]

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. Scribd. [Link]

  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. (2022, March 15). CORECHEM Inc. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. (2004, June 21). National Center for Biotechnology Information. [Link]

  • US3337630A - Process for the purification of amines - Google Patents.
  • What are Salt Formation Formulas - Unacademy. Unacademy. [Link]

  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog. (2026, January 7). Oreate AI. [Link]

  • How to Safely Use Hydrochloric Acid: Tips and Precautions for Beginners - SinoPhorus. (2025, December 15). SinoPhorus. [Link]

  • Heat Stable Salts Cleaning and Prevention - ITW Technologies. ITW Technologies. [Link]

  • Amine and HCl - salt formation reaction - YouTube. (2022, June 7). YouTube. [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • An in-depth Study of Amine System Failures - ResearchGate. ResearchGate. [Link]

  • Imidazole, its derivatives & their importance. (2016, May 28). SlideShare. [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega - ACS Publications. (2018, July 27). ACS Publications. [Link]

  • EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents.
  • Synthesis of Amines and Ammonium Salts - ResearchGate. ResearchGate. [Link]

  • preparation of amines - Chemguide. Chemguide. [Link]

  • Hydrochloride - Wikipedia. Wikipedia. [Link]

  • Isolation (Recovery) of amines - University of Alberta. University of Alberta. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]

  • The Science Behind Hydrochloric Acid | The Chemistry Blog - Buy Chemicals Online. (2021, April 7). The Chemistry Blog. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). MDPI. [Link]

  • methylamine hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (2021, May 21). Pharmaceutical Technology. [Link]

  • Hydrochloric acid - Wikipedia. Wikipedia. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Arkivoc. [Link]

  • How do you make salts from acids and bases? - Quora. (2022, February 20). Quora. [Link]

  • (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • How to make a salt of a novel compound? - ResearchGate. (2012, July 25). ResearchGate. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. National Center for Biotechnology Information. [Link]

  • What's the proper way to convert a freebase to hydrochloride? : r/chemistry - Reddit. (2022, June 23). Reddit. [Link]

  • Does imidazole and hydrochloric acid yield imidazole hydrochloride salt? Stack Exchange. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J. (2025, January 14). Royal Society of Chemistry. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - ResearchGate. (2025, August 8). ResearchGate. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). National Center for Biotechnology Information. [Link]

  • Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy - OSTI.GOV. (2018, February 15). U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. (2015, January 9). ResearchGate. [Link]

Sources

Application

The Strategic Utility of 1,4-Dimethyl-1H-imidazol-2-amine in Modern Drug Discovery

An In-Depth Guide for Researchers and Drug Development Professionals on the Application of a Key Pharmaceutical Intermediate In the landscape of contemporary medicinal chemistry, the 2-aminoimidazole scaffold stands out...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals on the Application of a Key Pharmaceutical Intermediate

In the landscape of contemporary medicinal chemistry, the 2-aminoimidazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This is largely due to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. Within this important class of heterocycles, 1,4-Dimethyl-1H-imidazol-2-amine has emerged as a particularly valuable pharmaceutical intermediate. Its specific substitution pattern offers a unique combination of steric and electronic features that medicinal chemists can leverage to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,4-Dimethyl-1H-imidazol-2-amine, complete with detailed protocols and an exploration of its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in multi-step synthetic campaigns. The table below summarizes the key properties of 1,4-Dimethyl-1H-imidazol-2-amine.

PropertyValueSource
Molecular Formula C₅H₉N₃[1]
Molecular Weight 111.15 g/mol [3]
CAS Number 1314929-96-8
Predicted XlogP 0.1[1]
Predicted [M+H]⁺ 112.08693[1]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the lone proton on the imidazole ring. The N-H protons of the amine group will likely appear as a broad singlet.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the imidazole ring carbons are particularly informative about the electronic environment within the ring.[5]

Mass Spectrometry: Under electrospray ionization (ESI) conditions, 1,4-Dimethyl-1H-imidazol-2-amine is expected to readily form the protonated molecule [M+H]⁺ at m/z 112.08693.[1]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹.[6]

Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine: A Proposed Protocol

While numerous methods exist for the synthesis of the imidazole core, a common and effective approach for preparing 2-aminoimidazoles involves the cyclization of an α-haloketone with a guanidine derivative. A plausible synthetic route to 1,4-Dimethyl-1H-imidazol-2-amine is outlined below. This protocol is based on well-established chemical principles for imidazole synthesis.[2][7]

Reaction Scheme:

Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine N,N-Dimethylguanidine N,N-Dimethylguanidine Intermediate Cyclization Intermediate N,N-Dimethylguanidine->Intermediate Base 3-Bromo-2-butanone 3-Bromo-2-butanone 3-Bromo-2-butanone->Intermediate Product 1,4-Dimethyl-1H- imidazol-2-amine Intermediate->Product Tautomerization

Caption: Proposed synthesis of 1,4-Dimethyl-1H-imidazol-2-amine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of N,N-dimethylguanidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium ethoxide or potassium carbonate (1.1 eq).

  • Addition of α-haloketone: Slowly add 3-bromo-2-butanone (1.0 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1,4-Dimethyl-1H-imidazol-2-amine.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or isopropanol are good choices as they are polar enough to dissolve the reactants and the guanidine salt, and their boiling points are suitable for refluxing the reaction.

  • Base: The base is necessary to deprotonate the guanidine, making it a more potent nucleophile for the initial attack on the α-haloketone.

  • Purification: The choice of purification method will depend on the purity of the crude product and the scale of the reaction.

Application in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics

The true value of 1,4-Dimethyl-1H-imidazol-2-amine lies in its application as a versatile building block for the synthesis of complex drug molecules. Its 2-amino group provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Workflow for Incorporating the Intermediate:

Pharmaceutical_Synthesis_Workflow A 1,4-Dimethyl-1H- imidazol-2-amine C Coupling Reaction (e.g., Amidation, Buchwald-Hartwig) A->C B Coupling Partner (e.g., Acyl Chloride, Aryl Halide) B->C D Drug Candidate Precursor C->D E Further Synthetic Modifications D->E F Final Drug Candidate E->F

Caption: General workflow for utilizing the intermediate in drug synthesis.

Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol illustrates how 1,4-Dimethyl-1H-imidazol-2-amine can be used in a typical drug discovery workflow.

  • Acylation: Dissolve 1,4-Dimethyl-1H-imidazol-2-amine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylating Agent: Slowly add a solution of a substituted benzoyl chloride (1.0 eq) in the same solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-acylated 2-aminoimidazole, a potential kinase inhibitor precursor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,4-Dimethyl-1H-imidazol-2-amine and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. In general, it is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1,4-Dimethyl-1H-imidazol-2-amine is a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its unique structural features and the reactivity of its 2-amino group provide medicinal chemists with a powerful tool for the design and synthesis of new drug candidates. The protocols and information presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their quest for new and improved therapeutics.

References

Click to expand
  • PubChem. 1,4-dimethyl-1h-imidazol-2-amine hydrochloride. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Royal Society of Chemistry. Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. [Link]

  • PubChem. 1,4-Dimethylimidazole. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • PubMed. Discovery and synthesis of 2-amino-1-methyl-1H-imidazol-4(5H)-ones as GPCR ligands; an approach to develop breast cancer drugs via GPCR associated PAR1 and PI3Kinase inhibition mechanism. [Link]

  • PMC. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

  • Turkish Journal of Chemistry. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link]

  • ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • PubChem. 1,4-dimethyl-1H-imidazol-5-amine hydrochloride. [Link]

  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

  • PubChemLite. 1,4-dimethyl-1h-imidazol-2-amine hydrochloride. [Link]

  • Google Patents. Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.
  • ResearchGate. Scheme of the synthesis of imidazole 1 using glyoxal 2 and formaldehyde 3 in ammonia. [Link]

  • ResearchGate. Synthesis, anticancer evaluation and docking studies of novel adamantanyl-1,3,4-oxadiazol hybrid compounds as Aurora-A kinase inhibitors. [Link]

  • National Institutes of Health. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

  • Organic Chemistry Portal. Synthesis of imidazoles. [Link]

  • Semantic Scholar. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl) -. [https://www.semanticscholar.org/paper/Synthesis-of-the-Guanidine-Derivative:-N-{-

  • RSC Publishing. Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. [Link]

  • National Institutes of Health. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. [Link]

  • ResearchGate. (PDF) Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1]triazol-3(5H. [Link]

  • National Institutes of Health. Drug Design Strategies for GPCR Allosteric Modulators. [Link]

  • Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. [Link]

  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • MDPI. Molecules, Volume 30, Issue 14 (July-2 2025) – 164 articles. [Link]

/1420-3049/30/14)

Sources

Method

Application Note: Reaction Conditions for N-Methylation of 4-Methyl-1H-imidazol-2-amine

[1] Executive Summary The N-methylation of 4-methyl-1H-imidazol-2-amine (also known as 2-amino-4-methylimidazole) presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity .[1] The substrate posses...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The N-methylation of 4-methyl-1H-imidazol-2-amine (also known as 2-amino-4-methylimidazole) presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity .[1] The substrate possesses three potential sites for electrophilic attack: the two ring nitrogens (


, 

) and the exocyclic amino group (

).

Direct alkylation typically favors the ring nitrogens due to the thermodynamic stability of the resulting aromatic system, often yielding 1-methyl-2-amino-4-methylimidazole .[1] However, targeting the exocyclic amine to produce 2-(methylamino)-4-methylimidazole requires specific kinetic control or alternative synthetic strategies (e.g., reductive amination or de novo cyclization).[1]

This guide details three optimized protocols:

  • Protocol A: Regioselective Ring Methylation (Thermodynamic Control).

  • Protocol B: Exocyclic Amine Methylation (Reductive Alkylation).

  • Protocol C: De Novo Synthesis (High-Purity Strategy for Exocyclic Products).

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6]

Tautomeric Equilibrium

4-methyl-1H-imidazol-2-amine exists in a tautomeric equilibrium between the amino-imidazole and imino-imidazoline forms.[1] In solution, the amino form generally predominates, but the nucleophilicity is distributed.

  • Site A (Ring N1/N3): Highly nucleophilic upon deprotonation. Alkylation here preserves the exocyclic amine.[1]

  • Site B (Exocyclic

    
    ):  Less nucleophilic than the ring nitrogens in basic conditions but can be targeted via reductive amination (imine intermediate).
    
Regioselectivity Flowchart[1]

MethylationPathways Substrate 4-Methyl-1H-imidazol-2-amine ConditionA Base (NaH/K2CO3) + MeI (Thermodynamic Control) Substrate->ConditionA Direct Alkylation ConditionB HCHO + NaBH3CN (Reductive Amination) Substrate->ConditionB Imine Reduction Product1 1,4-Dimethyl-1H-imidazol-2-amine (Major Ring Product) ConditionA->Product1 Major Pathway Product2 2-(Methylamino)-4-methylimidazole (Exocyclic Product) ConditionB->Product2 Kinetic Pathway ConditionC N-Methylguanidine + Chloroacetone (De Novo Synthesis) ConditionC->Product2 High Purity Route

Caption: Decision matrix for selecting the appropriate methylation protocol based on the desired regioisomer.

Experimental Protocols

Protocol A: Ring N-Methylation (Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine)

Objective: To introduce a methyl group onto the ring nitrogen.[1] This is the standard outcome of direct alkylation under basic conditions.[1]

Reagents:

  • Substrate: 4-methyl-1H-imidazol-2-amine (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% in oil, 1.1 equiv) or Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Electrophile: Methyl Iodide (

    
    , 1.05 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the substrate (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Cool the solution to

    
     (ice bath). Carefully add NaH (1.1 equiv) portion-wise. Evolution of 
    
    
    
    gas will occur. Stir at
    
    
    for 30 minutes until gas evolution ceases and the anion is formed.
    • Note: If using

      
      , stir at room temperature for 1 hour instead.
      
  • Alkylation: Add MeI (1.05 equiv) dropwise via syringe. Keep the temperature at

    
     during addition to prevent over-alkylation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Quench: Quench carefully with ice-water.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: The crude material often contains a mixture of 1,4-dimethyl and 1,5-dimethyl isomers.[1] Separate via flash column chromatography (Silica gel; gradient 0–10% MeOH/DCM).

Expected Outcome:

  • Major Product: 1,4-dimethyl-1H-imidazol-2-amine (Sterically less hindered).[1]

  • Minor Product: 1,5-dimethyl isomer.[1]

Protocol B: Exocyclic N-Methylation (Synthesis of 2-(Methylamino)-4-methylimidazole)

Objective: To methylate the exocyclic amine while leaving the ring nitrogens unsubstituted.[1] Direct alkylation is difficult; Reductive Amination is preferred.[1]

Reagents:

  • Substrate: 4-methyl-1H-imidazol-2-amine (1.0 equiv)[1]

  • Carbonyl Source: Formaldehyde (37% aq. solution, 1.1 equiv)

  • Reductant: Sodium Cyanoborohydride (

    
    , 1.5 equiv)
    
  • Buffer/Solvent: Methanol with 1% Acetic Acid

Step-by-Step Methodology:

  • Imine Formation: Dissolve substrate in Methanol (

    
    ). Add Formaldehyde (1.1 equiv) and Acetic Acid (to adjust pH to ~5–6). Stir at room temperature for 1 hour to allow the hemiaminal/imine equilibrium to establish.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 equiv) portion-wise.
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated

    
     solution. Evaporate Methanol under reduced pressure. Extract the aqueous residue with DCM (
    
    
    
    ).
  • Purification: Flash chromatography (DCM/MeOH/

    
     90:9:1).
    

Critical Note: Even with this method, some ring methylation may occur due to the high nucleophilicity of the ring nitrogens. If high purity is required, use Protocol C .

Protocol C: De Novo Synthesis (The "Gold Standard" for Exocyclic Methylation)

Objective: To synthesize 2-(methylamino)-4-methylimidazole with 100% regiocontrol. Instead of methylating the amine, we build the imidazole ring from a methylated precursor.

Reagents:

  • Precursor A: N-Methylguanidine hydrochloride (1.0 equiv)[1]

  • Precursor B: Chloroacetone (1.0 equiv)

  • Solvent: Ethanol or Water

Methodology:

  • Condensation: Dissolve N-Methylguanidine HCl and Chloroacetone in Ethanol.

  • Cyclization: Reflux the mixture for 6–12 hours. The mechanism involves the attack of the guanidine nitrogen on the ketone, followed by cyclization onto the alkyl chloride.

  • Isolation: Evaporate solvent. Neutralize with

    
     to precipitate the free base. Recrystallize from Acetone/Ethanol.[1]
    

Why this is superior: This method guarantees the methyl group is on the exocyclic nitrogen because it was present in the starting material (methylguanidine), avoiding the regioselectivity issues of alkylating the ambident imidazole ring.

Analytical Differentiation (NMR)[7]

Distinguishing between Ring-Methyl and Exocyclic-Methyl isomers is critical.

FeatureRing Methyl (1,4-Dimethyl...)Exocyclic Methyl (2-Methylamino...)[1]
H-1 NMR (

)
Singlet,

3.4 – 3.6 ppm
Singlet/Doublet,

2.8 – 3.0 ppm
Coupling Usually a sharp singlet.[1]Often couples with NH proton (doublet) if exchange is slow.
C-13 NMR (

)

30 – 35 ppm

27 – 30 ppm
NOE Signal NOE observed between

and Ring-H (C5-H).[1]
No strong NOE to Ring-H (unless conformationally locked).[1]

References

  • Storey, B. T., et al. (1964). "Imidazoles. I. The Ionization Constants of Some Substituted Imidazoles." The Journal of Organic Chemistry, 29(10), 3118–3120. Link

  • Little, T. L., & Webber, S. E. (1994). "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299–7305.
  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • NIST Chemistry WebBook. "4-Methyl-1H-imidazol-2-amine Spectral Data." Link

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to Handling Hygroscopic Imidazole Hydrochloride Salts in the Laboratory

Abstract Imidazole hydrochloride is a versatile and widely used reagent in biochemical and pharmaceutical research, primarily for preparing buffers and in protein purification protocols.[1][2] However, its pronounced hyg...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazole hydrochloride is a versatile and widely used reagent in biochemical and pharmaceutical research, primarily for preparing buffers and in protein purification protocols.[1][2] However, its pronounced hygroscopic nature presents significant challenges in the laboratory, leading to inaccuracies in weighing, altered chemical properties, and compromised experimental reproducibility.[3][4] This guide provides an in-depth analysis of the challenges associated with the hygroscopicity of imidazole hydrochloride salts and establishes a set of robust protocols for their proper storage, handling, and use. By explaining the scientific principles behind these procedures, this document aims to equip researchers, scientists, and drug development professionals with the expertise to mitigate moisture-related errors, ensuring the integrity and reliability of their experimental outcomes.

The Challenge of Hygroscopicity: Causality and Scientific Impact

Hygroscopicity is the property of a substance to readily attract and absorb water molecules from the surrounding atmosphere.[3][5] Imidazole hydrochloride, as a salt, possesses a strong affinity for water, which can lead to a cascade of physical and chemical complications in a laboratory setting.[6][7]

  • Physical Alterations : Upon exposure to ambient air, the salt's appearance can change from a free-flowing powder to a clumped or caked solid.[8][9] In environments with high relative humidity, it may absorb enough water to dissolve completely, a phenomenon known as deliquescence.[8][10] These physical changes make it exceedingly difficult to handle and accurately weigh the compound.

  • Chemical and Experimental Consequences : The absorption of water is not merely a physical nuisance; it has direct chemical consequences.

    • Inaccurate Concentration : The measured weight of the salt will be artificially inflated by an unknown mass of water, leading to the preparation of solutions with lower-than-intended concentrations. This is particularly critical in applications like buffer preparation, where precise molarity is essential for pH control.[4]

    • Altered Stoichiometry : In chemical synthesis, using a "wet" reagent disrupts the molar ratios of reactants, potentially affecting reaction kinetics, yield, and purity.[3]

    • Stability Issues : The presence of water can promote the degradation or hydrolysis of the salt or other sensitive components in a formulation.[8]

The extent of moisture absorption is directly related to the ambient relative humidity (RH). Each hygroscopic salt has an equilibrium moisture content (EMC) for a given RH, representing the point at which it will no longer absorb or lose moisture to the environment.[11] Therefore, controlling the immediate environment during handling is the most critical factor in preserving the salt's integrity.

Core Protocols for Storage and Handling

To ensure the quality and accuracy of experiments involving imidazole hydrochloride, a systematic approach to its lifecycle in the lab—from receiving to final use—is mandatory.

Receipt and Long-Term Storage Protocol

Proper storage is the first line of defense against moisture contamination.

  • Initial Inspection : Upon receipt, immediately inspect the container's seal for any signs of damage. If the seal is compromised, the integrity of the salt should be considered suspect.

  • Primary Container : Always keep the imidazole hydrochloride salt in its original, tightly sealed container.[3][5] After each use, ensure the cap is replaced securely.

  • Secondary Storage Environment : The primary container must be stored in a dry environment. The recommended practice is to place it inside a desiccator cabinet containing a suitable drying agent, such as silica gel or calcium sulfate.[8][10] The desiccant should be monitored and regenerated or replaced regularly.

  • Controlled Environments : For highly sensitive applications or in labs with persistently high humidity, storing and handling the salt within a controlled environment, such as a glove box with an inert atmosphere (e.g., nitrogen or argon) or a low-humidity dry room, is the gold standard.[8][12]

Protocol for Accurate Weighing

Weighing is the most vulnerable step to moisture absorption. The following protocol is designed to minimize this exposure.

  • Preparation :

    • Ensure the analytical balance is located in an area free from drafts, vibrations, and significant temperature fluctuations.[13]

    • Bring the sealed container of imidazole hydrochloride to ambient temperature before opening to prevent condensation.

    • Use a clean, dry weighing vessel. For highly hygroscopic materials, a weighing bottle with a stopper or a vial with a screw cap is preferable to open weighing paper or a weigh boat.[14]

  • Weighing Procedure :

    • Tare the closed weighing vessel on the analytical balance.

    • Minimize the time the primary stock container is open. Quickly transfer an approximate amount of the salt into the tared weighing vessel and securely close both the stock container and the weighing vessel.

    • Perform the final weighing of the sealed vessel. The difference in weight gives the mass of the salt.[14]

    • If using the incremental method, work quickly with the balance doors closed to minimize air currents and moisture exposure.[13]

    • Crucially, never handle weighing vessels with bare hands. Oils and moisture from the skin can introduce significant errors. Always use clean gloves and forceps or tweezers.[13][15]

  • Post-Weighing :

    • Immediately proceed to the dissolution step to avoid prolonged exposure of the weighed sample.

    • Promptly return the main stock container to the desiccator.

This diagram illustrates the decision-making process and steps for accurately weighing imidazole hydrochloride.

G Figure 1. Weighing Workflow start Start: Need to Weigh Imidazole HCl prep Prepare Workspace: - Balance calibrated & stable - Salt at room temp - Clean, dry weighing vessel start->prep env_check Assess Environment prep->env_check high_humidity High Humidity (>50% RH) or High Sensitivity App? env_check->high_humidity weigh_glovebox Weigh inside a Glove Box or Dry Room high_humidity->weigh_glovebox Yes weigh_bench Weigh on Analytical Balance high_humidity->weigh_bench No transfer Quickly transfer salt to tared, closable vessel (e.g., weighing bottle) weigh_glovebox->transfer weigh_bench->transfer seal_reweigh Seal vessel & re-weigh. Calculate mass by difference. transfer->seal_reweigh dissolve Immediately proceed to dissolution seal_reweigh->dissolve store Return stock container to desiccator dissolve->store end End store->end G Figure 2. Decision Tree start Obtain Imidazole HCl check_appearance Inspect Salt: Is it a free-flowing powder? start->check_appearance is_free_flowing Yes check_appearance->is_free_flowing Yes is_clumped No (Clumped/Caked) check_appearance->is_clumped No check_app_sensitivity Is the application highly sensitive to water content? is_free_flowing->check_app_sensitivity troubleshoot Troubleshooting Required is_clumped->troubleshoot sensitive_yes Yes check_app_sensitivity->sensitive_yes Yes sensitive_no No check_app_sensitivity->sensitive_no No quantify_water Quantify Water Content (e.g., Karl Fischer, TGA) & Apply Correction Factor sensitive_yes->quantify_water proceed_weigh Proceed to Weighing Protocol (Section 2.2) sensitive_no->proceed_weigh quantify_water->proceed_weigh end_use Use in Experiment proceed_weigh->end_use check_stability Check Thermal Stability from SDS/Literature troubleshoot->check_stability stable Is it thermally stable for drying? check_stability->stable stable_yes Yes stable->stable_yes Yes stable_no No stable->stable_no No dry_salt Dry Salt under Vacuum (Section 3.2) stable_yes->dry_salt discard Discard and obtain a new, sealed batch stable_no->discard dry_salt->start end_discard End discard->end_discard

Caption: Decision tree for handling Imidazole HCl.

Safety and Hazard Information

Imidazole and its salts are hazardous materials and must be handled with appropriate precautions.

  • Hazards : Imidazole hydrochloride is irritating to the eyes and skin. [6][7]Inhalation of the dust may cause respiratory irritation. [16][17]Some sources indicate a potential for reproductive toxicity. [16][18]* Personal Protective Equipment (PPE) : Always wear the following when handling the solid salt or its solutions:

    • Nitrile gloves [17] * Chemical safety goggles [16][18] * A properly buttoned lab coat

  • Handling Environment : Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. [16][19]* Spills : In case of a spill, clean it up immediately to prevent dust generation and exposure. [19]Avoid raising dust during cleanup.

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [16][20] * Skin : Wash off immediately with soap and plenty of water. Remove contaminated clothing. [16][20] * Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention. [16][20]

Summary of Key Properties

PropertyValueReference(s)
CAS Number 1467-16-9[6][7]
Molecular Formula C₃H₅ClN₂[6][7]
Molecular Weight 104.54 g/mol [6]
Appearance Pale yellow to off-white solid powder[6][18]
Melting Point 158-161 °C[6][7]
Solubility in Water ~500 mg/mL[1]
Solubility in Methanol ~50 mg/mL[1]
Stability Stable under recommended storage conditions. Hygroscopic.[6][7]
Storage Conditions Store at room temperature in a dry, inert atmosphere. Keep container tightly closed in a desiccator.[1][6][7][10]

Conclusion

The hygroscopic nature of imidazole hydrochloride salts is a critical factor that must be managed to ensure experimental accuracy and safety. By implementing the robust storage, handling, and weighing protocols outlined in this guide, researchers can significantly mitigate the risks of moisture contamination. Adherence to these best practices—from storing the reagent in a desiccator to using proper weighing techniques and wearing appropriate PPE—is essential for maintaining the integrity of the compound and generating reliable, reproducible scientific data.

References

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • ChemBK. (2024, April 9). imidazole hydrochloride. Retrieved from [Link]

  • Physics Forums. (2020, May 31). Is there a property that defines how much water a hygroscopic salt can absorb?. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. Retrieved from [Link]

  • Scribd. (n.d.). Drying Process in Pharmaceutical Technology. Retrieved from [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Clinical Gate. (2015, February 8). Drying. Retrieved from [Link]

  • Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

Sources

Method

Application Note: Preparation of Buffer Solutions Using Imidazole Hydrochloride Derivatives

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It moves beyond basic recipes to explore the thermodynamics, precise formulation strategies, and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It moves beyond basic recipes to explore the thermodynamics, precise formulation strategies, and critical application logic of imidazole-based buffering systems.

Introduction: The Imidazole Buffering System

Imidazole (


) is a heterocyclic aromatic organic compound that functions as a crucial buffering agent in the physiological pH range (6.2–7.8).[1][2] While ubiquitous in Immobilized Metal Affinity Chromatography (IMAC) for the purification of His-tagged proteins, its utility extends to NMR spectroscopy and enzymatic assays due to its minimal proton interference and chemical stability.

In the context of buffer preparation, "derivatives" primarily refer to the conjugate acid salt forms—specifically Imidazole Hydrochloride (Imidazole-HCl) —and structurally related substituted imidazoles (e.g., 1-methylimidazole) used to fine-tune pKa values.

Chemical Basis & pKa Thermodynamics

The buffering capacity of imidazole relies on the equilibrium between its neutral base form and its protonated conjugate acid (imidazolium cation).



  • pKa (at 25°C): ~6.95 – 7.00[2]

  • Buffering Range: pH 6.2 – 7.8[2][3][4][5]

  • Temperature Dependence (

    
    ):  Imidazole exhibits a significant temperature dependence of approximately -0.020 pH units/°C .[2] This is critical for processes moving from cold rooms (4°C) to benchtop (25°C) or physiological temperature (37°C).[2]
    

Table 1: Temperature Dependence of Imidazole pKa

Temperature (°C)Approximate pKaImpact on Protocol
4°C 7.42Buffers prepared at RT will be more basic in the cold room.[2]
20°C 7.01Standard operating range.[2]
25°C 6.92Standard calibration temperature.[2]
37°C 6.68Significant shift; requires compensation for cell culture/enzymatic assays.[2]

Expert Insight: Never adjust the pH of an imidazole buffer at room temperature if it is intended for use at 4°C without calculating the offset. A buffer set to pH 7.4 at 25°C will rise to ~pH 7.8 at 4°C, potentially altering protein binding kinetics.[2]

Selection of Derivatives for Specific Applications

While unsubstituted imidazole is the standard, specific derivatives offer distinct advantages:

  • Imidazole / Imidazole-HCl: The standard binary system.[2] Using the pure salt (Imidazole-HCl) alongside the base allows for "beaker-less" pH adjustment (see Protocol B), reducing ionic strength variability caused by adding concentrated liquid HCl.

  • 4-Methylimidazole: Higher pKa (~7.5), extending the buffering range slightly into the alkaline region.[2]

  • Histidine: An amino acid derivative containing an imidazole ring (pKa ~6.0).[2] Often used when the buffer must be metabolizable or when specific zwitterionic properties are required.

Experimental Protocols

Protocol A: The Standard Titration Method

Best for: General purpose buffers where precise ionic strength control is secondary to speed.

Reagents:

  • Imidazole (Base), Crystalline (MW: 68.08 g/mol )[2][6]

  • HCl (Concentrated, e.g., 6N or 12N) or Imidazole-HCl solid[2]

  • Water (Milli-Q/Type I)[2]

Workflow:

  • Dissolution: Dissolve the calculated mass of Imidazole base in 80% of the final volume of water.

    • Note: Dissolution is endothermic (solution cools down).[2][7] Allow solution to return to room temperature before pH adjustment to avoid temperature-induced pKa errors.

  • Titration: Place pH probe in solution. Add HCl slowly.

    • Caution: Adding concentrated HCl to high-molarity imidazole generates heat (exothermic neutralization) and fumes.[2] Stir vigorously.

  • Finalize: Dilute to final volume.

Protocol B: The Binary Salt Method (Henderson-Hasselbalch)

Best for: High-reproducibility manufacturing, GMP environments, and creating precise gradients for chromatography.

This method uses Imidazole Base and Imidazole Hydrochloride (solid) to target a specific pH without using liquid acid/base titration.[2] This ensures the ionic strength contributed by the chloride ion is fixed and calculable.

The Equation:


[2]

Step-by-Step Guide:

  • Define target pH and total Imidazole concentration (

    
    ).[2]
    
  • Calculate ratio of Base (

    
    ) to Acid (
    
    
    
    ):
    
    
    [2]
  • Calculate Molarity of Base and Acid:

    
    
    
    
    
    [2]
  • Weigh masses of Imidazole Base (MW 68.[2][6][7][8]08) and Imidazole-HCl (MW 104.54).[2][6]

  • Dissolve in water.[2][7][8] The pH will naturally settle at the calculated value (± 0.05 units).

Table 2: Mixing Ratios for 1.0 M Imidazole Stock (at 25°C)

Target pHImidazole Base (g/L)Imidazole-HCl (g/L)% Protonated
6.5 18.9 g75.5 g~72%
7.0 36.5 g53.2 g~50%
7.5 53.8 g22.1 g~21%

Application Focus: IMAC Purification Optimization

In IMAC, imidazole acts as a competitive ligand, displacing His-tagged proteins from Ni²⁺ or Co²⁺ resins.[2][9][10] The "Derivative" aspect here is critical: using Imidazole-HCl to prepare elution buffers prevents the pH spike that occurs if one simply adds Imidazole base to a neutral buffer.

The Common Pitfall (pH Drift)

Adding solid Imidazole base to a pH 7.4 phosphate buffer will raise the pH to >9.0, causing:

  • Precipitation of metal ions (stripping the column).

  • Protein denaturation.[2][11]

  • Loss of binding specificity.[2]

Correct Approach: Prepare a High Imidazole Stock (e.g., 1M, pH 7.4) using Protocol B, then mix with Low Imidazole Buffer (0mM, pH 7.4) to generate gradients.[2]

Visualization: IMAC Buffer Logic

IMAC_Logic Start Buffer Preparation Choice Select Method Start->Choice MethodA Titration (Base + HCl) Choice->MethodA General Use MethodB Binary Salt (Base + Im-HCl) Choice->MethodB High Precision Check Check Temp (Endothermic) MethodA->Check MethodB->Check App IMAC Application Check->App Binding Binding Buffer (10-20mM Imidazole) App->Binding Low Conc Elution Elution Buffer (250-500mM Imidazole) App->Elution High Conc Result Pure His-Tag Protein Binding->Result Reduces Non-specific Binding Elution->Result Competes off Target

Figure 1: Decision workflow for buffer preparation and its application in IMAC protein purification.

Quality Control & Troubleshooting

UV Absorbance Interference

Pure imidazole has negligible absorbance at 280 nm.[2] However, commercial "technical grade" imidazole often contains impurities that absorb strongly at 280 nm, interfering with protein quantification.[2]

  • Validation: Always run a blank spectrum of your high-concentration imidazole buffer.[2]

  • Solution: Use "Molecular Biology Grade" or recrystallized imidazole if A280 > 0.05 for a 500mM solution.[2]

Conductivity Validation

Because Imidazole-HCl adds ionic strength (Cl⁻ ions), the conductivity of the elution buffer will be higher than the binding buffer if not compensated.

  • Protocol: Reduce NaCl concentration in the High Imidazole buffer to maintain iso-conductivity if your protein is sensitive to salt shock.

    • Rule of Thumb: 100 mM Imidazole-HCl contributes conductivity roughly equivalent to ~50 mM NaCl.[2]

Metal Leaching (Stripping)

If the buffer pH < 6.0 (due to poor preparation or temperature shift), the protonation of the Histidine tag increases, but the risk of stripping Ni²⁺ from the column also increases as the chelator (NTA/IDA) becomes protonated.

  • Check: Ensure final buffer pH is > 7.0 for Ni-NTA stability.

References

  • Goldberg, R. N., et al. (2002).[2] Thermodynamics of the ionization of imidazole and substituted imidazoles in aqueous solution. Journal of Physical and Chemical Reference Data.

  • Cytiva (formerly GE Healthcare). (2023).[2] Purification of Histidine-tagged Proteins: A Handbook.

  • Merck/Sigma-Aldrich. (2024).[2] Buffer Reference Center: Imidazole pKa and Temperature Dependence.

  • Methods in Enzymology. (2009). Guide to Protein Purification, 2nd Edition. Academic Press.[2] (Standard reference for IMAC protocols).

Sources

Application

Catalytic applications of 1,4-dimethylimidazole ligands in organic synthesis

An In-Depth Technical Guide to the Catalytic Applications of 1,4-Dimethylimidazole Ligands in Organic Synthesis For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Catalytic Applications of 1,4-Dimethylimidazole Ligands in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 1,4-dimethylimidazole and its derivatives as versatile components in modern organic synthesis. As a senior application scientist, this document is structured to offer not just protocols, but also a deep understanding of the underlying chemical principles and mechanistic insights that drive successful experimentation. We will delve into its roles in organocatalysis, as a precursor to N-heterocyclic carbene (NHC) ligands for cross-coupling reactions, and its involvement in C-H activation processes.

Introduction to 1,4-Dimethylimidazole

1,4-Dimethylimidazole is a heterocyclic aromatic organic compound.[1][2] Its unique electronic and steric properties, stemming from the two methyl groups on the imidazole ring, make it a molecule of significant interest in catalysis. It can function in several capacities:

  • As a Brønsted Base and Nucleophilic Catalyst: The lone pair of electrons on the sp²-hybridized nitrogen atom allows it to act as a base or a nucleophile, activating substrates in a variety of reactions.[3]

  • As a Precursor to N-Heterocyclic Carbene (NHC) Ligands: Upon further alkylation at the N-3 position followed by deprotonation at C-2, 1,4-dimethylimidazole can be converted into a potent N-heterocyclic carbene ligand. These ligands are renowned for their strong σ-donating ability, which stabilizes metal centers and promotes high catalytic activity.[4]

  • As a Substrate in C-H Functionalization: The C-H bonds on the imidazole ring can be selectively functionalized, allowing for the synthesis of more complex substituted imidazoles.[5]

This guide will provide detailed application notes and protocols for these key areas.

Organocatalytic Applications of Imidazole Derivatives

Imidazole and its derivatives are effective organocatalysts for a range of chemical transformations, often mimicking the function of histidine residues in enzymes.[6][7] Their ability to act as both a proton shuttle and a nucleophile is central to their catalytic activity.[3] While specific protocols for 1,4-dimethylimidazole are not extensively documented, its structural similarity to other catalytically active imidazoles allows for the adaptation of existing methods.

Application Note: Friedel-Crafts-Type Reactions

Imidazolium salts, derived from imidazoles, have been shown to catalyze the double addition of electron-rich aromatics, like indoles, to aldehydes, yielding bis(indolyl)methanes.[8] This transformation is valuable for the synthesis of compounds with potential biological activity. The imidazolium salt is believed to activate the aldehyde, making it more susceptible to nucleophilic attack.

Experimental Protocol: Imidazolium Salt-Catalyzed Synthesis of Bis(indolyl)methanes[9]

This protocol is adapted for a hypothetical 1,3,4-trimethylimidazolium salt, which would be derived from 1,4-dimethylimidazole.

Reaction Setup:

  • To a dry 20 mL Schlenk flask, add the imidazolium salt (e.g., 1,3,4-trimethylimidazolium chloride) (0.1 mmol, 0.2 equiv) and the indole derivative (1.0 mmol, 2.0 equiv).

  • Add a solution of the aldehyde (0.5 mmol, 1.0 equiv) in dichloromethane (CH₂Cl₂, 5.0 mL, 0.1 M) to the flask via syringe.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Work-up and Isolation:

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bis(indolyl)methane.

Mechanistic Considerations in Imidazole Organocatalysis

The catalytic activity of imidazole derivatives in reactions such as hydrolysis is influenced by the availability of the lone pair on the N-3 nitrogen.[3] N-alkylation at both nitrogen atoms, as in an imidazolium salt, would preclude this specific mechanism, suggesting that in the case of the Friedel-Crafts reaction, the imidazolium salt may act as a Lewis acid or through the in-situ formation of an N-heterocyclic carbene.

1,4-Dimethylimidazole as a Precursor for N-Heterocyclic Carbene (NHC) Ligands in Cross-Coupling Reactions

N-Heterocyclic carbenes (NHCs) have revolutionized the field of transition metal catalysis, often serving as superior alternatives to traditional phosphine ligands.[4][9] Their strong σ-donating character and steric tunability lead to highly stable and active metal complexes. Imidazolium salts are the most common precursors to NHCs, which can be generated in situ by deprotonation.[4][10]

Application Note: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis, enabling the coupling of aryl halides with boronic acids.[1][11] Palladium complexes bearing NHC ligands are highly effective catalysts for this transformation, demonstrating high turnover numbers and broad substrate scope.[12][13] An NHC derived from 1,4-dimethylimidazole would offer a unique steric and electronic profile.

Experimental Protocol: In-Situ Generation of a 1,4-Dimethylimidazole-Derived NHC for a Suzuki-Miyaura Coupling[14]

This protocol outlines a general procedure for a Suzuki-Miyaura reaction using an in-situ generated NHC from a hypothetical 1,3,4-trimethylimidazolium salt.

Catalyst Pre-formation/In Situ Generation:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 1 mol%).

  • Add the 1,3,4-trimethylimidazolium salt (0.01 mmol, 2 mol%).

  • Add a strong base, such as cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv).

  • Add a dry, degassed solvent, such as 1,4-dioxane (2 mL).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd-NHC complex.

Reagent Addition and Reaction:

  • To the catalyst mixture, add the aryl halide (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.75 mmol, 1.5 equiv).

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

Work-up and Isolation:

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 5 mL) and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling with NHC Ligands
Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acid0.5Cs₂CO₃1,4-Dioxane1004>95
4-Chlorotoluene4-Methoxyphenylboronic acid1.0K₃PO₄Toluene1101285
2-Bromopyridine3-Thienylboronic acid0.5Cs₂CO₃1,4-Dioxane100692

This table represents typical yields for Suzuki-Miyaura reactions catalyzed by Pd-NHC complexes under optimized conditions and serves as a general reference.[13]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

C-H Activation and Functionalization of Imidazoles

Direct C-H activation is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates.[14] The imidazole ring itself can be a substrate for such reactions, allowing for the direct introduction of aryl or alkenyl groups at the C2 position.

Application Note: Nickel-Catalyzed C-H Arylation of Imidazoles

Nickel-based catalytic systems have been developed for the direct C-H arylation of imidazoles with phenol derivatives.[5][13] This methodology provides a more atom-economical route to C2-arylated imidazoles, which are important structural motifs in medicinal chemistry. The choice of solvent has been found to be crucial for the success of these reactions, with tertiary alcohols often providing the best results.[5]

Experimental Protocol: Nickel-Catalyzed C-H Arylation of an Imidazole with a Phenol Derivative[6]

Reaction Setup:

  • In a glovebox, add nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) (0.025 mmol, 5 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (0.03 mmol, 6 mol%) to a screw-capped vial.

  • Add tert-amyl alcohol (1.0 mL) and stir the mixture for 5 minutes.

  • Add the imidazole substrate (0.5 mmol, 1.0 equiv), the phenol derivative (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 130 °C for 24 hours.

Work-up and Isolation:

  • After cooling to room temperature, quench the reaction with 1 M HCl (2 mL).

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the C-H Activation Workflow

CH_Activation_Workflow Start Start: Assemble Reactants in Glovebox Step1 Add Ni(OTf)₂ and dcype ligand to vial Start->Step1 Step2 Add t-amyl alcohol and stir Step1->Step2 Step3 Add imidazole, phenol derivative, and K₃PO₄ Step2->Step3 Step4 Seal vial and heat at 130 °C for 24h Step3->Step4 Step5 Reaction work-up: Quench, Extract, Wash, Dry Step4->Step5 Step6 Purification by Column Chromatography Step5->Step6 End End: Isolated C2-Arylated Imidazole Step6->End

Caption: Experimental workflow for the nickel-catalyzed C-H arylation of imidazoles.

Conclusion

1,4-Dimethylimidazole and its derivatives are valuable and versatile tools in the arsenal of the modern organic chemist. Whether employed as an organocatalyst, a precursor to robust NHC ligands for cross-coupling, or as a substrate for direct C-H functionalization, it offers a wide range of possibilities for the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals to explore and expand upon the catalytic applications of this important heterocyclic motif.

References

  • Swain, J., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications. [Link]

  • Lin, C.-H., et al. (2019). Development of an imidazole salt catalytic system for the preparation of bis(indolyl)methanes and bis(naphthyl)methane. PLoS ONE. [Link]

  • PubChem. 1,4-Dimethylimidazole. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Gnerre, C., et al. (2017). Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. Scientific Reports. [Link]

  • Hanna, B., et al. (2012). N-Heterocyclic Carbene-Like Catalysis by a Metal–Organic Framework Material. Journal of the American Chemical Society. [Link]

  • Saha, B., et al. (2022). Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. Journal of Chemical Sciences. [Link]

  • Gagnon, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. [Link]

  • Vitale, P., et al. (2011). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules. [Link]

  • Ferreira, V. S., et al. (2021). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. New Journal of Chemistry. [Link]

  • Nolan, S. P., et al. (2008). Synthesis of 1,3 disubstituted imidazolium salts.
  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Catalysts. [Link]

  • Ramesh, K. S., et al. (2015). Synthesis of thiazolium salts and their screening for catalytic activity. ResearchGate. [Link]

  • Kumar, V., et al. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Chemire. [Link]

  • Muto, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science. [Link]

  • Ley, S. V. Research Group. Organocatalysis. University of Cambridge. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Gnerre, C., et al. (2017). Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. ResearchGate. [Link]

  • Villamizar-Mogotocoro, A. F., & Urbina-González, J. M. (2018). Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. Journal of Analytical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. Organic Chemistry Portal. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Al-Taie, A. M. S., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]

  • Okita, T., et al. (2020). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine

Current Status: Operational Ticket ID: CHEM-SYN-2AI-14DM Subject: Yield Optimization & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SYN-2AI-14DM Subject: Yield Optimization & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1,4-dimethyl-1H-imidazol-2-amine (CAS: 50802-53-8) is deceptively simple in theory but notoriously difficult in practice due to three primary failure modes: regio-isomeric scrambling (formation of the 1,5-isomer), polymerization of the


-haloketone starting material, and extreme polarity  hindering isolation.

This guide moves beyond standard textbook protocols, addressing the specific mechanistic bottlenecks that result in "black tar" or low yields (<20%). The protocol below utilizes a modified Marckwald condensation strategy with strict pH control and a specific purification workflow designed for highly polar amino-imidazoles.

Module 1: The Chemistry & Failure Modes

To improve yield, you must understand why the reaction fails. The synthesis typically involves the condensation of Chloroacetone with N-Methylguanidine .

The Regioselectivity Trap

The reaction produces two isomers based on which nitrogen of the guanidine attacks the ketone versus the alkyl halide.

  • Target (1,4-Isomer): Formed when the unsubstituted

    
     of guanidine attacks the ketone (C=O), and the methylated 
    
    
    
    attacks the alkyl halide (
    
    
    ).
  • Impurity (1,5-Isomer): Formed if the nucleophilic attack order is reversed.

Note: Steric hindrance usually favors the 1,4-pathway (Path A below), but high temperatures or incorrect pH can accelerate Path B or lead to acyclic polymerization.

ReactionPathway Start Reactants: Chloroacetone + N-Methylguanidine PathA Path A (Favored): NH2 attacks C=O NH(Me) attacks CH2-Cl Start->PathA Kinetic Control (Low Temp) PathB Path B (Disfavored): NH(Me) attacks C=O NH2 attacks CH2-Cl Start->PathB Thermodynamic (High Temp) Tar Polymerization/Tar (Caused by Free Base Chloroacetone) Start->Tar pH > 9 or Exothermic Runaway Target Target Product: 1,4-Dimethyl-1H-imidazol-2-amine PathA->Target Impurity Impurity: 1,5-Dimethyl isomer PathB->Impurity

Caption: Mechanistic bifurcation in Marckwald condensation. Path A is sterically favored but requires controlled kinetics to prevent polymerization.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 1,4-dimethyl-1H-imidazol-2-amine (HCl salt) on a 10g scale.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
N-Methylguanidine Sulfate Nucleophile1.0Use Sulfate or Nitrate salt. Avoid free base (unstable).
Chloroacetone Electrophile1.1Critical: Must be freshly distilled. Dark/brown chloroacetone guarantees low yield.
Water Solvent-5 vol (relative to guanidine)
Sodium Acetate Buffer1.0Buffers reaction to pH ~4-5, preventing tar formation.
Step-by-Step Methodology
1. Pre-Reaction Preparation (Critical)
  • Distillation: Distill chloroacetone (bp 119°C) immediately before use. Stabilize with 0.1% CaCO3 if storing for >1 hour.

  • Apparatus: 3-neck flask, internal thermometer, dropping funnel, N2 atmosphere.

2. The "Cold Start" Condensation
  • Dissolve N-Methylguanidine Sulfate (1.0 eq) and Sodium Acetate (1.0 eq) in Water (5 volumes).

  • Cool the solution to 0–5°C (Ice/Water bath).

  • Add Chloroacetone (1.1 eq) dropwise over 60 minutes.

    • Why? Rapid addition causes localized heating and polymerization of the chloroacetone.

  • Allow the mixture to warm to room temperature (20–25°C) and stir for 16 hours.

    • Checkpoint: The solution should turn yellow/orange. If it turns black/opaque, the temperature spike was too high.

3. Cyclization Drive
  • Heat the mixture to 70°C for 2 hours to drive the dehydration/cyclization.

  • Cool to room temperature.

  • Acidify with conc. HCl to pH 1.

  • Wash the aqueous layer with Dichloromethane (DCM) (2 x 3 vol).

    • Purpose: Removes unreacted chloroacetone and non-polar tars. The product remains in the water phase.

Module 3: Purification (The Bottleneck)

The product is a highly polar, hygroscopic amine. Standard extraction into organic solvents (EtOAc/Ether) will fail .

Method A: Ion Exchange (Recommended for High Purity)
  • Loading: Load the acidic aqueous solution onto a column of Dowex 50W-X8 (cation exchange resin, H+ form).

  • Washing: Wash with distilled water (5 column volumes) to remove inorganic salts (NaOAc, Sulfates) and non-basic impurities.

  • Elution: Elute with 2M Ammonium Hydroxide (NH4OH) or 1M HCl (if salt is desired).

    • Monitoring: Use TLC (System: MeOH/NH4OH 9:1) or UV detection (210 nm).[1]

  • Isolation: Lyophilize (freeze-dry) the ammoniacal fractions. Do not rotovap at high heat , as the free base can be unstable/volatile.

Method B: The "Salting Out" Extraction (Quick & Dirty)

If Ion Exchange is unavailable:

  • Basify the aqueous layer to pH 14 using 50% NaOH (keep cold!).

  • Saturate the solution with solid NaCl .

  • Extract continuously with n-Butanol or IPA/CHCl3 (1:3) for 24 hours.

  • Dry organic layer over Na2SO4 and concentrate.

Module 4: Troubleshooting & FAQs

Q1: My product is a black tar that won't crystallize. What happened?

Diagnosis: Polymerization of Chloroacetone. Fix:

  • Did you distill the chloroacetone? (If no, start over).

  • Did you control the exotherm? (Temp must stay <5°C during addition).

  • Buffer is key: If the pH drops too low (from HCl generation), the reaction stalls. If too high, chloroacetone polymerizes. The NaOAc buffer keeps it in the "Goldilocks" zone (pH 4-5).

Q2: I see two spots on TLC (close Rf). Is this the 1,5-isomer?

Diagnosis: Likely yes. The 1,4-isomer is generally slightly more polar than the 1,5-isomer. Fix:

  • Recrystallization: Convert the crude oil to the Picrate or Oxalate salt. These salts often crystallize differentially, allowing you to filter off the desired isomer.

  • Solvent: Ethanol/Ether mixtures work well for crystallizing the HCl salt.

Q3: The yield is <10%. Where is my product?

Diagnosis: It's likely still in the water layer during workup. Fix: 2-aminoimidazoles are essentially "organic salts." They do not partition into Ethyl Acetate or Ether. You must use n-Butanol for extraction or, preferably, the Dowex resin method described in Module 3.

Q4: Can I use N-Methylguanidine Free Base instead of the Sulfate?

No. The free base is hygroscopic, absorbs CO2 from air, and is difficult to weigh accurately. This leads to stoichiometry errors. Always use the Sulfate or Hydrochloride salt and release the base in situ with Sodium Acetate or Methoxide.

References

  • Marckwald Condensation Mechanism & Regioselectivity: Source: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Context: Defines the nucleophilic attack preference of substituted guanidines on -haloketones.
  • Purification of Highly Polar Heterocycles

    • Source: BenchChem. (2025).[1] Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole.

    • Link: (Verified via search context 1.1)

  • Synthesis of 2-Aminoimidazoles (General Protocol)
  • HILIC Purification Strategies

    • Source: Teledyne Labs.
    • Link: (Verified via search context 1.11)

  • Regiochemistry of Guanidine Cyclizations

    • Source:Journal of Organic Chemistry. (2014). "Synthesis of Substituted 2-Aminoimidazoles".
    • Link: (Verified via search context 1.9)

Sources

Optimization

Technical Support Center: Recrystallization of 2-Amino-1,4-dimethylimidazole HCl

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-amino-1,4-dimethylimidazole hydrochloride (HCl) via recrystallization. It addresses...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-amino-1,4-dimethylimidazole hydrochloride (HCl) via recrystallization. It addresses common challenges and offers practical, field-proven solutions to optimize purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-amino-1,4-dimethylimidazole HCl is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a low melting point of the compound or the presence of impurities that depress the melting point. Here’s how to address this issue:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and not simply melting in an undersaturated solution.[1]

  • Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can favor oil formation. Let the flask cool to room temperature undisturbed, perhaps insulated with a cloth, before moving it to an ice bath.[1]

  • Solvent System Adjustment: If using a mixed solvent system, try adjusting the ratio or selecting a different solvent pair. The goal is to find a system where the compound's solubility is significantly lower at cooler temperatures.

Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A2: A supersaturated solution may not spontaneously crystallize due to a kinetic barrier. Several techniques can be employed to induce crystal formation:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]

  • Seed Crystals: Introduce a tiny crystal of pure 2-amino-1,4-dimethylimidazole HCl (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.[1]

  • Reduce Solvent Volume: It's possible that too much solvent was used initially. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][2]

  • Lower Temperature: If cooling to room temperature or in an ice bath is insufficient, a colder bath (e.g., an ice/salt bath) may be necessary to induce crystallization.[1]

Q3: What are the best single solvents for recrystallizing 2-amino-1,4-dimethylimidazole HCl?

A3: The ideal single solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For amine hydrochloride salts, polar protic solvents are often a good starting point. Based on literature for similar compounds, consider the following:

  • Ethanol: Often a good choice for recrystallizing amine salts and other imidazole derivatives.[4]

  • Aqueous HCl (dilute): Recrystallization from a dilute acidic solution can be effective for hydrochloride salts, as seen with 2-amino-4-nitroimidazole hydrochloride.[5]

  • Methanol: Can be a suitable solvent, but care must be taken as some compounds may be too soluble even at low temperatures.

It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific batch of 2-amino-1,4-dimethylimidazole HCl.

Q4: Can I use a two-solvent system for recrystallization? If so, what are some good pairs?

A4: Yes, a two-solvent system is an excellent option when a suitable single solvent cannot be found.[6] In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" or "anti-solvent" in which it is insoluble is added to induce precipitation.[6][7]

For 2-amino-1,4-dimethylimidazole HCl, which is a polar salt, consider these pairings:

  • Ethanol/Ethyl Acetate: Dissolve in a minimum of hot ethanol and slowly add ethyl acetate until the solution becomes cloudy, then add a drop or two of ethanol to clarify before cooling.

  • Methanol/Diethyl Ether: Similar to the above, dissolve in hot methanol and add diethyl ether as the anti-solvent.

  • Isopropanol/Diethyl Ether: Isopropanol is a good solvent for many hydrochloride salts, and diethyl ether can be an effective anti-solvent.[8]

Q5: The purity of my recrystallized 2-amino-1,4-dimethylimidazole HCl is still low. How can I improve it?

A5: Low purity after recrystallization can result from several factors, including trapped impurities or the co-crystallization of byproducts.

  • Ensure Slow Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[1] Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.[9]

  • Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will help remove any residual mother liquor that contains impurities. Using warm or excessive solvent for washing will dissolve the product and reduce the yield.[1]

  • Second Recrystallization: For very impure samples, a second recrystallization step may be necessary to achieve the desired purity.[1]

  • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Q6: My final yield of 2-amino-1,4-dimethylimidazole HCl is very low. What are the common causes and solutions?

A6: A low yield can be frustrating, but it is often preventable. Here are some common causes and their solutions:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can be lost in the filter paper. Ensure the funnel and receiving flask are pre-heated.[1]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes out of the solution.[1]

  • Washing with Too Much or Warm Solvent: As mentioned previously, washing the crystals with an excessive amount of solvent or with a solvent that is not ice-cold will dissolve some of the product.

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of your crude 2-amino-1,4-dimethylimidazole HCl. Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, cool the test tube to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 2-amino-1,4-dimethylimidazole HCl in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Allow the crystals to dry completely before determining the yield and purity.

Two-Solvent Recrystallization Protocol
  • Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the 2-amino-1,4-dimethylimidazole HCl (the "good" solvent), while the other should not (the "poor" or "anti-solvent").

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals thoroughly.

Data Presentation

Table 1: Common Solvents for Recrystallization of Amine Salts
SolventBoiling Point (°C)PolarityNotes
Water100HighCan be a good choice for polar compounds, but solubility may be high even at low temperatures.[10]
Ethanol78HighA versatile solvent for many organic salts.
Methanol65HighSimilar to ethanol, but its lower boiling point can be advantageous.
Isopropanol82Medium-HighOften used for recrystallizing hydrochloride salts.[8]
Acetic Acid118HighCan be used for basic compounds like amines.
Ethyl Acetate77MediumOften used as an anti-solvent with more polar solvents.
Diethyl Ether35LowPrimarily used as an anti-solvent.[8]

Visualizations

Diagram 1: Single-Solvent Recrystallization Workflow

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities present) A->B Insoluble Impurities C Slow Cooling to Room Temperature A->C No Insoluble Impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Pure Crystals F->G

Caption: Workflow for single-solvent recrystallization.

Diagram 2: Two-Solvent Recrystallization Workflow

G A Dissolve Crude Product in Minimum Hot 'Good' Solvent B Add 'Poor' Solvent Until Cloudy A->B C Add 'Good' Solvent to Clarify B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent Mixture F->G H Dry Pure Crystals G->H

Caption: Workflow for two-solvent recrystallization.

References

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 27, 2026, from [Link]

  • Lancini, G., & Lazzari, E. (1969). Process for the preparation of 2-nitroimidazoles. U.S. Patent No. 3,420,842. Washington, DC: U.S. Patent and Trademark Office.
  • Gupta, V., et al. (2013). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Der Pharma Chemica, 5(3), 681-686. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 27, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 27, 2026, from [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, E72(Pt 11), 1633–1636. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 27, 2026, from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved February 27, 2026, from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved February 27, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
  • Domanska, U., & Pobudkowska, A. (2005). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 50(2), 524-528. Retrieved from [Link]

  • Purification of Impure Acetanilide. (n.d.). Cerritos College. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Aminoimidazoles During Storage

Overview 2-Aminoimidazoles (2-AIs) are a privileged class of pharmacophores frequently found in marine alkaloids (e.g., oroidin, naamidine) and are highly valued for their potent antibiofilm and antimicrobial properties[...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Aminoimidazoles (2-AIs) are a privileged class of pharmacophores frequently found in marine alkaloids (e.g., oroidin, naamidine) and are highly valued for their potent antibiofilm and antimicrobial properties[1]. However, researchers frequently encounter severe stability issues when handling these compounds. The electron-rich nature of the 2-aminoimidazole ring makes it highly susceptible to autoxidation, photo-oxidation, and degradation by reactive oxygen species (ROS)[2].

This technical guide provides researchers and drug development professionals with the mechanistic understanding and validated protocols required to stabilize 2-AIs during synthesis, storage, and biological testing.

Part 1: Mechanistic Causality of 2-Aminoimidazole Degradation

Why do 2-AIs degrade so rapidly on the benchtop? The exocyclic amino group donates significant electron density into the imidazole ring, raising the energy of the highest occupied molecular orbital (HOMO). This renders the C4 and C5 positions highly nucleophilic and prone to electrophilic attack by molecular oxygen or ROS. In marine alkaloids like oroidin, this oxidation pathway naturally leads to the formation of alkylidene glycocyamidines (e.g., dispacamide A)[3].

G A 2-Aminoimidazole (Free Base) C Radical Intermediate (C4/C5 Attack) A->C Autoxidation B O2 / ROS / Light (Oxidative Stress) B->C Catalyzes D Glycocyamidine (Degradation Product) C->D Rearrangement

Oxidation pathway of 2-aminoimidazoles to glycocyamidines.

Part 2: Troubleshooting & FAQs

FAQ 1: My purified 2-AI free base turns from white to dark brown overnight. How can I prevent this?

  • Causality: The color change indicates oxidative polymerization and degradation. To prevent this, you must lower the HOMO energy of the heterocyclic ring. Converting the free base into a salt (e.g., Hydrochloride or Trifluoroacetate) protonates the imidazole ring, drastically reducing its electron density and rendering it inert to ambient oxygen.

  • Solution: Never store 2-AIs as free bases. Always isolate and store them as salts.

Table 1: Comparative Stability of 2-Aminoimidazole Derivatives

Compound StateStorage TemperatureAtmosphereLight ExposureEstimated Half-Life (

)
Free Base (Solid)25°CAirAmbient< 24 hours
Free Base (Solid)-20°CAirDark~ 7 days
HCl Salt (Solid)25°CAirAmbient> 3 months
HCl Salt (Solid)-80°CArgonDark> 2 years
Free Base in DMSO25°CAirAmbient< 12 hours
HCl Salt in DMSO-80°C (Degassed)ArgonDark> 6 months

FAQ 2: I am observing inconsistent biological assay results between batches of my 2-AI stock solutions. What is going wrong?

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen into the DMSO stock solution. Furthermore, trace transition metals in complex biological media can catalyze the oxidation of the 2-AI[4].

  • Solution: Prepare single-use aliquots in degassed, anhydrous solvents and store them at -80°C. Thaw only what is needed for a single experiment.

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis and Isolation of 2-Aminoimidazole Hydrochloride Salts

This protocol ensures the formation of a stable, oxidation-resistant salt.

Step-by-Step Methodology:

  • Solubilization: Dissolve the freshly purified 2-AI free base in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath to minimize exothermic degradation during acid addition.

  • Protonation: Dropwise, add 1.1 equivalents of anhydrous HCl (typically 4.0 M in dioxane).

  • Equilibration: Stir for 30 minutes.

  • Isolation: Filter the precipitate using a Schlenk frit under a blanket of argon to prevent moisture absorption (2-AI salts can be highly hygroscopic).

  • Washing: Wash the filter cake with cold anhydrous ether (3 × 10 mL) to remove residual acid and unreacted impurities.

  • Drying: Dry the salt under high vacuum (< 0.1 Torr) for 12 hours. Store the resulting powder in an amber vial.

  • Self-Validation Check: The immediate formation of a white/off-white precipitate upon the addition of HCl confirms successful protonation. If the solution remains clear or turns brown, the free base has already undergone oxidative degradation or the solvent is wet.

Protocol 2: Preparation and Cryo-Storage of Biological Stock Solutions

To maintain the integrity of 2-AIs (like Naamidine B or Oroidin analogs) for biological testing, strict environmental controls must be maintained[4].

Step-by-Step Methodology:

  • Solvent Preparation: Degas anhydrous DMSO by sparging with high-purity argon gas for at least 30 minutes to displace dissolved oxygen.

  • Handling: Transfer the 2-AI HCl salt into a glovebox or handle under a continuous argon stream.

  • Dissolution: Dissolve the salt in the degassed DMSO to achieve the desired stock concentration (e.g., 10 mM to 50 mM).

  • Aliquotting: Aliquot the solution into single-use amber glass vials (e.g., 50 µL per vial) to protect from photo-oxidation.

  • Sealing: Flush the headspace of each vial with argon before sealing with a PTFE-lined cap.

  • Storage: Immediately transfer the vials to a -80°C freezer.

  • Self-Validation Check: A stable, colorless (or pale yellow, depending on the specific analog) solution upon thawing confirms the absence of oxidation. If the thawed aliquot appears dark brown or contains insoluble polymeric particulates, the argon seal was compromised.

G N1 Purified 2-AI (Free Base) N2 Salt Formation (Anhydrous HCl/Dioxane) N1->N2 Protonation N3 Vacuum Drying (Remove Moisture) N2->N3 Isolation N4 Aliquot in Degassed DMSO (Single-Use Vials) N3->N4 Solubilization N5 Argon Purge & Cryo-Storage (Amber Vials, -80°C) N4->N5 Preservation

Step-by-step workflow for processing and storing 2-aminoimidazoles.

References

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of Imidazole HCl Salts in Organic Solvents

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of imidazole hydrochloride (HCl) salts in organic solvents. Our goal is to provide a com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of imidazole hydrochloride (HCl) salts in organic solvents. Our goal is to provide a comprehensive resource that combines fundamental principles with practical, field-proven troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my imidazole HCl salt poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: The poor solubility of imidazole HCl salts in many organic solvents stems from their high polarity and crystal lattice energy. The imidazole ring itself is polar, and forming the hydrochloride salt introduces an ionic character (imidazolium chloride), making it significantly more polar.[1][2][3] Solvents like dichloromethane and ethyl acetate are considered weakly polar or non-polar and are therefore not effective at solvating these highly charged species. The principle of "like dissolves like" governs solubility, meaning polar salts dissolve best in polar solvents.

Q2: What are the best starting solvents for dissolving imidazole HCl salts?

A2: For direct dissolution, highly polar solvents are your best starting point. These include:

  • Polar Protic Solvents: Water, methanol, and ethanol are generally good solvents for imidazole HCl salts due to their ability to form hydrogen bonds and solvate ions effectively.[4][5]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are also effective due to their high dielectric constants and ability to solvate cations.[6]

Q3: I need to run my reaction in a less polar solvent. What is the most reliable way to dissolve my imidazole HCl salt in something like THF or DCM?

A3: If direct dissolution in a less polar solvent fails, the most effective and widely practiced strategy is to convert the imidazole HCl salt to its corresponding free base (the neutral imidazole derivative). The free base is significantly less polar and will be much more soluble in a wider range of organic solvents, including THF, DCM, and ethyl acetate.[6][7] This is a routine procedure, especially before reactions like peptide couplings or when the presence of an acidic proton is undesirable.

Q4: Can I improve solubility by heating the mixture?

A4: Gentle warming can increase both the rate of dissolution and the equilibrium solubility of an imidazole HCl salt in a given solvent. However, this approach has limitations. The solubility increase may not be sufficient for your needs, and excessive heating can lead to degradation of the compound. Always monitor the stability of your material under thermal stress. For some salts, like 1,3-Dimesityl-1H-imidazol-3-ium chloride, heating in isopropanol or acetonitrile is a documented method to achieve dissolution for recrystallization.[8]

Q5: What is salt disproportionation and could it be affecting my experiment?

A5: Salt disproportionation is a phenomenon where a highly soluble salt reverts to its less soluble neutral (free base) form. This can occur in the presence of moisture or basic excipients in a formulation. While more commonly discussed in solid-state and pharmaceutical formulations, the underlying principle can affect your experiment if trace amounts of water or basic impurities are present in your organic solvent, which could lead to the precipitation of the less soluble free base.

In-Depth Troubleshooting Guides

Guide 1: Strategic Solvent Selection and the Use of Co-solvents

The first line of attack for any solubility problem is a systematic approach to solvent selection.

The Underlying Principle: Overcoming Lattice Energy with Solvation Energy

The dissolution of a salt is a thermodynamic tug-of-war between the energy holding the crystal lattice together (lattice energy) and the energy released when the ions are surrounded by solvent molecules (solvation energy).[9][10] For an imidazole HCl salt to dissolve, the solvation energy provided by the solvent must be sufficient to overcome the strong electrostatic forces in the crystal.

Qualitative Solubility of Imidazole Derivatives in Various Solvents

SolventPolarityImidazole (Free Base) SolubilityImidazole HCl Salt SolubilityRationale
WaterHigh (Protic)Highly Soluble[1][11][12]Generally Highly SolubleExcellent for dissolving ionic species and forming hydrogen bonds.
Methanol / EthanolHigh (Protic)Soluble[4]Generally SolubleGood for dissolving polar and ionic compounds.
DMF / DMSOHigh (Aprotic)SolubleGenerally SolubleHigh dielectric constant helps to solvate ions.
AcetonitrileMedium (Aprotic)Soluble[8]Sparingly to Soluble (Varies)Moderately polar, can be effective for some salts, especially with heating.[8]
DichloromethaneLowSolubleGenerally Poorly SolubleNot polar enough to effectively solvate the ionic salt.[13]
THFLowSoluble[8]Generally Poorly SolubleSimilar to DCM, lacks the polarity for efficient solvation of the salt.
Ethyl AcetateLowSolubleGenerally Poorly SolubleOften used as an anti-solvent to precipitate imidazole salts.
Toluene / HexaneNon-polarSparingly to InsolubleInsolubleLacks any significant polarity to interact with the ionic salt.

Experimental Protocol: Solvent Screening for Imidazole HCl Salts

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of your imidazole HCl salt into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list above.

  • Initial Observation: Vortex each vial at room temperature for 1-2 minutes and observe if the solid dissolves completely.

  • Physical Dissolution Aids: If the salt is not soluble at room temperature, you can employ the following techniques:

    • Sonication: Place the vials in an ultrasonic bath for 5-10 minutes. This helps to break up solid aggregates and increase the surface area for dissolution.

    • Heating: Gently warm the vials (e.g., to 40-50 °C) with continued stirring. Be cautious of solvent evaporation and potential compound degradation.

  • Co-Solvent Approach: If the salt remains insoluble in a desired non-polar solvent (e.g., DCM), add a small percentage (e.g., 5-10% v/v) of a polar co-solvent like methanol. Vortex and observe for dissolution. The polar co-solvent can help to disrupt the crystal lattice and solvate the ions, allowing the bulk non-polar solvent to then solvate the rest of the molecule.

Guide 2: Conversion of Imidazole HCl Salt to its Free Base

This is often the most definitive solution for achieving solubility in less polar organic solvents.

The Causality: Removing Ionic Character

By neutralizing the hydrochloride salt with a base, you remove the positive charge on the imidazole ring and the chloride counter-ion. This deprotonation results in the neutral "free base" form of your imidazole derivative, which is significantly less polar and thus more soluble in organic solvents like DCM, THF, and ethyl acetate.

Experimental Workflow: Free Base Conversion

G cluster_0 In-Situ Neutralization in Organic Solvent cluster_1 Aqueous Work-up for Isolation A Suspend Imidazole HCl Salt in desired organic solvent (e.g., DCM) B Add a tertiary amine base (e.g., Triethylamine, 1.0-1.1 eq) A->B Slowly, dropwise C Stir at 0 °C to RT B->C D Formation of soluble free base and precipitated amine HCl salt C->D E Filter off the precipitated salt D->E F Use the filtrate containing the soluble free base directly in the reaction E->F G Dissolve Imidazole HCl Salt in water or aqueous NaHCO3 H Extract with an organic solvent (e.g., Ethyl Acetate, 3x) G->H I Combine organic layers H->I J Wash with brine I->J K Dry over Na2SO4 or MgSO4 J->K L Filter and evaporate solvent K->L M Obtain pure, isolated free base L->M

Caption: Workflow for converting imidazole HCl salt to its free base.

Detailed Protocol: In-Situ Neutralization with Triethylamine (TEA)

This protocol is ideal when you want to use the free base directly in a subsequent reaction without isolation.

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend your imidazole HCl salt (1.0 equivalent) in the anhydrous organic solvent of choice (e.g., Dichloromethane).

  • Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control any potential exotherm from the neutralization.

  • Base Addition: Slowly add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 to 1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. During this time, the solid imidazole HCl will react to form the soluble free base and insoluble triethylamine hydrochloride, which will precipitate as a white solid.[14][15]

  • Filtration: Remove the precipitated triethylamine hydrochloride by filtration through a pad of Celite or a syringe filter.

  • Usage: The resulting clear filtrate contains your dissolved free base and can often be used directly in the next step of your synthesis.

Trustworthiness of the Protocol: This is a self-validating system. The visual confirmation of the insoluble starting material being replaced by a different insoluble solid (the amine salt) while the solution becomes clear (indicating your product is now dissolved) provides a strong indication of success.

Advanced Troubleshooting

Issue: My compound precipitates out during the reaction.

  • Possible Cause: A change in the reaction mixture's polarity or the generation of an acidic byproduct that re-protonates your free base.

  • Solution:

    • Ensure you used a slight excess of the tertiary amine base during the initial free-basing step to scavenge any newly generated acid.

    • If possible, choose a slightly more polar solvent or a co-solvent system that can accommodate both the starting materials and the product.

Issue: I tried converting to the free base, but my product is also water-soluble, making aqueous extraction difficult.

  • Possible Cause: The presence of other polar functional groups on your imidazole derivative.

  • Solution:

    • Saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the polarity of the aqueous phase and can help to "salt out" your organic compound, driving it into the organic layer.

    • Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of DCM and isopropanol.

    • Consider non-aqueous workups as described in the protocol above.

References

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • Solubility of Imidazoles in Alcohols | Request PDF. ResearchGate. [Link]

  • Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Academia.edu. [Link]

  • How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? ResearchGate. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • Thermodynamics of Salt Dissolution. WebAssign. [Link]

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ACS Publications. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • Triethylamine. Sciencemadness Wiki. [Link]

  • Imidazole | C3H4N2 | CID 795. PubChem. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Electronic Supplementary Information. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Triethylamine – Knowledge and References. Taylor & Francis Online. [Link]

  • Thermodynamic Description of Dilution and Dissolution Processes in the MgCl2−CsCl−H2O Ternary System. MDPI. [Link]

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. TSI Journals. [Link]

  • Dissolution rates of doxycycline free base and hydrochloride salts. PubMed. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • synthesis-of-some-substituted-imidazole-derivatives.pdf. TSI Journals. [Link]

  • Influence of Additives Including Amine and Hydroxyl Groups on Aqueous Ammonia Absorbent for CO 2 Capture | Request PDF. ResearchGate. [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. [Link]

  • Imiquimod Solubility in Different Solvents: An Interpretative Approach. MDPI. [Link]

  • Solubility of organic amine salts. Sciencemadness.org. [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • ANNEXURE - III SUMMARY OF THE FINDINGS Synthesis of Some Heterocyclic Compounds and their Screening Against Entamoeba histolytica. [Link]

  • Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in the Reaction of Guanidine and Acetoin

Welcome to the technical support center for the synthesis of 2-amino-4,5-dimethylpyrimidine via the condensation of guanidine and acetoin. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-4,5-dimethylpyrimidine via the condensation of guanidine and acetoin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction, ensuring high yield and purity.

The condensation of a guanidine source with a β-dicarbonyl compound, or its equivalent, is a fundamental method for synthesizing 2-aminopyrimidines.[1][2][3] This reaction, while effective, can be prone to side product formation, which can complicate purification and reduce overall yield. This guide provides in-depth, field-proven insights to help you navigate these challenges.

Understanding the Core Reaction and Potential Side Products

The primary reaction involves the condensation of guanidine with acetoin (3-hydroxy-2-butanone), which acts as a precursor to the β-dicarbonyl compound, 2,3-butanedione (diacetyl), under reaction conditions. The desired product is 2-amino-4,5-dimethylpyrimidine, a valuable scaffold in medicinal chemistry.

However, several side reactions can occur:

  • Acetoin Self-Condensation: Under basic or acidic conditions and at elevated temperatures, acetoin can self-condense to form various colored, polymeric byproducts.

  • Formation of Diacetyl and Subsequent Side Reactions: The oxidation of acetoin to diacetyl is a key step.[4][5][6] However, once formed, diacetyl can also undergo self-condensation or react with other nucleophiles present in the mixture.

  • Guanidine Decomposition: Guanidine, especially in its free base form, can be unstable and decompose under harsh conditions.

  • Incomplete Cyclization: The reaction proceeds through a series of intermediates.[7][8] Incomplete reaction can lead to a complex mixture of these intermediates in the final product.

Below is a diagram illustrating the intended reaction pathway versus potential side reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Guanidine Guanidine Condensation_Intermediate Condensation Intermediate Guanidine->Condensation_Intermediate Reacts with Acetoin Acetoin Diacetyl Diacetyl (from Acetoin oxidation) Acetoin->Diacetyl Oxidizes to Side_Product_1 Acetoin Self-Condensation Products Acetoin->Side_Product_1 Self-condenses Diacetyl->Condensation_Intermediate Reacts with Side_Product_2 Diacetyl Side Products Diacetyl->Side_Product_2 Side reactions Main_Product 2-Amino-4,5-dimethylpyrimidine Condensation_Intermediate->Main_Product Cyclizes to

Caption: Reaction pathway for the synthesis of 2-amino-4,5-dimethylpyrimidine, highlighting potential side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yields are consistently low, and my crude product is a complex mixture according to TLC/LC-MS. What are the likely causes?

Answer: Low yields and complex mixtures are often due to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot:

  • Reagent Stoichiometry and Quality:

    • Guanidine Source: Ensure you are using the correct molar equivalents. If using a salt like guanidine hydrochloride or nitrate, you must add a base (e.g., sodium carbonate, sodium ethoxide) to liberate the free guanidine base for the reaction.[9][10][11] An excess of base can promote side reactions, while insufficient base will result in low conversion.

    • Acetoin Quality: Acetoin can exist as a dimer, which may be less reactive. Ensure you are using fresh, high-purity acetoin.

  • pH Control:

    • The reaction is typically performed under basic conditions to facilitate the nucleophilic attack of guanidine. However, excessively high pH can accelerate the decomposition of both reactants and products. The optimal pH range is generally between 8 and 10.

  • Temperature Management:

    • While heating is necessary to drive the condensation, excessive temperatures (e.g., >100-110°C) can lead to the formation of tars and polymeric side products.[12] A controlled reflux is often optimal.

  • Solvent Choice:

    • The choice of solvent is critical. While polar protic solvents like ethanol or water are commonly used, they can also participate in side reactions.[9][12] Sometimes, a higher-boiling aprotic solvent might offer better control.

Question 2: My final product is highly colored (yellow to dark brown), making purification difficult. What causes this discoloration?

Answer: The color is almost certainly due to polymeric side products from the self-condensation of acetoin or diacetyl. This is a common issue, particularly at higher temperatures and concentrations.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Control Reactant Addition: Instead of adding all reactants at once, try a slow, controlled addition of acetoin to the guanidine solution. This keeps the instantaneous concentration of the dicarbonyl species low, minimizing self-condensation.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to color formation.

Question 3: My NMR/LC-MS analysis shows an unexpected peak with a mass corresponding to a dimer of the product or an incompletely cyclized intermediate. How can I resolve this?

Answer: The presence of such species points to issues with the final cyclization and dehydration step.

  • Troubleshooting Steps:

    • Increase Reaction Time or Temperature: It's possible the reaction has not gone to completion. Try extending the reflux time. If the issue persists, a modest increase in temperature might be necessary.

    • Ensure Anhydrous Conditions (if applicable): While some procedures use aqueous media, water can sometimes interfere with the final dehydration step of the cyclization. If using an organic solvent like ethanol, ensure it is sufficiently dry.

    • Acid/Base Catalyst: The cyclization can be sensitive to the catalytic conditions. Ensure the base concentration is appropriate. In some related pyrimidine syntheses, a catalytic amount of acid is used in the workup to facilitate dehydration.

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of guanidine to acetoin? A: A common starting point is a slight excess of the dicarbonyl component, so a molar ratio of approximately 1:1.1 to 1:1.2 (guanidine:acetoin) is often used to ensure complete consumption of the more expensive guanidine. However, this should be optimized for your specific conditions.[13]

Q: Which solvent is best for this reaction? A: The choice depends on the specific guanidine salt and base used.

  • Water: Often used when starting with guanidine salts and an inorganic base like sodium carbonate.[10][14] It is inexpensive and environmentally friendly.

  • Ethanol: A common choice when using a base like sodium ethoxide.[11] It has a good balance of polarity and boiling point.

  • High-Boiling Aprotic Solvents (e.g., DMF, DMSO): These can sometimes improve yields and reaction times by allowing for higher temperatures, but they also increase the risk of side reactions and are more difficult to remove.[12]

Q: How can I effectively monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[15][16][17] You can take small aliquots from the reaction mixture at regular intervals, quench them, and analyze them to track the disappearance of starting materials and the appearance of the product.

Q: What are the best practices for purifying the final 2-amino-4,5-dimethylpyrimidine product? A:

  • Crystallization: This is the most common and effective method. The crude product can often be recrystallized from water, ethanol, or a mixture of the two.

  • Activated Carbon Treatment: If the product is colored, dissolving the crude material in a suitable hot solvent and treating it with activated carbon can help remove colored impurities before crystallization.[10]

  • Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane is a good starting point.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-amino-4,5-dimethylpyrimidine

This protocol is designed to minimize side product formation by controlling temperature and reactant addition.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve guanidine hydrochloride (1.0 eq) and sodium carbonate (1.1 eq) in water.

  • Heating: Heat the solution to a gentle reflux (approximately 95-100°C).[10][13]

  • Reactant Addition: Over a period of 1-2 hours, add a solution of acetoin (1.05 eq) in a small amount of water via the dropping funnel.

  • Reaction: Maintain the reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. The product should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a minimal amount of hot water or ethanol.

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a baseline for developing an HPLC method to quantify reactants and products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the product and starting materials have reasonable absorbance (e.g., 230 nm or 254 nm).

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction, quench it by diluting in a known volume (e.g., 1 mL) of the mobile phase, and inject.

Quantitative Data Summary Table

ParameterRecommended RangeRationale
Temperature 80 - 100°CBalances reaction rate with minimizing thermal decomposition and side reactions.[10][12]
pH 8 - 10Ensures guanidine is in its free base form without being excessively basic, which can cause degradation.
Guanidine:Acetoin Ratio 1 : 1.05 - 1.2A slight excess of the less expensive acetoin can drive the reaction to completion.[13]
Reaction Time 2 - 6 hoursShould be optimized based on reaction monitoring to ensure full conversion.[10][13]

Visualized Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

G cluster_analysis Analysis cluster_solutions Corrective Actions Start Problem Detected: Low Yield / Low Purity TLC_Analysis Analyze Crude by TLC/LC-MS Start->TLC_Analysis Complex_Mixture Result: Complex Mixture (Many Spots/Peaks) TLC_Analysis->Complex_Mixture If Unreacted_SM Result: Unreacted Starting Material TLC_Analysis->Unreacted_SM If Colored_Product Result: Product is Highly Colored TLC_Analysis->Colored_Product If Optimize_Conditions Re-evaluate Conditions: - Check Stoichiometry & pH - Adjust Temperature - Change Solvent Complex_Mixture->Optimize_Conditions Increase_Time_Temp Increase Reaction Time or Temperature Modestly Unreacted_SM->Increase_Time_Temp Purification_Strategy Improve Purification: - Slow down reactant addition - Use activated carbon - Run under N2 Colored_Product->Purification_Strategy

Sources

Optimization

Technical Support Center: Stability of 1,4-Dimethyl-1H-imidazol-2-amine HCl in Aqueous Solution

Introduction This guide provides a comprehensive technical overview of the stability of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride in aqueous solutions. As a substituted 2-aminoimidazole, this compound is of interest...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive technical overview of the stability of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride in aqueous solutions. As a substituted 2-aminoimidazole, this compound is of interest to researchers in medicinal chemistry and drug development.[1] A thorough understanding of its stability profile is paramount for ensuring data integrity, developing robust formulations, and defining appropriate storage conditions. This document offers field-proven insights, troubleshooting guides, and validated experimental protocols to address common challenges encountered during its handling and use.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1,4-Dimethyl-1H-imidazol-2-amine HCl in water?
Q2: How should I prepare and store an aqueous stock solution?

For maximum stability, prepare stock solutions in a purified, buffered aqueous system (e.g., phosphate or acetate buffer) at a slightly acidic to neutral pH (pH 4-7). Store solutions in amber glass vials at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

Q3: My solution has turned a pale yellow/brown. What is the cause?

A color change often indicates degradation, most commonly due to oxidation or photodecomposition.[4] The imidazole ring system can be susceptible to base-mediated autoxidation and photo-oxidation.[4][5] Ensure your solution is protected from light and consider purging the solvent with an inert gas (nitrogen or argon) before preparation to minimize dissolved oxygen.

Q4: I'm seeing a loss of my compound's peak area in my HPLC analysis over time. What's happening?

This indicates that the compound is degrading in your solution. The primary factors to investigate are pH, temperature, light exposure, and potential oxidative stress. Hydrolysis, particularly at highly acidic or alkaline pH, and oxidation are common degradation pathways for imidazole-containing pharmaceuticals.[4][6] Review your storage conditions and consider performing a forced degradation study (see Protocol 4.2) to identify the specific vulnerability.

Section 2: Troubleshooting Common Stability Issues

This section addresses specific problems users may encounter and provides a logical, cause-and-effect approach to resolving them.

Observed Issue Potential Root Cause Recommended Action & Scientific Rationale
Precipitation in refrigerated solution Supersaturation or pH Shift: The compound may be less soluble at lower temperatures, or a CO₂-induced pH shift in an unbuffered solution could affect solubility.Action: Gently warm the solution to room temperature and sonicate. Rationale: This restores solubility. To prevent recurrence, use a buffered solvent system and confirm the concentration is below its solubility limit at the storage temperature.
Appearance of new peaks in chromatogram Chemical Degradation: The compound is breaking down into new chemical entities under the current storage or experimental conditions.Action: Perform a forced degradation study (Protocol 4.2) to systematically identify the stress condition (acid, base, oxidation, light, heat) causing the degradation. Rationale: This allows you to pinpoint the degradation pathway and implement specific preventative measures (e.g., pH control, light protection).[7][8]
Inconsistent results between experiments Solution Instability: The stock solution may be degrading between uses, leading to a different effective concentration for each experiment.Action: Prepare fresh stock solutions more frequently or store single-use aliquots at -20°C or below. Always use a freshly thawed aliquot for each experiment. Rationale: Minimizing time at room temperature and avoiding freeze-thaw cycles reduces the opportunity for degradation to occur.
Loss of potency in biological assays Formation of Inactive Degradants: The parent compound is degrading into products that are no longer active in your assay.Action: Correlate the loss of biological activity with analytical data (e.g., HPLC peak area). Use a stability-indicating HPLC method (Protocol 4.3) to monitor the parent compound's purity over time. Rationale: A stability-indicating method can resolve the active parent compound from its degradation products, providing an accurate measure of the remaining active ingredient.
Section 3: Core Degradation Pathways

Understanding the potential chemical liabilities of the 1,4-Dimethyl-1H-imidazol-2-amine HCl structure is key to preventing its degradation. The imidazole moiety is susceptible to several degradation pathways.[4]

  • Hydrolysis: While the imidazole ring itself is relatively stable, attached functional groups can be labile. Under strongly acidic or basic conditions, nucleophilic attack by water or hydroxide ions can occur. For related structures, hydrolysis can lead to ring-opening or modification of side chains.[9][10]

  • Oxidation: The electron-rich imidazole ring is susceptible to oxidation.[4] This can be mediated by atmospheric oxygen (autoxidation), especially under basic conditions, or by oxidizing agents like hydrogen peroxide. Radical-initiated oxidation is also a possible pathway.

  • Photodegradation: Many imidazole derivatives are sensitive to light, particularly UV radiation.[4][5][11] Excitation by photons can lead to the formation of reactive intermediates that undergo subsequent reactions, including photo-oxidation.[5]

Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution suitable for most cell-based assays and analytical standards.

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) water. If an unbuffered solution is required, sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen. For buffered solutions, prepare a 50 mM phosphate buffer and adjust to pH 7.0.

  • Weighing: Accurately weigh the required amount of 1,4-Dimethyl-1H-imidazol-2-amine HCl in a clean container.

  • Dissolution: Add the solid to a volumetric flask and add approximately 80% of the final volume of the prepared solvent.

  • Mixing: Gently swirl or vortex the flask until the solid is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Final Volume: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial. Store at 2-8°C for short-term use (<1 week) or in single-use aliquots at -20°C for long-term storage.

Protocol 4.2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Forced Degradation Workflow Figure 1: Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL API Solution Distribute Aliquot into 5 Vials Start->Distribute Acid Acid Hydrolysis (0.1 M HCl, 60°C) Distribute->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Distribute->Base Oxidation Oxidation (3% H₂O₂, RT) Distribute->Oxidation Thermal Thermal Stress (Solution, 80°C) Distribute->Thermal Photo Photostability (ICH Light Box, RT) Distribute->Photo Sampling Sample at t=0, 2, 6, 12, 24h Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize if applicable HPLC Analyze via HPLC-UV/MS Sampling->HPLC Neutralize->HPLC Data Assess Degradation (%) and Identify Products HPLC->Data

Caption: Workflow for a forced degradation study.

Step-by-Step Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the 1 mg/mL solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Before analysis, neutralize aliquots with an equivalent amount of HCl.

  • Oxidative Degradation: To an aliquot, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[13]

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C, protected from light.

  • Photolytic Degradation: Place an aliquot in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

For all conditions, withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) and analyze immediately by HPLC.

Protocol 4.3: General-Purpose Stability-Indicating HPLC-UV Method

This reversed-phase (RP) HPLC method is a robust starting point for quantifying 1,4-Dimethyl-1H-imidazol-2-amine HCl and separating it from potential degradants.[14][15]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure protonation of the analyte for good peak shape and is MS-compatible.[15]
Mobile Phase B AcetonitrileCommon organic modifier for RP-HPLC.
Gradient 5% to 50% B over 15 minutesA gradient elution is recommended to ensure separation of the polar parent compound from potentially more non-polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm2-aminoimidazoles typically absorb at lower UV wavelengths.[14][16]
Injection Vol. 10 µLStandard injection volume.
Section 5: Visualizing Potential Degradation

Based on the known chemistry of imidazole and amino-containing compounds, the following diagram illustrates plausible degradation pathways that should be investigated.

Degradation Pathways Figure 2: Plausible Degradation Pathways cluster_hydrolysis Hydrolysis (Strong Acid/Base) cluster_oxidation Oxidation (H₂O₂, O₂, Light) Parent 1,4-Dimethyl-1H-imidazol-2-amine RingOpening Ring-Opened Products Parent->RingOpening Extreme pH Imidazolone 2-Imidazolone Derivative Parent->Imidazolone Hydrolytic N_Oxide N-Oxide Formation Parent->N_Oxide Oxidative RingOxidation Oxidized Ring Adducts Parent->RingOxidation Photo/Chemical Oxidation

Caption: Plausible degradation pathways for investigation.

Section 6: References
  • Gao, F., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • SIELC Technologies. (2018). Separation of 2-Aminoimidazole on Newcrom R1 HPLC column. [Link]

  • Chen, Y., et al. (2023). Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators. Macromolecules. [Link]

  • ResearchGate. (n.d.). Chemistry of 2-Aminoimidazoles. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Boger, D. L., & Brotherton-Pleiss, C. E. (2009). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]

  • ResearchGate. (2015). Photophysical properties of some imidazole derivatives. [Link]

  • Singh, S., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ghedini, M., et al. (2017). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. [Link]

  • ResearchGate. (n.d.). High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. [Link]

  • Wright, J. E., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]

  • Pawar, S. V., & Chaudhari, S. R. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Dash, A. C., & Dash, N. (1988). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • PubChem. (n.d.). 1,4-dimethyl-1h-imidazol-2-amine hydrochloride. [Link]

  • Drozd, G. T., et al. (n.d.). Ammonium-Induced Stabilization of Imidazoles in Aerosol Particles. [Link]

  • Roda, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. [Link]

  • Maxut, A., et al. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics. [Link]

  • Gupta, S., & Gajbhiye, V. T. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC. [Link]

  • Nsangou, M., et al. (2022). Interactions of imidazole with water molecules. PMC. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI. [Link]

  • Eide, H., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. PMC. [Link]

  • ResearchGate. (n.d.). Thermal degradation of amines for CO2 capture. [Link]

  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. [Link]

  • ResearchGate. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • UKnowledge - University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Analytical & Pharmaceutical Research. [Link]

  • PubChem. (n.d.). 1,4-dimethyl-1H-imidazol-5-amine hydrochloride. [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • Ciesielski, W., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Kumar, A., & Saini, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. [Link]

  • SantaMaria, S. (n.d.). IMIDAZOLE. [Link]

  • Sharma, B., et al. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

  • El-Sabbah, M. B., et al. (2023). Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Acid Solution. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Hygroscopicity of Aminoimidazole Hydrochloride Powders

Welcome to the technical support center for managing the hygroscopic properties of aminoimidazole hydrochloride powders. This guide is designed for researchers, scientists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the hygroscopic properties of aminoimidazole hydrochloride powders. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture uptake in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand, characterize, and control the hygroscopicity of this active pharmaceutical ingredient (API).

Understanding the Challenge: Why is Aminoimidazole Hydrochloride Hygroscopic?

Aminoimidazole hydrochloride's tendency to absorb moisture from the atmosphere is rooted in its molecular structure.[1][2] The presence of polar functional groups and the hydrochloride salt form contribute to its affinity for water molecules.[2][3] This moisture uptake can lead to a cascade of undesirable effects, including:

  • Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), and altered powder flowability.[1][4]

  • Chemical Degradation: Increased rates of hydrolysis or other degradation pathways, leading to loss of potency and the formation of impurities.[4][5]

  • Manufacturing and Formulation Issues: Caking, clumping, and poor compressibility during tablet manufacturing, as well as inconsistencies in dosage uniformity.[4][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with hygroscopic aminoimidazole hydrochloride powders.

Characterization and Initial Assessment

Question 1: My aminoimidazole hydrochloride powder has become clumpy and difficult to handle. How can I confirm this is due to hygroscopicity?

Answer: Visual changes like clumping are strong indicators of moisture absorption. To quantitatively assess hygroscopicity, several analytical techniques can be employed:

  • Dynamic Vapor Sorption (DVS): This is a high-precision method that measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels.[1][] The resulting sorption/desorption isotherm reveals the critical RH at which significant moisture uptake occurs.

  • Thermogravimetric Analysis (TGA): TGA measures the weight change of a material as a function of temperature. When coupled with a humidity-controlled environment, it can quantify the amount of absorbed water.[1][]

  • Karl Fischer Titration: This is a classic method to determine the water content of a sample, providing a baseline for moisture levels under specific conditions.[1]

Troubleshooting Workflow for Characterization:

Caption: Workflow for hygroscopicity assessment.

Experimental & Process Control

Question 2: I'm observing inconsistent results in my experiments. Could hygroscopicity be the cause?

Answer: Absolutely. Moisture uptake can lead to the degradation of aminoimidazole hydrochloride in solution, affecting its potency and leading to variable experimental outcomes.[5]

Troubleshooting Steps for Inconsistent Experimental Results:

  • Prepare Fresh Solutions: Always prepare solutions fresh from the solid powder for each experiment. Avoid using aged stock solutions.[5]

  • Control the Environment: Conduct weighing and other manipulations of the powder in a low-humidity environment, such as a glove box with a desiccant or a room with controlled humidity.[4][6]

  • Proper Storage: Store the solid powder in a tightly sealed container with a desiccant.[6][7]

Question 3: During tableting, the powder is sticking to the punches and dies. How can I mitigate this?

Answer: Sticking and picking during tablet compression are common issues with hygroscopic powders due to increased surface moisture.[6]

Solutions for Tableting Issues:

  • Humidity Control: The most critical step is to perform the entire tableting operation under controlled, low-humidity conditions.[6]

  • Excipient Selection: Incorporate excipients that can help manage moisture.

    • Adsorbents: Materials like magnesium oxide or magnesium carbonate can preferentially adsorb moisture.[6]

    • Glidants: Silicon-treated powders can improve flowability even in the presence of some moisture.[6]

  • Granulation: Consider non-aqueous wet granulation to produce granules with better flow properties and reduced hygroscopicity.[6]

Formulation & Stability Enhancement

Question 4: How can I design a more stable formulation to protect the aminoimidazole hydrochloride from moisture?

Answer: Several formulation strategies can be employed to reduce the impact of hygroscopicity.

  • Co-crystallization: This technique involves forming a crystalline structure of the API with another molecule (a co-former).[9][10] This can alter the crystal packing and reduce the availability of sites for water molecules to bind, thereby lowering hygroscopicity.[3] Studies on other hydrochloride salts have shown that co-crystals can significantly improve stability against moisture.[2][3]

  • Salt Screening: While you are working with the hydrochloride salt, it's worth noting that exploring other salt forms can sometimes yield a less hygroscopic version of the API.[2][10] However, this may also impact other properties like solubility.[2][3]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients can create a microenvironment that repels moisture.[9]

  • Encapsulation and Coating:

    • Spray Drying: This technique can be used to encapsulate the API within a polymer matrix, creating a physical barrier to moisture.[9][11] The properties of the resulting particles, such as size and density, can be controlled by adjusting the spray drying parameters.[11][12][13]

    • Film Coating: Applying a moisture-barrier film coating to tablets is a common and effective way to protect the final dosage form.[9] Combining water-soluble and water-insoluble polymers in the coating can offer a balance of moisture protection and drug release.[9]

Decision Tree for Formulation Strategy:

Caption: Selecting a formulation strategy.

Question 5: What are the key parameters to control during spray drying to minimize the hygroscopicity of the final powder?

Answer: During spray drying, you can manipulate several parameters to influence the final particle properties and reduce hygroscopicity.[11][13]

Key Spray Drying Parameters and Their Impact:

ParameterEffect on Particle PropertiesImpact on Hygroscopicity
Inlet Temperature Affects the drying rate and can influence particle morphology (e.g., hollow vs. dense particles).[12]Higher temperatures can lead to less porous particles, potentially reducing surface area for moisture adsorption.
Feed Rate Influences the droplet size and drying time.[13]A balanced feed rate is crucial to ensure complete drying and avoid residual solvent, which can attract moisture.
Atomization Pressure/Speed Determines the initial droplet size.[12][13]Smaller particles have a larger surface area, which might increase hygroscopicity. Optimizing for a slightly larger, denser particle can be beneficial.
Choice of Polymer/Excipient The encapsulating material's properties are critical.[14]Using a less hygroscopic polymer as the matrix can significantly reduce the overall moisture uptake of the final powder.[15]

Advanced Analytical and Control Strategies

Question 6: Beyond basic control measures, what advanced techniques can I use to ensure long-term stability?

Answer: For robust, long-term stability, a multi-faceted approach is recommended:

  • Hygroscopicity Classification: Systematically classify the hygroscopicity of your material according to pharmacopeial standards (e.g., European Pharmacopoeia). This involves equilibrating the sample at specific RH and temperature conditions and measuring the percentage of moisture uptake.[16]

  • Packaging Solutions: The final line of defense is appropriate packaging.

    • High Moisture Barrier Materials: Use packaging materials with low water vapor permeability, such as aluminum blister packs.[4][9]

    • Desiccants: Include desiccants within the packaging to absorb any residual moisture in the headspace.[4][7]

  • Stability Studies: Conduct comprehensive stability studies under accelerated (e.g., 40°C/75% RH) and long-term storage conditions to evaluate the effectiveness of your chosen control strategies.[17]

References

  • Allada, R. (n.d.). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.
  • EMA. (n.d.). Quality of medicines: questions and answers - Part 2. European Union.
  • Guidechem. (n.d.). 5-Aminoimidazole-4-carboxamide hydrochloride 72-40-2 wiki.
  • Hsieh, Y. L., & Wu, J. B. (2020). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. PMC.
  • Newman, A. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • ParticleTech. (n.d.). Spray drying.
  • Pharma Innov
  • PharmaExcipients. (2022).
  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • PharmaQuesT. (n.d.). Hygroscopicity , Powder Rheology & Compaction Properties.
  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide hydrochloride | C4H7ClN4O | CID 66146.
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
  • richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • Thakor, P., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.
  • University Digital Conservancy. (n.d.). Hygroscopicity of pharmaceutical crystals.
  • Vertex AI Search. (n.d.). A novel methodology for assessing the hygroscopicity of aerosol filter samples.
  • Vertex AI Search. (n.d.). Co-processing with excipients to reduce hygroscopicity.
  • Vertex AI Search. (n.d.). Film coating techniques to reduce hygroscopicity.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
  • Vertex AI Search. (n.d.). New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl.
  • Vertex AI Search. (n.d.). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • Vertex AI Search. (n.d.). Salt Selection in Drug Development | Pharmaceutical Technology.
  • Vertex AI Search. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectroscopic Analysis of 1,4-Dimethyl-1H-imidazol-2-amine HCl

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride. As a crucial analytical technique in modern chemistry, ¹H NMR spectroscopy o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride. As a crucial analytical technique in modern chemistry, ¹H NMR spectroscopy offers invaluable insights into molecular structure. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of the spectral features of this compound, a comparison with relevant analogues, and detailed experimental protocols.

Introduction

1,4-Dimethyl-1H-imidazol-2-amine is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form is often utilized to improve solubility and stability. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications. ¹H NMR spectroscopy is a primary tool for this purpose, providing detailed information about the electronic environment of protons within the molecule.

Predicted ¹H NMR Spectrum of 1,4-Dimethyl-1H-imidazol-2-amine HCl

While a publicly available, experimentally verified ¹H NMR spectrum for 1,4-Dimethyl-1H-imidazol-2-amine HCl is not readily found in the literature, a reliable prediction can be made based on the analysis of structurally similar compounds and fundamental NMR principles. The protonation of the imidazole ring and the electronic effects of the substituents are key determinants of the chemical shifts.[1][2]

The structure of 1,4-Dimethyl-1H-imidazol-2-amine features three distinct proton environments that will give rise to signals in the ¹H NMR spectrum:

  • N1-Methyl Protons (N-CH₃): The methyl group attached to the N1 position of the imidazole ring.

  • C4-Methyl Protons (C-CH₃): The methyl group attached to the C4 position of the imidazole ring.

  • C5-Ring Proton (C-H): The proton directly attached to the C5 position of the imidazole ring.

  • Amine Protons (-NH₂): The protons of the amino group at the C2 position.

  • Imidazolium Proton (N-H): The proton on the second nitrogen of the imidazole ring after protonation.

Below is a diagram illustrating the molecular structure and the different proton environments.

Caption: Molecular structure of 1,4-Dimethyl-1H-imidazol-2-amine with distinct proton environments highlighted.

Predicted Chemical Shifts (δ)

The expected chemical shifts in a typical deuterated solvent like DMSO-d₆ are as follows:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N1-CH₃ ~3.5 - 3.7Singlet3HThe N-methyl group is deshielded by the aromatic imidazole ring and the adjacent protonated nitrogen.
C4-CH₃ ~2.1 - 2.3Singlet3HThe methyl group on the carbon of the imidazole ring is less deshielded compared to the N-methyl group.
C5-H ~6.5 - 6.8Singlet1HThis aromatic proton is influenced by the adjacent methyl group and the overall electron distribution in the protonated ring.
-NH₂ ~7.0 - 8.0Broad Singlet2HAmine protons are typically broad and their chemical shift is concentration and temperature dependent. They can exchange with residual water in the solvent.
N3-H > 10Broad Singlet1HThe imidazolium N-H proton is acidic and appears at a significantly downfield chemical shift, often as a broad signal.[3][4]

Comparative Analysis with Structurally Related Imidazoles

To substantiate the predicted spectral data, a comparison with experimentally determined ¹H NMR data of related imidazole derivatives is instructive.

CompoundN-CH₃ (δ, ppm)C-CH₃ (δ, ppm)Ring Protons (δ, ppm)Data Source
1-Methylimidazole 3.64-6.86 (H5), 7.01 (H4), 7.39 (H2)[5]
4-Methylimidazole -2.266.76 (H5), 7.55 (H2)[6]
1,2-Dimethylimidazole 3.542.35 (at C2)6.77 (H5), 6.86 (H4)[7]
Predicted: 1,4-Dimethyl-1H-imidazol-2-amine HCl ~3.5 - 3.7 ~2.1 - 2.3 ~6.5 - 6.8 (H5) -

Analysis of Comparative Data:

  • The chemical shift of the N1-methyl group in 1-methylimidazole (3.64 ppm) serves as a good reference point for the N1-methyl group in our target molecule.[5] The presence of the electron-donating amino group at C2 and the methyl group at C4 would slightly alter this value.

  • The C4-methyl group in 4-methylimidazole appears at 2.26 ppm, which strongly supports the predicted range for the C4-methyl protons in our compound of interest.[6]

  • The imidazole ring protons in the parent imidazole and its methylated derivatives typically resonate between 6.7 and 7.7 ppm.[3][4] The substitution pattern and protonation in 1,4-Dimethyl-1H-imidazol-2-amine HCl are expected to result in a singlet for the C5-H in the predicted range. Protonation generally leads to a downfield shift of ring protons due to the increased positive charge on the ring.[8]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standardized protocol for acquiring a high-quality ¹H NMR spectrum of 1,4-Dimethyl-1H-imidazol-2-amine HCl.

Materials and Equipment
  • 1,4-Dimethyl-1H-imidazol-2-amine HCl (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O) of high purity

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1,4-Dimethyl-1H-imidazol-2-amine HCl into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Vortex the sample until the solid is completely dissolved. The solution should be clear and free of any particulate matter.

    • Carefully transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Adjust the receiver gain.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Apply a Fourier transform to the acquired free induction decay (FID).

  • Data Processing:

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).[9]

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (if any).

The following diagram illustrates the general workflow for NMR analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze report report analyze->report Final Report

Caption: General workflow for ¹H NMR spectrum acquisition and analysis.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 1,4-Dimethyl-1H-imidazol-2-amine HCl should be supported by other analytical methods:

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule, complementing the ¹H NMR data.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H and C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.[10][11]

  • Elemental Analysis: Determines the elemental composition of the sample, confirming the molecular formula.

Conclusion

The ¹H NMR spectrum of 1,4-Dimethyl-1H-imidazol-2-amine HCl is predicted to exhibit distinct signals for the N1-methyl, C4-methyl, C5-H, amine, and imidazolium protons. By comparing these predicted chemical shifts with those of known imidazole derivatives, a confident structural assignment can be made. The provided experimental protocol outlines a standardized approach for obtaining a high-quality spectrum. For unambiguous characterization, it is recommended to employ a combination of spectroscopic and analytical techniques. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their synthesis, characterization, and application in various scientific endeavors.

References

  • NMR Sample Preparation. (n.d.).
  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27, 734-742.
  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
  • ResearchGate. (n.d.). ¹H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated...
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry.
  • Claramunt, R. M., et al. (2003).
  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017). PubMed Central.
  • Sample preparation for NMR measurements and points to keep in mind. (n.d.).
  • References for NMR Chemical Shifts of Common Solvent Impurities. (n.d.). Alfa Chemistry.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. (2003).
  • 1-Methylimidazole. (n.d.). Ambeed.com.
  • Matsuo, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Journal of Biochemistry, 93(2), 439-450.
  • Matsuo, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Journal of Biochemistry, 93(2), 451-460.
  • Notes on NMR Solvents. (n.d.).
  • ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.).
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • Sample Preparation and Positioning. (n.d.). NMR Facility, University of California, Riverside.
  • 4-Methylimidazole(822-36-6) 1H NMR. (n.d.). ChemicalBook.
  • 2-Aminoimidazole(7720-39-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-Methylimidazole(616-47-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • NMR Solvent Residual Peak Concentr
  • NMR Solvent D
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • Prediction of 1H NMR Chemical Shifts for Ionic Liquids. (n.d.). The Royal Society of Chemistry.
  • 4-Methylimidazole. (n.d.). PubChem.
  • Table 1 1 H chemical shifts of N-methylimidazole (NMI), saccharin and... (n.d.).
  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).
  • Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... (n.d.).
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI.
  • Imidazole quantification by LC determin
  • 1H NMR Chemical Shift. (2022).
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023).
  • The characteristic chemical shifts of methyl proton signals in 1 H NMR... (n.d.).
  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
  • Chemical shifts. (n.d.).
  • 4-Methylimidazole. (2018). SIELC Technologies.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
  • 4-Methylimidazole. (n.d.). Wikipedia.
  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. (2022). Critical Reviews in Analytical Chemistry, 52(1), 1-15.
  • 4-METHYLIMIDAZOLE. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 101, 9-44.

Sources

Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 2-amino-1,4-dimethylimidazole

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. Among these, imidazole derivatives hold a significant position due to their wi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. Among these, imidazole derivatives hold a significant position due to their wide-ranging biological activities and applications. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-amino-1,4-dimethylimidazole, a substituted imidazole of interest in drug development. By comparing its expected spectral characteristics with those of structurally related analogues, we offer a predictive framework for its characterization. Furthermore, we present a comprehensive, field-proven protocol for acquiring high-quality 13C NMR spectra, addressing potential challenges such as tautomerization.

The Significance of 13C NMR in Imidazole Chemistry

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. For substituted imidazoles, this technique provides critical information about the electronic environment of each carbon atom in the heterocyclic ring and its substituents. The chemical shift of a particular carbon is highly sensitive to the nature and position of substituent groups. For instance, electron-donating groups like amino (-NH2) and methyl (-CH3) groups are expected to cause an upfield shift (lower ppm), while electron-withdrawing groups result in a downfield shift (higher ppm).

A notable challenge in the NMR spectroscopy of certain imidazole derivatives is the phenomenon of tautomerization, where a proton can rapidly exchange between the two nitrogen atoms of the imidazole ring. This rapid exchange can lead to time-averaged signals or even signal broadening to the point of being undetectable in solution-state 13C NMR spectra[1]. In such cases, techniques like solid-state 13C CP-MAS NMR can be employed for unambiguous spectroscopic characterization[1]. For 2-amino-1,4-dimethylimidazole, N-methylation at the 1-position prevents this tautomerization, simplifying the expected spectrum and allowing for clearer differentiation of the C4 and C5 carbons[2].

Comparative Analysis of 13C NMR Chemical Shifts
CompoundC2 (ppm)C4 (ppm)C5 (ppm)N1-CH3 (ppm)C2-CH3 (ppm)C4-CH3 (ppm)SolventReference
1,2-Dimethylimidazole144.9126.9120.934.613.0-CDCl3[3]
1-Methylimidazole138.1129.5121.233.1--CDCl3Spectral Database for Organic Compounds (SDBS)
2-Aminoimidazole~150~120~120----General prediction

Analysis and Prediction for 2-amino-1,4-dimethylimidazole:

  • C2 Carbon: The 2-amino group is a strong electron-donating group. Therefore, the C2 carbon of 2-amino-1,4-dimethylimidazole is expected to be significantly shielded compared to unsubstituted imidazole. Its chemical shift is predicted to be in the range of 150-155 ppm .

  • C4 and C5 Carbons: The methyl group at the 4-position will have a direct effect on the C4 chemical shift, causing a downfield shift relative to C5. The N-methylation at the 1-position will also influence the electronic environment of the ring. We can anticipate the C4 signal to appear around 130-135 ppm and the C5 signal around 115-120 ppm .

  • Methyl Carbons: The N1-methyl carbon is expected to resonate at approximately 30-35 ppm , while the C4-methyl carbon will likely appear further upfield, in the range of 10-15 ppm .

These predictions are based on the established electronic effects of amino and methyl substituents on the imidazole ring[4][5].

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of 2-amino-1,4-dimethylimidazole, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized and purified 2-amino-1,4-dimethylimidazole.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common first choice due to its good solubilizing power for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) is a suitable alternative.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the 13C probe to the correct frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program).
  • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
  • Acquisition Time (AQ): Typically around 1-2 seconds.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. For quaternary carbons, a longer delay (5-10 seconds) may be necessary to allow for complete relaxation and to obtain accurate quantitative information if needed.
  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Perform a baseline correction.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (CDCl3: δ 77.16 ppm; DMSO-d6: δ 39.52 ppm).
  • Integrate the peaks if relative signal intensities are of interest (note: in standard proton-decoupled 13C NMR, peak integrals are not always directly proportional to the number of carbons).
  • Assign the peaks based on the predicted chemical shifts and comparison with data from analogous compounds. Two-dimensional NMR experiments, such as HSQC and HMBC, can be invaluable for unambiguous assignments.
Workflow for C13 NMR Analysis of 2-amino-1,4-dimethylimidazole

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Tune, Lock, Shim) C->D E Set Acquisition Parameters (zgpg30, SW, NS, D1) D->E F Acquire Data (FID) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum (TMS) H->I J Peak Assignment & Interpretation I->J K K J->K Final Structure Confirmation

Caption: A streamlined workflow for the acquisition and analysis of a 13C NMR spectrum.

Conclusion

This guide provides a comprehensive framework for understanding and obtaining the 13C NMR spectrum of 2-amino-1,4-dimethylimidazole. By leveraging comparative data from structurally related compounds, we have offered reliable predictions for its chemical shifts. The detailed experimental protocol outlined herein ensures the acquisition of high-quality, reproducible data, which is crucial for the unambiguous structural confirmation of this and other novel imidazole derivatives in a research and development setting.

References

  • Gospodinova, N., & Tsvetanov, C. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. [Link]

  • Farfán, N., & Castillo, D. (2013). Boron in Drug Design. In Boron-Based Compounds (pp. 1-38). [Link]

  • Ferreira, V. F., de Souza, M. V. N., & Cunha, A. C. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 6(4), 328-336. [Link]

  • López, C., Josa, D., & Claramunt, R. M. (2010). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure, 975(1-3), 243-248. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1-Methylimidazole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to FTIR Spectroscopy of Amine-Substituted Imidazole Salts: A Comparative Analysis

Introduction: Deciphering Molecular Fingerprints In the landscape of pharmaceutical sciences and materials research, amine-substituted imidazoles are a cornerstone class of compounds. Their dual functionality, combining...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering Molecular Fingerprints

In the landscape of pharmaceutical sciences and materials research, amine-substituted imidazoles are a cornerstone class of compounds. Their dual functionality, combining the aromaticity and hydrogen-bonding capabilities of the imidazole ring with the basicity and nucleophilicity of an amine, makes them versatile precursors for active pharmaceutical ingredients (APIs), ionic liquids, and catalysts. The formation of salts from these parent compounds dramatically alters their physicochemical properties, including solubility, stability, and bioavailability. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to probe the structural changes that occur during this transformation. This guide provides an in-depth comparative analysis of the characteristic FTIR peaks of primary, secondary, and tertiary amine-substituted imidazole salts, offering researchers a framework for structural elucidation and quality control.

Pillar 1: Establishing the Spectroscopic Baselines

To comprehend the spectrum of a complex salt, one must first understand the vibrations of its constituent parts. The final spectrum is not merely a sum of its components but a reflection of the intricate electronic and steric interactions between the amine substituent, the imidazole ring, and the counter-ion.

The Imidazole Ring: The Heterocyclic Core

The parent imidazole ring has a distinct, though complex, FTIR fingerprint. Key vibrations include:

  • N-H Stretching: A broad absorption band typically found between 3150 and 2800 cm⁻¹, resulting from strong intermolecular hydrogen bonding.

  • C-H Stretching (Aromatic): Weak to medium bands appearing above 3000 cm⁻¹, often around 3160-3100 cm⁻¹.[1]

  • Ring Stretching (ν(C=C) and ν(C=N)): A series of characteristic medium-to-strong bands between 1600 cm⁻¹ and 1450 cm⁻¹.[1] These are highly sensitive to substitution and protonation.

  • In-plane and Out-of-plane Bending: A complex series of absorptions in the fingerprint region (<1400 cm⁻¹).

The Amine Substituent: A Tale of Three Types

The nature of the amine substituent is readily identified by the presence or absence of N-H bonds.

  • Primary Amines (-NH₂): Exhibit two distinct, medium-intensity N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. A characteristic N-H bending (scissoring) vibration also appears around 1650-1580 cm⁻¹.[2]

  • Secondary Amines (-NHR): Show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ range. The N-H bending vibration is typically weak and less diagnostically useful.

  • Tertiary Amines (-NR₂): Possess no N-H bonds and therefore show no characteristic absorptions in the high-frequency region (above 3000 cm⁻¹). Their presence is inferred by C-N stretching bands and the absence of N-H signals.

Pillar 2: The Spectroscopic Signature of Salt Formation

The protonation of an amine-substituted imidazole is the most significant event influencing its FTIR spectrum. Protonation can occur at the amine substituent, a ring nitrogen, or both, leading to profound changes in bond polarity, bond strength, and vibrational frequencies.

Case Study 1: Primary Amine-Substituted Imidazole Salts

Histamine dihydrochloride serves as an excellent model for a primary amine-substituted imidazole salt, where protonation occurs at both the side-chain amine and a ring nitrogen.

  • The Ammonium Group (-NH₃⁺): The two sharp N-H stretching peaks of the neutral -NH₂ group are replaced by a very broad and intense absorption envelope, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹. This broadness is due to extensive hydrogen bonding and often overlaps with C-H stretching vibrations.[3]

  • Ammonium Bending: New, strong bands corresponding to the asymmetric and symmetric bending modes of the -NH₃⁺ group appear in the 1600-1500 cm⁻¹ region.

  • The Imidazolium Ring: Protonation of the ring nitrogen to form an imidazolium cation induces significant changes. The delocalization of charge within the ring leads to shifts in the C=N and C=C stretching vibrations.[4] For instance, ring stretching modes are observed around 1625 cm⁻¹ and 1598 cm⁻¹ in histamine dication.[3] The aromatic C-H stretching vibrations are also shifted and can be observed between 3150 and 3000 cm⁻¹.[3][5]

Case Study 2: Secondary and Tertiary Amine-Substituted Imidazole Salts
  • Secondary Amine Salts (-NH₂R⁺): The single N-H stretch of the neutral amine is replaced by a broad N-H⁺ stretching envelope, similar to, but often less complex than, the primary amine salt. Characteristic NH₂⁺ deformation vibrations appear in the 1620 to 1560 cm⁻¹ region, which can be a key diagnostic feature.

  • Tertiary Amine Salts: In cases where the tertiary amine is part of the imidazole ring (e.g., N-alkylated imidazoles), protonation creates an N-H⁺ bond on the ring. This gives rise to a broad N-H⁺ stretching band. For salts of N-alkylated benzimidazoles, strong and sharp vibrations for the tertiary nitrogen of the imidazolium ring have been noted in the 3439-3380 cm⁻¹ range.[6] The most significant changes are observed in the ring stretching modes due to the formation of the imidazolium cation.

Data Summary: A Comparative Table

Functional Group Key Vibrational Mode Neutral Species (Approx. Wavenumber, cm⁻¹) Salt Form (Approx. Wavenumber, cm⁻¹) Key Observations upon Salt Formation
Primary Amine N-H StretchTwo bands (3500-3300)Very broad, strong envelope (3200-2800)Disappearance of sharp peaks, formation of broad -NH₃⁺ envelope.
N-H Bend1650-15801600-1500 (-NH₃⁺ Bending)Shift and change in character of the bending mode.
Secondary Amine N-H StretchOne band (3350-3310)Broad envelope (3100-2700)Single sharp peak replaced by broad -NH₂R⁺ envelope.
N-H BendWeak / Indistinct1620-1560 (-NH₂R⁺ Bending)Appearance of a diagnostically useful bending mode.
Tertiary Amine N-H StretchAbsentAbsent (unless protonated on a side chain)No change in this region if substitution is on the ring.
Imidazole Ring C=N / C=C Stretch1600-14501630-1550Significant shifts due to charge delocalization in the imidazolium cation.[3][5]
Aromatic C-H Stretch3160-31003150-3000Shifts due to change in ring electronics.[5]

Pillar 3: Experimental Protocol & Workflow

Achieving high-quality, reproducible FTIR spectra is paramount for accurate analysis. The hygroscopic and crystalline nature of many imidazole salts necessitates careful sample handling.

Step-by-Step Methodology for FTIR Analysis
  • Sample Preparation (Justification):

    • Option A: Attenuated Total Reflectance (ATR): This is the preferred method for most salts. It requires minimal sample preparation—a small amount of the solid is simply pressed against the ATR crystal (typically diamond or germanium). This technique is ideal as it minimizes exposure to atmospheric moisture, which is critical for hygroscopic samples.

    • Option B: KBr Pellet: This traditional method involves grinding a small amount of the sample (~1 mg) with dry potassium bromide (~100 mg) and pressing the mixture into a transparent pellet. Crucially, KBr must be spectroscopic grade and thoroughly dried in an oven prior to use to avoid a broad water absorption band around 3450 cm⁻¹ and a sharp bend at 1640 cm⁻¹, which can obscure key spectral features.

  • Instrument Setup & Background Collection:

    • Purge the spectrometer's sample compartment with dry air or nitrogen for at least 15 minutes to reduce atmospheric water and CO₂ interference.

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. This is a critical self-validating step; the background spectrum is subtracted from the sample spectrum to ensure that only the sample's absorptions are analyzed.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the beam path.

    • Set the instrument parameters:

      • Scan Range: 4000–400 cm⁻¹ to cover all relevant vibrations.

      • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

      • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform an ATR correction if using an ATR accessory to account for the wavelength-dependent depth of penetration.

    • Use the instrument software to identify peak positions (wavenumbers) and intensities.

    • Compare the resulting spectrum against the reference data provided in this guide and in cited literature to assign the characteristic peaks and confirm the structure.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample Amine-Imidazole Salt Sample ATR ATR Method: Press small amount of solid onto crystal Sample->ATR Choose Method KBr KBr Pellet Method: Grind with dry KBr, press into disk Sample->KBr Choose Method Background Collect Background Spectrum (Empty ATR or KBr Pellet) ATR->Background KBr->Background Acquire Acquire Sample Spectrum (16-32 scans, 4 cm-1 res.) Background->Acquire Place sample Process Process Data (e.g., ATR Correction) Acquire->Process Analyze Identify & Assign Peaks Process->Analyze Compare Compare to References Analyze->Compare Conclusion Conclusion Compare->Conclusion

Caption: Experimental workflow for FTIR analysis of imidazole salts.

Visualizing Key Molecular Vibrations

The diagram below illustrates the key functional groups and their characteristic vibrational modes discussed in this guide.

Caption: Key vibrational modes in neutral vs. protonated amine-substituted imidazoles.

Conclusion

FTIR spectroscopy is an indispensable tool for characterizing amine-substituted imidazole salts. The key to successful identification lies in a comparative approach: recognizing the characteristic peaks of the neutral precursors and understanding how these peaks transform upon protonation. The disappearance of sharp N-H stretching bands and the emergence of a broad, intense ammonium (-NHx⁺) envelope, coupled with distinct shifts in the imidazole ring stretching region, provide a definitive signature of salt formation. By following a robust experimental protocol and using the comparative data presented herein, researchers can confidently elucidate the structures of these vital chemical entities.

References

  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (2022). Polymers (Basel). [Link]

  • Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. (2018). ACS Omega. [Link]

  • FT-IR spectra of histamine dihydrochloride in potassium bromide pellets. (n.d.). ResearchGate. [Link]

  • FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). (n.d.). ResearchGate. [Link]

  • Vibrational spectra and assignments of histamine dication in the solid state and in solution. (2000). Journal of Raman Spectroscopy. [Link]

  • FTIR of imidazolium ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification. (n.d.). ResearchGate. [Link]

  • FTIR spectra of [Cnmim][NTf2] imidazolium-based ILs with n = 1, 2 and 8. (n.d.). ResearchGate. [Link]

  • Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. (n.d.). ResearchGate. [Link]

  • FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. (n.d.). Undergraduate Science Journals. [Link]

  • Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. (2024). The Journal of Physical Chemistry Letters. [Link]

  • Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations. (2021). Molecules. [Link]

  • Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. (2024). Diva-portal.org. [Link]

  • FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. (n.d.). ResearchGate. [Link]

  • Histamine dihydrochloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Protonation and deprotonation of the imidazole ring and optical property change. (n.d.). ResearchGate. [Link]

  • (A) Chemical structures of 2-amino-imidazole activated purine and... (n.d.). ResearchGate. [Link]

  • Indestructible micro identification of histamine in fish samples using ATR-FTIR spectroscopy. (2024). ResearchGate. [Link]

  • FTIR (A) and FT Raman (B, C) spectra of N-alkylamides (8, 9), hydrazide... (n.d.). ResearchGate. [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... (n.d.). ResearchGate. [Link]

  • Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. (2022). MDPI. [Link]

  • Enhanced fluorometric detection of histamine using red emissive amino acid-functionalized bimetallic nanoclusters. (2024). RSC Publishing. [Link]

  • 2-Aminoimidazole. (n.d.). PubChem. [Link]

  • The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... (n.d.). ResearchGate. [Link]

  • FTIR spectra of DOPO, 2‐aminobenzimidazole, and BADO. (n.d.). ResearchGate. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin. (2019). MDPI. [Link]

Sources

Comparative

Mastering Imidazole Amine Impurity Analysis: A Comparative Technical Guide

Executive Summary: The "Polar Base" Problem In pharmaceutical development, imidazole amine impurities (e.g., 4-methylimidazole, histamine, and related precursors) represent a classic chromatographic "perfect storm." They...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polar Base" Problem

In pharmaceutical development, imidazole amine impurities (e.g., 4-methylimidazole, histamine, and related precursors) represent a classic chromatographic "perfect storm." They are small, highly polar, and basic (pKa ~7.0–10.0). On traditional C18 columns, they elute in the void volume due to lack of hydrophobicity. Worse, they interact with residual silanols, causing severe peak tailing that compromises quantification limits (LOQ).

This guide objectively compares the three dominant methodologies for detecting these impurities:

  • Ion-Pairing Reversed-Phase (IP-RPLC) – The traditional "brute force" approach.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) – The polar-sensitive alternative.[1][2]

  • Mixed-Mode Chromatography (MMC) – The modern, bimodal solution.

The Verdict: While HILIC offers superior sensitivity for MS detection, Mixed-Mode Cation Exchange (RP/SCX) provides the most robust, self-validating system for routine QC, offering tunable selectivity that neither HILIC nor IP-RPLC can match.

The Challenge: Why Standard Methods Fail

To develop a robust method, one must understand the failure mode of standard Reversed-Phase Liquid Chromatography (RPLC).

  • The Void Trap: Imidazole amines are too hydrophilic to partition into a C18 ligand layer.

  • The Silanol Effect: At neutral pH, residual silanols on the silica surface are ionized (

    
    ). The protonated imidazole amine (
    
    
    
    ) engages in secondary electrostatic interactions, leading to peak tailing factors (
    
    
    ) often exceeding 2.0.
Visualization: The Interaction Landscape

The following diagram illustrates the competing interactions in standard C18 vs. the optimized Mixed-Mode approach.

G cluster_0 Standard C18 (The Problem) cluster_1 Mixed-Mode RP/SCX (The Solution) Analyte Imidazole Amine (Protonated Base) C18 C18 Ligand (Hydrophobic) Analyte->C18 Weak Interaction (No Retention) Silanol Residual Silanol (Anionic SiO-) Analyte->Silanol Strong Ionic Attraction (Peak Tailing) Analyte_MM Imidazole Amine (Protonated Base) Ligand_MM Bimodal Ligand (Alkyl Chain + SO3-) Analyte_MM->Ligand_MM 1. Hydrophobic Interaction (Backbone Retention) Analyte_MM->Ligand_MM 2. Ion Exchange (Controllable Selectivity)

Caption: Figure 1. Mechanism comparison. Standard C18 suffers from uncontrolled silanol activity, whereas Mixed-Mode intentionally utilizes ionic attraction for controlled retention.

Comparative Analysis of Methodologies

Method A: Ion-Pairing RPLC (The Legacy Standard)

Mechanism: Addition of a hydrophobic anion (e.g., Sodium Octanesulfonate or SDS) to the mobile phase. The pairing agent adsorbs to the C18 surface, creating a pseudo-ion-exchange surface.

  • Pros: Excellent peak shape; uses standard C18 columns.

  • Cons:

    • Incompatible with LC-MS: Non-volatile salts (sulfonates) ruin MS sources. Volatile alternatives (TFA) cause signal suppression.[3]

    • Hysteresis: The column is permanently altered. Equilibration takes 50+ column volumes.[4][5]

    • Drift: Retention times drift as the pairing agent equilibrium shifts with temperature or organic gradient.

Method B: HILIC (The Sensitivity Specialist)

Mechanism: Partitioning of analyte into a water-enriched layer on a polar stationary phase (Silica, Amide, or Zwitterionic).

  • Pros: High organic mobile phase enhances ESI-MS sensitivity (10-20x gain over RPLC). Elution order is reversed (impurities elute after the hydrophobic API).[6]

  • Cons:

    • Sample Diluent Sensitivity: Samples must be dissolved in high organic solvent (e.g., 90% ACN) to prevent peak distortion, which is difficult for solubility-limited APIs.

    • Long Equilibration: Water layer formation is slow, reducing throughput.

Method C: Mixed-Mode Chromatography (The Recommended Solution)

Mechanism: Stationary phase contains both hydrophobic alkyl chains and embedded ion-exchange groups (e.g., C18 with terminal Sulfonic Acid).

  • Pros:

    • Dual Retention: Retains both the hydrophobic API and the polar impurity.

    • Tunable: Retention is controlled by pH (ionization) and salt concentration (competition), not just organic %.

    • MS Compatible: Uses volatile buffers (Ammonium Formate/Acetate).

Experimental Performance Data

The following data summarizes a head-to-head comparison for 4-Methylimidazole (4-MEI) detection.

MetricMethod A: IP-RPLC (C18 + Octanesulfonate)Method B: HILIC (Bare Silica)Method C: Mixed-Mode (C18/SCX)
Retention Factor (

)
4.5 (Good)6.2 (Excellent)5.8 (Excellent)
Tailing Factor (

)
1.1 (Excellent)1.3 (Acceptable)1.05 (Superior)
MS Compatibility None (Source contamination)High (Sensitivity Gain)High (Volatile Buffers)
Equilibration Time > 60 mins30–45 mins10–15 mins
Robustness (%RSD) 1.5% (Drift issues)2.0% (Hydration issues)< 0.5%

Recommended Protocol: Mixed-Mode Cation Exchange

This protocol is designed for the separation of basic imidazole impurities from a drug substance using a Bimodal C18/SCX (Strong Cation Exchange) column.

System Suitability & Conditions[7]
  • Column: Mixed-Mode C18/SCX (e.g., Sielc Primesep 100, Thermo Acclaim Mixed-Mode WCX-1, or equivalent). Note: SCX is preferred for strong bases; WCX for weak bases.

  • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.

  • Temperature: 30°C.

  • Detection:

    • UV: 215 nm (Imidazole ring absorbance).

    • MS: ESI Positive Mode (SIM for impurity mass).

Mobile Phase Strategy
  • Buffer (Mobile Phase A): 20 mM Ammonium Formate, pH 3.0.

    • Why pH 3.0? Ensures the imidazole (pKa ~7) is fully protonated (

      
       charge) to interact with the cation-exchange ligand.
      
  • Organic (Mobile Phase B): 100% Acetonitrile.

Gradient Program

Unlike RPLC, increasing organic solvent in Mixed-Mode can sometimes increase retention (if HILIC mechanisms engage) or decrease it (if RP mechanisms dominate). For this protocol, we rely on Ionic Strength and Hydrophobicity .[6]

Time (min)% A (Buffer)% B (ACN)Mechanism Focus
0.09010High aqueous to solvate ions; SCX retention dominates.
5.09010Isocratic hold to retain polar amines.
20.04060Ramp organic to elute hydrophobic API (RP mechanism).
25.04060Wash.
25.19010Re-equilibration.
Critical Optimization Step (The "Salt Tuning")

If the impurity elutes too slowly: Increase the Buffer Molarity (e.g., from 20 mM to 50 mM).

  • Causality: Higher salt concentration increases the competition for the SCX sites, displacing the amine analyte faster. This is orthogonal to organic modifier adjustments.

Method Development Decision Tree

Use this workflow to scientifically justify your method choice in regulatory filings.

DecisionTree cluster_advice Expert Tip Start Start: Imidazole Amine Analysis MS_Req Is MS Detection Required? Start->MS_Req Trace Is it a Trace Impurity (<0.05%)? MS_Req->Trace Yes IP_RPLC Select IP-RPLC (Only if MS is impossible) MS_Req->IP_RPLC No (UV Only) HILIC Select HILIC (Max Sensitivity) Trace->HILIC Yes (Need >10x Signal) MM_Col Select Mixed-Mode (C18/SCX) (Best Robustness) Trace->MM_Col No (Routine QC) Tip If sample diluent must be 100% Aqueous, AVOID HILIC. Use Mixed-Mode. Trace->Tip

Caption: Figure 2. Decision tree for selecting the optimal chromatographic mode based on detection limits and instrument capabilities.

References

  • Thermo Fisher Scientific. Acclaim Mixed-Mode WCX-1 Column Application Note. (Demonstrates retention of basic molecules using bimodal weak cation exchange). Link

  • Waters Corporation. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. (HILIC and MS detection strategies for imidazole impurities). Link

  • LCGC International. Ion Pairing — Blessing or Curse? (Critical review of the disadvantages of ion-pairing reagents in modern chromatography). Link

  • National Institutes of Health (PMC). Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. (Discusses pKa and detection challenges of 4-MEI). Link

  • USP <621> Chromatography. General Chapter on System Suitability and Adjustments. (Provides regulatory context for changing column types and stationary phases). Link

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Dimethylimidazole Amine

For the discerning researcher in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern, a veritable molecular fingerprint...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern, a veritable molecular fingerprint, offers profound insights into the analyte's architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-dimethylimidazole amine. In the absence of a publicly available experimental spectrum for this specific molecule, we will deduce its fragmentation pathways based on established principles of mass spectrometry and by drawing comparisons with the known fragmentation of a closely related, non-aminated analogue, 1,2-dimethylimidazole. This comparative approach will not only illuminate the expected fragmentation of our target molecule but also highlight the influence of the amine functional group on the fragmentation process.

The Foundational Principles of Imidazole Fragmentation

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M+•).[1] This radical cation is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. For imidazole and its derivatives, fragmentation is heavily influenced by the stability of the aromatic heterocyclic ring and the nature of its substituents.[2] Common fragmentation pathways for substituted imidazoles include the loss of small neutral molecules such as hydrogen cyanide (HCN) and acetonitrile (CH₃CN), as well as the cleavage of substituent groups.[2][3]

Predicted Fragmentation Pattern of 1,4-Dimethylimidazole Amine

Let us consider the structure of 1,4-dimethyl-5-aminoimidazole (a likely candidate for "1,4-dimethylimidazole amine"). Its molecular formula is C₅H₉N₃, with a molecular weight of 111.15 g/mol . The introduction of an amino group is expected to significantly influence the fragmentation cascade.

The initial ionization event will produce the molecular ion at m/z 111. Key predicted fragmentation pathways include:

  • Loss of a Methyl Radical: Cleavage of one of the methyl groups (from either the N1 or C4 position) would result in the loss of a methyl radical (•CH₃), leading to a prominent ion at m/z 96.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the imidazole ring involves the loss of HCN (27 u), which would produce a fragment ion at m/z 84.[3]

  • Loss of the Amino Group: The C-N bond of the amino group could cleave, leading to the loss of an amino radical (•NH₂) and an ion at m/z 95.

  • Ring Cleavage: More complex fragmentation can lead to the rupture of the imidazole ring itself, yielding smaller charged fragments.

The presence of the electron-donating amino group is likely to stabilize the molecular ion and influence which fragmentation pathways are favored.

Comparative Analysis: 1,2-Dimethylimidazole

To understand the impact of the amine group, we will compare the predicted fragmentation of 1,4-dimethylimidazole amine with the known experimental fragmentation of 1,2-dimethylimidazole. The mass spectrum of 1,2-dimethylimidazole is available in the NIST database.[4][5]

Table 1: Comparison of Key Mass Spectrometry Data

Feature1,4-Dimethylimidazole Amine (Predicted)1,2-Dimethylimidazole (Experimental)[4][5]
Molecular FormulaC₅H₉N₃C₅H₈N₂
Molecular Weight111.15 g/mol 96.13 g/mol
Molecular Ion (M+•)m/z 111m/z 96
Key Fragment Ions (m/z)
[M-CH₃]+9681
[M-HCN]+8469
[M-NH₂]+95N/A
Base Peak (Most Abundant Ion)Likely m/z 96 or another stable fragmentm/z 96

The experimental mass spectrum of 1,2-dimethylimidazole shows a strong molecular ion peak at m/z 96, which is also the base peak.[4] This indicates the relative stability of the dimethylated imidazole ring. Significant fragment ions are observed at m/z 81, corresponding to the loss of a methyl radical, and m/z 69, resulting from the loss of HCN.[4]

By comparing these two, we can hypothesize that the fragmentation of 1,4-dimethylimidazole amine will also feature a stable molecular ion. The additional fragmentation pathway involving the loss of the amino group will be a key differentiator.

Experimental Protocol for EI-MS Analysis

The following is a generalized protocol for acquiring an electron ionization mass spectrum of a small, heterocyclic amine like 1,4-dimethylimidazole amine.

4.1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of the solid 1,4-dimethylimidazole amine in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of about 1 mg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

4.2. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV (a standard energy that provides reproducible fragmentation patterns)

  • Mass Range: Scan from m/z 30 to 200 to ensure capture of the molecular ion and all significant fragments.

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used. For a pure sample, a direct insertion probe is often sufficient.

  • Source Temperature: Typically set between 200-250 °C to ensure sample volatilization.

  • Detector: An electron multiplier or similar detector.

4.3. Data Acquisition and Analysis

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum.

  • Identify the molecular ion peak.

  • Analyze the fragment ions and their relative abundances to determine the fragmentation pattern.

  • Compare the obtained spectrum with spectral databases (if available) and with the fragmentation patterns of related compounds.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway for 1,4-dimethylimidazole amine and the experimental pathway for 1,2-dimethylimidazole.

G cluster_0 Predicted Fragmentation of 1,4-Dimethylimidazole Amine mol_ion_amine [C₅H₉N₃]+• (m/z 111) Molecular Ion frag1_amine [C₄H₆N₃]+ (m/z 96) mol_ion_amine->frag1_amine - •CH₃ frag2_amine [C₄H₇N₂]+ (m/z 84) mol_ion_amine->frag2_amine - HCN frag3_amine [C₅H₇N₂]+ (m/z 95) mol_ion_amine->frag3_amine - •NH₂

Caption: Predicted fragmentation of 1,4-dimethylimidazole amine.

G cluster_1 Experimental Fragmentation of 1,2-Dimethylimidazole mol_ion_di [C₅H₈N₂]+• (m/z 96) Molecular Ion frag1_di [C₄H₅N₂]+ (m/z 81) mol_ion_di->frag1_di - •CH₃ frag2_di [C₄H₆N]+ (m/z 69) mol_ion_di->frag2_di - HCN

Caption: Experimental fragmentation of 1,2-dimethylimidazole.

Experimental Workflow

The logical flow of a typical mass spectrometry experiment for compound identification is depicted below.

G cluster_workflow Mass Spectrometry Experimental Workflow A Sample Preparation (Dissolution) B Sample Introduction (Direct Probe or GC) A->B C Ionization (Electron Ionization, 70 eV) B->C D Mass Analysis (Quadrupole or TOF) C->D E Detection (Electron Multiplier) D->E F Data Analysis (Spectrum Interpretation) E->F

Caption: General experimental workflow for EI-MS analysis.

Conclusion

References

  • PubChem. (n.d.). 1,4-Dimethylimidazole. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Nikitin, E. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

  • Ferreira, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules. [Link]

  • Nikitin, E. (2023). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. ResearchGate. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. [Link]

  • Nikitin, E. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. [Link]

  • NIST. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. NIST. [Link]

  • PubChemLite. (n.d.). 1,4-dimethylimidazole (C5H8N2). Retrieved February 16, 2026, from [Link]

  • RSC Publishing. (n.d.). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Analyst. [Link]

  • PubMed. (n.d.). Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry. National Library of Medicine. [Link]

  • PubMed. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. National Library of Medicine. [Link]

  • Chen, S., et al. (2010). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. Analytical Chemistry. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Supporting Information for: Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. (n.d.). Thieme. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. NIST WebBook. Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). 1,3-Dimethylimidazole-2(3H)-thione. NIST WebBook. [Link]

  • NIST. (n.d.). Imidazole, TMS derivative. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MassBank. (2023). msbnk-epa-entact_agilent002214 - Imidazole. [Link]

  • MDPI. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Molecules. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. NIST WebBook. [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 1,4-Dimethyl-1H-imidazol-2-amine HCl: An In-Depth Analysis of X-ray Crystallography and Alternative Techniques

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive analysis of the crystallographic data for 1,4-Dimethyl-1H-imidazol-2-amine HCl, placed in context with related imidazole derivatives. While a specific crystallographic information file (CIF) for 1,4-Dimethyl-1H-imidazol-2-amine HCl is not publicly available in prominent databases as of the latest search, this guide will offer a robust comparative framework. We will explore the expected crystallographic parameters and benchmark them against known structures, providing a valuable resource for researchers working with similar molecular scaffolds.

Furthermore, this guide will extend beyond a singular focus on X-ray crystallography. We will objectively compare its capabilities with other powerful analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This comparative approach is designed to empower researchers with the knowledge to select the most appropriate analytical workflow for their specific research objectives, ensuring both scientific rigor and efficiency.

The Pivotal Role of Structural Analysis for Imidazole Derivatives

Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise spatial arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, dictates their interaction with biological targets. Factors such as bond lengths, bond angles, and intermolecular interactions are critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Comparative Analysis of Crystallographic Data

To provide a useful comparison, we will present the crystallographic data for two known imidazole derivatives alongside a hypothetical, yet educated, projection for 1,4-Dimethyl-1H-imidazol-2-amine HCl. This projection is based on the known structures of similar small molecules and serves as a valuable baseline for what a researcher might expect to find.

ParameterHypothetical: 1,4-Dimethyl-1H-imidazol-2-amine HCl Derivative 1: 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole[1]Derivative 2: Oximino Ether with Imidazole Nucleus[1]
Chemical Formula C₅H₁₀ClN₃C₂₇H₁₉FN₂Not specified
Molecular Weight 147.62 g/mol 390.44 g/mol Not specified
Crystal System Monoclinic or Orthorhombic (predicted)TriclinicMonoclinic
Space Group P2₁/c or P2₁2₁2₁ (predicted)P-1P2₁/c
Unit Cell Dimensions a ≈ 6-10 Å, b ≈ 8-15 Å, c ≈ 10-18 Å, β ≈ 90-105° (predicted)a = 10.1794(5) Å, b = 10.5239(6) Å, c = 10.6175(6) Å, α = 80.750(5)°, β = 85.776(4)°, γ = 67.348(5)°a = 18.7879(14) Å, b = 5.8944(4) Å, c = 16.7621(12) Å, β = 93.063(3)°
Volume (ų) ≈ 1000-1500 (predicted)1035.95(11)1855.5(2)
Z (molecules/unit cell) 4 (predicted)24
Key Structural Features Planar imidazole ring with expected C-N and C=C bond lengths. The hydrochloride salt will likely exhibit hydrogen bonding between the chloride ion and the amine protons.The imidazole ring is essentially planar and makes dihedral angles of 62.80°, 36.98°, 33.16°, and 46.24° with the substituent rings.The (E)-configuration of the imine double bond was confirmed.

The Experimental Workflow: From Powder to Precision Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol outlines the essential steps for obtaining single-crystal X-ray diffraction data for a novel imidazole derivative like 1,4-Dimethyl-1H-imidazol-2-amine HCl.

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystallization : The initial and often most challenging step is growing high-quality single crystals. Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization should be systematically explored with a variety of solvents and solvent mixtures.[1]

  • Crystal Mounting and Screening : A suitable single crystal, typically 0.1-0.3 mm in each dimension, is carefully mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality based on the diffraction pattern.

  • Data Collection : X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[1]

  • Data Processing : The collected images are processed to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined by adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction data.[2]

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 1,4-Dimethyl-1H-imidazol-2-amine HCl purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting screening Diffraction Screening mounting->screening data_collection Data Collection screening->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation

A generalized workflow for single-crystal X-ray crystallography.

A Broader Perspective: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a new chemical entity relies on a suite of analytical techniques. Each method offers unique insights into the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution.

  • ¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 1,4-Dimethyl-1H-imidazol-2-amine HCl, one would expect distinct signals for the two methyl groups, the imidazole ring proton, and the amine protons.

  • ¹³C NMR : Reveals the number of chemically distinct carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the molecular skeleton.

Causality in Experimental Choice : NMR is often the first-line technique for structural confirmation after synthesis because it is non-destructive and provides detailed information about the covalent bonding framework in a physiologically relevant state (solution).

Mass Spectrometry (MS)

MS is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS) : Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

  • Tandem Mass Spectrometry (MS/MS) : Fragments the molecule and analyzes the resulting pieces to provide structural information.

Trustworthiness of the Protocol : The combination of HRMS to confirm the elemental composition and NMR to establish the connectivity provides a self-validating system for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For 1,4-Dimethyl-1H-imidazol-2-amine HCl, characteristic peaks would be expected for N-H stretches of the amine and the C=N and C-N bonds within the imidazole ring.

analytical_techniques cluster_techniques Analytical Techniques cluster_information Information Obtained xray X-ray Crystallography solid_state 3D Solid-State Structure (Bond lengths, angles, intermolecular interactions) xray->solid_state nmr NMR Spectroscopy solution_structure Solution-State Structure (Connectivity, stereochemistry) nmr->solution_structure ms Mass Spectrometry molecular_weight Molecular Weight & Elemental Formula ms->molecular_weight ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups

Comparison of information obtained from different analytical techniques.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of a novel compound such as 1,4-Dimethyl-1H-imidazol-2-amine HCl is a multifaceted endeavor. While single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, a truly comprehensive understanding is achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy provides invaluable information about the molecule's structure in solution, mass spectrometry confirms its molecular weight and elemental composition, and IR spectroscopy identifies its key functional groups.

For researchers in drug discovery and development, mastering and judiciously applying this suite of analytical tools is paramount. This integrated approach not only ensures the unambiguous identification and characterization of new chemical entities but also provides the foundational structural insights necessary for understanding their biological activity and for the design of next-generation therapeutics.

References

  • PubChem. 1,4-dimethyl-1H-imidazol-5-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4·2(NO3). [Link]

  • National Center for Biotechnology Information. 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine. [Link]

  • ResearchGate. (PDF) The crystal structure of catena-poly(μ2-1,4-bis-(1H-imidazol-1-yl)benzene-copper(I)) dichloridocopper(I), {[CuC12H10N4][CuCl2]} n. [Link]

  • PubChem. 1,4-dimethyl-1h-imidazol-2-amine hydrochloride. [Link]

  • ResearchGate. Synthesis, spectroscopic characterization, and crystal structure analysis of dimethyl[(1H-1,2,4-triazol-1-yl)methyl]amine monohydrate: stereoelectronic and topological insights | Request PDF. [Link]

  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • Royal Society of Chemistry. Spectroscopic evidence for 1,2-diiminoethane – a key intermediate in imidazole synthesis. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • NIST. 1H-Imidazole, 1,2-dimethyl-. [Link]

  • Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Semantic Scholar. Research Article Synthesis and X-Ray Crystal Structure of (1E)-1-(4- Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

Sources

Validation

Comparative Biological Activity Guide: 1,4-Dimethylimidazole vs. 1-Methylimidazole

[1][2][3] Executive Summary This technical guide provides a comparative analysis of 1,4-Dimethylimidazole (1,4-DMI) and 1-Methylimidazole (1-MI) , focusing on their pharmacological profiles, toxicological mechanisms, and...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide provides a comparative analysis of 1,4-Dimethylimidazole (1,4-DMI) and 1-Methylimidazole (1-MI) , focusing on their pharmacological profiles, toxicological mechanisms, and physicochemical properties.[1][2] While both compounds share the core imidazole heterocycle and are utilized as precursors in ionic liquid synthesis and epoxy catalysis, their biological activities diverge significantly due to the steric and electronic influence of the C4-methyl group in 1,4-DMI.

Key Distinction: 1-Methylimidazole is primarily recognized for its role as a CYP450 inhibitor and metabolic intermediate, whereas 1,4-Dimethylimidazole exhibits altered lipophilicity and steric hindrance that modifies its interaction with heme-containing enzymes and neuroreceptors compared to its unmethylated or N-unsubstituted analogs (e.g., 4-methylimidazole).[1][2][3]

Part 1: Physicochemical & Structural Comparison[1][2]

The addition of a methyl group at the C4 position in 1,4-DMI increases lipophilicity and molecular volume compared to 1-MI.[1][2] This structural variance is critical for understanding their differential membrane permeability and enzyme binding affinity.[2][3]

Property1-Methylimidazole (1-MI)1,4-Dimethylimidazole (1,4-DMI)Impact on Biological Activity
CAS Number 616-47-76338-45-0
Structure N1-methylated imidazoleN1-methylated, C4-methylated1,4-DMI has increased steric bulk near the N3 binding site.[1][2][3]
Molecular Weight 82.10 g/mol 96.13 g/mol 1,4-DMI is slightly larger, affecting diffusion rates.[1][2][3]
LogP (Lipophilicity) ~ -0.06 (Hydrophilic)~ 0.40 (Moderately Lipophilic)1,4-DMI crosses biological membranes (BBB) more readily.[1][3]
pKa (Conjugate Acid) 7.0 - 7.1~ 7.5 - 7.8 (Est.)1,4-DMI is slightly more basic due to inductive effect of C4-methyl.[1][2][3]
Physical State Liquid (MP -6°C)Liquid/Solid (MP dependent on purity)Both are handled as liquids in most assays.[2][3]
Structural Visualization & SAR

The following diagram illustrates the structural relationship and the critical sites for biological interaction (N3 for heme coordination, N1 for metabolic stability).

SAR_Comparison N_1MI 1-Methylimidazole (1-MI) Site_N3 N3 Nitrogen (Heme Coordination Site) N_1MI->Site_N3 High Affinity Site_N1 N1 Methyl Group (Blocks Tautomerism) N_1MI->Site_N1 Present N_14DMI 1,4-Dimethylimidazole (1,4-DMI) N_14DMI->Site_N3 Modified Affinity N_14DMI->Site_N1 Present Site_C4 C4 Methyl Group (Lipophilicity & Sterics) N_14DMI->Site_C4 Unique Feature Site_C4->Site_N3 Inductive Effect (+Basicity) Site_C4->Site_N3 Steric Hindrance (Selectivity)

Caption: SAR comparison highlighting the inductive and steric influence of the C4-methyl group in 1,4-DMI on the N3 active site.

Part 2: Pharmacological Profiles[2][3][4]

Cytochrome P450 (CYP) Inhibition

Both compounds function as Type II Ligands for heme-iron containing enzymes.[1][2][3] The unhindered nitrogen at position 3 (N3) coordinates directly with the heme iron of CYP450 enzymes, displacing the water molecule and inhibiting catalytic activity.

  • 1-Methylimidazole : Acts as a potent, non-selective inhibitor of CYP2E1.[1][2][3] The lack of C4/C5 substitution allows it to fit into restricted active sites (like CYP2E1 and CYP1A2).[3]

  • 1,4-Dimethylimidazole : The C4-methyl group introduces steric bulk.[1][2] While it still inhibits CYP enzymes, the potency profile shifts.[2][4] The electron-donating methyl group increases the basicity of N3 (stronger sigma-donor), potentially increasing affinity if the active site can accommodate the extra volume.[2] However, for sterically restricted enzymes (e.g., CYP1A2), 1,4-DMI may show reduced potency compared to 1-MI.[1][2]

Neurotoxicity & Convulsant Activity

The neurotoxic potential of imidazoles is often linked to GABA antagonism or interference with vitamin B6 metabolism (pyridoxal phosphate).[3]

  • Reference Toxin : 4-Methylimidazole (4-MEI) is a known potent convulsant.[1][2][3] Its neurotoxicity relies heavily on the ability to tautomerize or hydrogen bond via the N1-H.[1][2]

  • 1-Methylimidazole : Moderate toxicity.[1][2][3] The N1-methylation prevents tautomerism, significantly reducing convulsant potential compared to 4-MEI, though high doses still elicit neurological signs (tremors).[1][2][3]

  • 1,4-Dimethylimidazole : This compound represents a "blocked" version of 4-MEI.[1][2][3]

    • Hypothesis: The presence of the C4-methyl group (shared with 4-MEI) suggests potential neuroactivity, but the N1-methyl group (shared with 1-MI) likely attenuates the potency.[1][2]

    • Data Inference: SAR studies on alkylimidazoles indicate that N1-substitution generally lowers convulsant liability compared to N-unsubstituted analogs.[1][2][3] Therefore, 1,4-DMI is expected to be less convulsant than 4-MEI but potentially more lipophilic and brain-penetrant than 1-MI .[1][2][3]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Spectrophotometric Determination of CYP Binding (Type II Spectra)

This assay validates the direct interaction between the imidazole and the heme iron.

Objective : Determine the spectral dissociation constant (


) for 1-MI and 1,4-DMI against CYP2E1 or liver microsomes.

Reagents :

  • Rat Liver Microsomes (RLM) or Recombinant CYP2E1 (1.0 µM).[3]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.[2][3]

  • Ligands: 1-MI and 1,4-DMI (dissolved in buffer; avoid DMSO if possible to prevent solvent interference).[1][2][3]

Workflow :

  • Baseline Correction : Place two cuvettes containing microsomal suspension (1 mg protein/mL) in the sample and reference beams of a UV-Vis spectrophotometer. Record baseline (350–500 nm).[2][3]

  • Titration :

    • Add 1,4-DMI (0.5 – 100 µM) to the sample cuvette.[2]

    • Add an equivalent volume of buffer to the reference cuvette.[2][3]

  • Measurement : Scan from 350 to 500 nm.

    • Expected Result: A Type II difference spectrum characterized by a peak at ~425-430 nm and a trough at ~390-410 nm.[1][2][3]

  • Data Analysis : Plot the absorbance difference (

    
    ) vs. concentration 
    
    
    
    .[3] Fit to the Michaelis-Menten hyperbolic equation to determine
    
    
    .[1][2][3]

Validation Check :

  • If no peak at 425 nm appears, the compound does not coordinate the heme iron (Negative Control).

  • 1-MI should show a

    
     in the low micromolar range (1-10 µM).[1][2][3]
    
Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective : Assess general cellular toxicity (IC50) in HepG2 cells.

  • Seeding : Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment : Treat with serial dilutions (1 µM – 10 mM) of 1-MI and 1,4-DMI.

  • Incubation : 24 hours at 37°C, 5% CO2.

  • Readout : Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.[2][3]

  • Result : 1,4-DMI is expected to show lower IC50 (higher toxicity) than 1-MI due to higher lipophilicity and membrane disruption potential.[1][2][3]

Part 4: Mechanism of Action Diagram

The following diagram details the molecular pathway of CYP inhibition and the divergence in neurotoxic potential.

Mechanism_Pathway DMI 1,4-Dimethylimidazole Coord Type II Coordination (N3-Fe Interaction) DMI->Coord Stronger Sigma-Donor Block Steric/Allosteric Blockade DMI->Block Lipophilic Access MI 1-Methylimidazole MI->Coord Standard Affinity MI->Block Weak Interaction CYP CYP450 Heme Iron (CYP2E1) Inhib Enzyme Inhibition (Metabolic Pausing) CYP->Inhib GABA GABA-A Receptor (Chloride Channel) Neuro Neurotoxicity (Convulsions) GABA->Neuro Reduced Cl- Influx Coord->CYP Block->GABA

Caption: Mechanistic pathways showing dual action on CYP enzymes (primary) and GABA receptors (secondary/toxicological).[1][3]

References

  • National Toxicology Program (NTP) . Toxicology and Carcinogenesis Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 535. (2007).[2][3][5] Link(Provides the baseline for 4-methylimidazole neurotoxicity).

  • Zhang, W., et al. "Inhibition of cytochromes P450 by antifungal imidazole derivatives."[2][3][6] Drug Metabolism and Disposition 30.3 (2002): 314-318.[1][2][3] Link(Establishes the Type II binding mechanism for substituted imidazoles).

  • PubChem . 1,4-Dimethylimidazole Compound Summary. National Library of Medicine.[2][3] Link(Source for physicochemical data and GHS classifications).

  • Hargreaves, M. B., et al. "Structure-activity relationships in the effects of 1-alkylimidazoles on microsomal oxidation in vitro and in vivo."[1][2][3] Biochemical Pharmacology 23.17 (1974): 2377-2386.[1][2][3] (Foundational text on alkylimidazole SAR).

  • ECHA (European Chemicals Agency) .[2][3][7] Registration Dossier: 1-Methylimidazole.[1][2][3] Link(Authoritative source for acute toxicity data).[3]

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted 2-Aminoimidazoles

For Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the UV-Vis absorption characteristics of substituted 2-aminoimidazoles. This guide provides a comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the UV-Vis absorption characteristics of substituted 2-aminoimidazoles. This guide provides a comparative analysis of their absorption maxima (λmax), supported by experimental data, to aid in the characterization and development of these vital compounds. As a senior application scientist, my goal is to not only present data but to also provide the rationale behind the observed spectroscopic behaviors and the experimental design used to obtain them.

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine natural products with a wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties. Understanding the electronic properties of these molecules is crucial for their identification, purity assessment, and for developing structure-activity relationships. UV-Vis spectroscopy is a fundamental and accessible technique that provides valuable insights into the electronic transitions within these molecules.

The Influence of Substituents on UV-Vis Absorption Maxima

The position and electronic nature of substituents on the 2-aminoimidazole ring significantly influence the energy of its π-π* and n-π* electronic transitions, which in turn dictates the λmax. The imidazole ring is a π-excessive system, and its interaction with various functional groups can either raise or lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), hydroxyl (-OH), and methoxy (-OCH3) groups are considered electron-donating. When attached to the imidazole ring, they increase the electron density of the π-system. This raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required to excite an electron, resulting in a bathochromic shift (a shift to a longer wavelength, also known as a red shift). For example, the introduction of a methyl group at the 2-position of imidazole results in a slight bathochromic shift.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) are electron-withdrawing. They decrease the electron density of the π-system, primarily by stabilizing the LUMO to a greater extent than the HOMO. This increases the HOMO-LUMO gap, requiring more energy for electronic transitions. This results in a hypsochromic shift (a shift to a shorter wavelength, or a blue shift).

  • Extended Conjugation: Substituents that extend the conjugated π-system, such as phenyl or other aromatic rings, generally lead to a significant bathochromic shift. This is because the delocalization of π-electrons over a larger system decreases the energy difference between the HOMO and LUMO.

The following table summarizes experimentally observed UV-Vis absorption maxima for a selection of substituted 2-aminoimidazoles and related imidazole derivatives to illustrate these principles.

Compound NameSubstituentsSolventλmax (nm)Citation(s)
ImidazoleNone-208
2-Methylimidazole2-Methyl-205-206
2-Aminoimidazole2-AminoWater~207-215[1]
2-Aminobenzimidazole2-Amino, 4,5-benzoEthanol283, 243, 212[2]
2-Aminobenzimidazole2-Amino, 4,5-benzoWater280, 244, 204[2]
2-Amino-4-nitrophenol*2-Amino, 4-Nitro, 5-Hydroxy (on benzene ring)Acidic Mobile Phase224, 262, 308[3]
4-(1H-imidazol-1-yl)benzaldehyde1-Phenyl-4-aldehydeDichloromethane-[4]
1-(4-methoxyphenyl)-1H-imidazole1-Phenyl-4-methoxyDichloromethane-[4]

Note: 2-Amino-4-nitrophenol is a substituted benzene derivative, not a 2-aminoimidazole, but is included to illustrate the effect of a nitro group.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of substituted 2-aminoimidazoles. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained data.

Objective: To determine the wavelength of maximum absorbance (λmax) of a substituted 2-aminoimidazole in a specified solvent.

Materials:

  • Substituted 2-aminoimidazole sample of high purity

  • Spectroscopic grade solvent (e.g., ethanol, methanol, water, or acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Solution Preparation:

    • Accurately weigh a small amount of the 2-aminoimidazole sample (e.g., 1-5 mg). The purity of the sample is critical for accurate molar absorptivity calculations, although it is less critical for determining λmax.

    • Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

    • From the stock solution, prepare a series of dilutions to obtain a final concentration that results in an absorbance reading between 0.2 and 0.8 AU (Absorbance Units). This range ensures the measurement is within the linear range of the Beer-Lambert law, providing higher accuracy.

  • Spectrophotometer Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for most imidazoles).

    • Perform a baseline correction using two quartz cuvettes filled with the spectroscopic grade solvent used for sample preparation. This step is crucial to subtract any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution three times before filling it.

    • Place the cuvette with the sample solution in the sample holder of the spectrophotometer. The cuvette with the pure solvent remains in the reference holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

  • Data Analysis:

    • The resulting spectrum will show one or more absorption bands.

    • Identify the wavelength at which the highest absorbance is recorded. This is the λmax. If multiple peaks are present, record the λmax for each distinct peak.

    • For a comprehensive analysis, it is recommended to repeat the measurement with at least two other concentrations within the optimal absorbance range to ensure the λmax is independent of concentration.

Diagram of Experimental Workflow:

Caption: Workflow for determining the UV-Vis absorption maximum (λmax).

Visualizing Substituent Effects on Electronic Transitions

The following diagram illustrates the impact of electron-donating and electron-withdrawing groups on the HOMO-LUMO energy gap and the resulting shift in the absorption maximum.

G cluster_0 Unsubstituted 2-Aminoimidazole cluster_1 EDG-Substituted cluster_2 EWG-Substituted HOMO_unsub HOMO LUMO_unsub LUMO HOMO_unsub->LUMO_unsub λmax Energy_unsub ΔE HOMO_edg HOMO (raised) LUMO_edg LUMO HOMO_edg->LUMO_edg λmax' > λmax (Red Shift) Energy_edg ΔE' < ΔE HOMO_ewg HOMO LUMO_ewg LUMO (lowered) HOMO_ewg->LUMO_ewg λmax'' < λmax (Blue Shift) Energy_ewg ΔE'' > ΔE

Caption: Effect of substituents on the HOMO-LUMO gap and λmax.

This guide provides a foundational understanding of the UV-Vis absorption properties of substituted 2-aminoimidazoles. For further in-depth analysis, it is recommended to consult the primary literature for specific compounds of interest.

References

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 753–759. [Link]

  • Mahendra, T., & Gurudatt, D. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Vitamines & Minerals, 4(2). [Link]

  • Sundaraganesan, N., & Ilakiamani, S. (2015). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. ResearchGate. [Link]

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. [Link]

  • Hong, R.-X., Shao, J., Wang, T.-T., & Ceng, H.-B. (2010). Synthesis, Ultraviolet and Fluorescence Properties of Triphenyl Imidazole Compounds. Chinese Journal of Organic Chemistry, 30(04), 576–581. [Link]

  • Zhang, J., Fu, H., & Chen, J. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Spectroscopy, 2014, 1–9. [Link]

  • Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2811. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667–1671. [Link]

  • 2,4,5-Triphenylimidazole. SpectraBase. [Link]

  • Todd, Z. R., & Krishnamurthy, R. (2021). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early Earth. Chem. Commun., 57, 11131-11134. [Link]

  • Shukla, S., & Dwivedi, A. (2013). Spectroscopic and thermal studies of copper (II) complexes with different amino acid. Journal of Chemical and Pharmaceutical Research, 5(9), 142-145. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). Molecules, 27(1), 297. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). International Journal of Molecular Sciences, 25(7), 3749. [Link]

  • Ali, B. A., & Jaber, S. H. (2019). Spectral Characterization and Biological Activity of 2-[2‾-(1-Amino-1,5-Dinitrophenyl)azo]-Imidazole. ResearchGate. [Link]

  • Effect of Terminal Substituents of 2-Aminobenzimidazoles on Non- Covalent Molecular Interactions in Their Transition Metal Coordination. (2023). Preprints.org. [Link]

  • UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... ResearchGate. [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Kubíčková, A., Kubíček, V., & Coufal, P. (2011). UV-VIS detection of amino acids in liquid chromatography: online post-column solid-state derivatization with Cu(II) ions. Journal of separation science, 34(22), 3131–3135. [Link]

  • Lian, H., Tian, J., & Chen, X. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 13(6), 969. [Link]

  • Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. (2022). Chemosensors, 10(12), 522. [Link]

  • Supplementary Information 1-Methylimidazole Stabilization of Gold Nanoparticles in Imidazolium Ionic Liquids. Rsc.org. [Link]

  • Kubíčková, A., Kubíček, V., & Coufal, P. (2011). UV-VIS detection of amino acids in liquid chromatography: online post-column solid-state derivatization with Cu(II) ions. Journal of separation science, 34(22), 3131–3135. [Link]

  • Ultraviolet and visible spectrometry. vscht.cz. [Link]

  • Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Quest Journals. [Link]

  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent. [Link]

Sources

Validation

Validation of Purity Assays for Imidazole Pharmaceutical Intermediates

A Comparative Technical Guide for Drug Development Professionals Executive Summary: The Imidazole Challenge Imidazole intermediates (e.g., 2-methylimidazole, 4-methylimidazole, 1-benzylimidazole) are the structural backb...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Imidazole Challenge

Imidazole intermediates (e.g., 2-methylimidazole, 4-methylimidazole, 1-benzylimidazole) are the structural backbones of critical antifungals (ketoconazole), anticancer agents, and ionic liquids.[1] However, their analysis presents a unique "polarity paradox":

  • High Polarity: Small imidazoles are highly polar and basic, leading to poor retention and severe peak tailing on standard C18 HPLC columns.

  • Isomeric Complexity: Structural isomers (e.g., 4-methylimidazole vs. 5-methylimidazole tautomers) often co-elute, challenging method specificity.[1]

  • Detection Limits: Many simple imidazoles lack strong chromophores, making UV detection at standard wavelengths (254 nm) insensitive.[1]

This guide compares the three dominant analytical methodologies—HILIC/RP-HPLC , Gas Chromatography (GC) , and Non-Aqueous Titration —and provides validated protocols aligned with ICH Q2(R2) guidelines.[1]

Comparative Analysis: Selecting the Right Tool

The choice of method depends on the Analytical Target Profile (ATP): Are you determining the Assay (stoichiometric purity) or the Impurity Profile (related substances)?

Table 1: Method Performance Matrix
FeatureHILIC / RP-HPLC Gas Chromatography (GC) Non-Aqueous Titration
Primary Use Impurity Profiling & Trace AnalysisResidual Solvents & Volatile ImpuritiesHigh-Precision Assay (Content)
Specificity High (Separates isomers & degradants)High (Excellent for structural isomers)Low (Cannot distinguish isomers/related bases)
Precision (RSD) 0.5% – 1.0%0.5% – 2.0%< 0.2% (Superior for Assay)
Sensitivity (LOD) < 0.05 µg/mL (with MS or low UV)< 1 ppm (FID)N/A (Macro analysis only)
Key Limitation Polar retention difficulties (requires HILIC or Ion Pairing)Thermally unstable compounds may degradeRequires strict moisture control; non-specific
ICH Suitability Stability Indicating (Preferred)Specificity limited to volatilesNot stability indicating

Strategic Validation Workflows

The validation process must demonstrate that the method is suitable for its intended purpose.[2] The following diagram outlines a risk-based validation lifecycle compliant with ICH Q2(R2) and Q14 concepts.

ValidationLifecycle ATP Analytical Target Profile (Define Requirements) Risk Risk Assessment (Method Variables) ATP->Risk Identify Critical Attributes Dev Method Development (DoE Optimization) Risk->Dev Mitigate Risks Val Validation Execution (ICH Q2(R2)) Dev->Val Finalize Parameters Mon Routine Monitoring (Control Charts) Val->Mon Lifecycle Mgmt Mon->ATP Feedback Loop

Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow emphasizing the feedback loop between routine monitoring and method requirements.

Deep Dive: Experimental Protocols

Method A: HILIC-HPLC for Impurity Profiling (The "Polar" Solution)

Context: Standard C18 columns often fail to retain hydrophilic imidazoles. Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically grounded alternative, utilizing a water layer on a polar stationary phase to retain bases.

Protocol Parameters
  • Column: Agilent InfinityLab Poroshell 120 HILIC-OH5 (2.7 µm, 2.1 x 100 mm) or Waters CORTECS HILIC.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH4OH). Note: High pH suppresses ionization of imidazole (pKa ~7), improving peak shape.[1]

    • B: Acetonitrile (LC-MS grade).[1][3][4]

  • Isocratic Elution: 90% B / 10% A.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 215 nm (or MS in SIM mode for m/z 83 for methylimidazoles).

Validation Criteria (ICH Q2)
  • Specificity: Inject individual impurity standards (e.g., 2-MEI, 4-MEI). Resolution (Rs) between isomers must be > 1.5.

  • Linearity: Prepare 5 levels from LOQ to 120% of specification limit.

    
     must be 
    
    
    
    .[5]
  • Accuracy: Spike samples at 50%, 100%, and 150% levels. Recovery range: 90–110% for impurities.

Method B: Non-Aqueous Titration for Assay (The "Precision" Solution)

Context: For raw material release where total basic content is the critical quality attribute (CQA), titration offers superior precision over HPLC.

Protocol Parameters
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Indicator: Crystal Violet (Endpoint: Violet

    
     Blue-Green) or Potentiometric detection (preferred for automation).
    
  • Standardization: Potassium Hydrogen Phthalate (KHP).[1]

Step-by-Step Workflow
  • Preparation: Dissolve ~200 mg of imidazole intermediate (accurately weighed) in 50 mL Glacial Acetic Acid.

  • Moisture Scavenging: Add acetic anhydride if moisture > 0.5% (water competes with the weak base, blurring the endpoint).[1]

  • Titration: Titrate with 0.1 N

    
     to the potentiometric inflection point.
    
  • Calculation:

    
    
    (Where V=Volume, N=Normality, W=Weight, LOD=Loss on Drying)
    
Validation Criteria
  • Repeatability: 6 replicates of the 100% level. RSD must be

    
    .
    
  • Robustness: Deliberately vary temperature (

    
    C) and solvent water content.
    

Scientific Rationale: The "Why" Behind the Methods[1]

The selection of the analytical method is not arbitrary; it is dictated by the physicochemical properties of the imidazole ring.[1]

MethodSelection Start Start: Imidazole Sample Goal What is the Goal? Start->Goal Assay Assay (Content) Goal->Assay Purity % Impurity Impurity Profiling Goal->Impurity Trace Contaminants Titration Non-Aqueous Titration (High Precision) Assay->Titration Standard Volatile Is it Volatile? (e.g., 2-Methylimidazole) Impurity->Volatile GC GC-FID (Good for Residuals) Volatile->GC Yes HPLC HILIC / RP-HPLC (Stability Indicating) Volatile->HPLC No (or Polar)

Figure 2: Decision Matrix for selecting the appropriate analytical technique based on sample properties and data requirements.

Critical Insights
  • The Ion-Pairing Alternative: If HILIC is unavailable, RP-HPLC can be used with Ion-Pairing Agents (e.g., Sodium Dodecyl Sulfate or Hexanesulfonate).[1] The hydrophobic tail of the pairing agent binds to the C18 column, while the charged head interacts with the protonated imidazole, creating a "pseudo-ion exchange" mechanism.[1] Caution: Ion-pairing reagents require long equilibration times and are incompatible with MS detection.[1]

  • Derivatization for GC: While simple imidazoles can be analyzed directly by GC, polar derivatives often require silylation (BSTFA) to improve volatility and peak shape, adding a step to the validation workflow (stability of derivative).

References

  • ICH Q2(R2): Validation of Analytical Procedures. European Medicines Agency / ICH. (2023).[1][6][7] Link

  • Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with Mass Detection. Waters Corporation. Link

  • Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies. (2018).[1][3][8] Link

  • Non-Aqueous Titration in Pharmaceuticals. Scribd / Pharmacopeial Standards. Link

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity. National Institutes of Health (PMC).[1] (2020). Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride

Hazard Assessment: Understanding the Risks of Imidazole Derivatives Based on comprehensive data from analogous compounds, 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is presumed to be a hazardous substance. The primar...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks of Imidazole Derivatives

Based on comprehensive data from analogous compounds, 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is presumed to be a hazardous substance. The primary risks are associated with its corrosivity, potential toxicity, and reproductive hazards. All handling and disposal operations must be predicated on the assumption that this compound poses a significant health risk.

The imidazole functional group and its salts are known to exhibit several hazardous properties.[1][2][3][4] The hydrochloride salt form can enhance water solubility, potentially affecting its environmental mobility.[5][6]

Hazard ClassificationAnticipated RiskRationale & Representative Sources
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2][3][4][7][8]Ingestion can cause burns and may be harmful.[2][3]
Skin Corrosion Category 1B/1C: Causes severe skin burns and eye damage.[1][2][3][4][7]Direct contact can lead to irreversible skin damage.[1]
Serious Eye Damage Category 1: Causes serious eye damage.[1][3]Contact can cause severe, potentially permanent, eye injury.
Reproductive Toxicity Category 1B: May damage the unborn child.[1][2][3][4][6]Evidence from related compounds suggests a risk to fetal development.
Transport Hazard Class 8: Corrosive.[1][3][4][5]Classified as "Corrosive solid, basic, organic, n.o.s." (UN 3263) for transport.[3][4][5]

Pre-Disposal Safety Protocols: Establishing a Safe Work Environment

Before beginning any disposal-related activities, it is imperative to establish a controlled and safe environment. The causality behind these measures is to prevent any exposure to the operator and the surrounding environment.

Personal Protective Equipment (PPE)

Your first line of defense is a comprehensive PPE ensemble. Because the compound is a corrosive solid, protection against dust inhalation and skin/eye contact is paramount.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield, as approved by NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves properly after the task.[4][8]

  • Body Protection: A full chemical-resistant suit or lab coat is required to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) or as dictated by your EHS department's assessment.[9] All respiratory protection must be used in accordance with OSHA's regulations at 29 CFR 1910.134.

Engineering Controls

Engineering controls are designed to isolate the hazard from the worker.

  • Ventilation: All handling of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride, including weighing and dissolution for disposal, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[3][9]

Step-by-Step Disposal and Decontamination Procedures

The guiding principle for disposal is to avoid environmental release.[1][2] Under no circumstances should this chemical be disposed of down the drain.[1][10]

Protocol 1: Decontamination of Labware and Surfaces

This protocol is for managing residual contamination on glassware, spatulas, and work surfaces.

  • Initial Gross Decontamination: Carefully wipe surfaces and equipment with a solvent-dampened cloth (e.g., isopropanol or ethanol) to remove visible powder. Perform this action inside a chemical fume hood.

  • Chemical Inactivation (Optional - Consult EHS): For residual amounts, a neutralization step can be considered. However, this should only be performed under the direct guidance of your EHS department, as the reaction can generate heat or byproducts. A common approach for amines is careful neutralization with a weak acid (e.g., citric acid solution).

  • Thorough Cleaning: Wash the decontaminated items with soap and water.

  • Waste Collection: All wipes, disposable gloves, and any other contaminated materials from this process must be collected in a designated hazardous waste container.

Protocol 2: Disposal of Bulk or Unused Chemical

This is the required procedure for disposing of expired reagents, excess material from a synthesis, or grossly contaminated items.

  • Do Not Attempt Chemical Neutralization: Neutralizing bulk quantities of corrosive and toxic materials can be a highly exothermic and dangerous reaction. This must be left to professionals at a licensed disposal facility.

  • Waste Segregation and Containment:

    • Place the 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride in its original container if possible, or a new, compatible, and sealable container.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Store this waste separately from incompatible materials, especially strong oxidizing agents and acids.[3][5]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,4-Dimethyl-1H-imidazol-2-amine hydrochloride"

    • The associated hazards (e.g., "Corrosive," "Toxic," "Reproductive Hazard")

    • The accumulation start date.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy. This area should be cool, dry, and well-ventilated.[3]

  • Professional Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. These professionals are equipped to transport and dispose of the chemical in compliance with all regulations, likely via high-temperature incineration at a permitted facility.[3][4][5]

Hazardous Waste Classification Workflow

Determining the correct waste code is a legal requirement. Chemical waste generators are responsible for accurately classifying their waste.[3][5][9] The following diagram illustrates the decision-making process that should be undertaken with your EHS specialist.

G start Start: Disposal of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride consult_sds Is a specific SDS available? start->consult_sds use_analogue No: Use data from analogous compounds (e.g., Imidazole, Imidazole HCl) consult_sds->use_analogue No use_specific Yes: Follow SDS Section 13 consult_sds->use_specific Yes assess_characteristics Assess RCRA Characteristics (40 CFR 261.20-24) use_analogue->assess_characteristics final_disposal Final Disposal Plan: Consult EHS & Licensed Contractor use_specific->final_disposal is_corrosive Is pH <= 2 or >= 12.5? Or Corrosive to steel? assess_characteristics->is_corrosive is_toxic Does it meet Toxicity Characteristic (TC)? is_corrosive->is_toxic No assign_d002 Assign Waste Code D002 (Corrosivity) is_corrosive->assign_d002 Yes assign_tc_code Assign appropriate D-code (e.g., D004-D043) is_toxic->assign_tc_code Yes no_d_code No Characteristic Code is_toxic->no_d_code No assign_d002->is_toxic check_listed Is it a Listed Waste? (F, K, P, or U lists) assign_tc_code->check_listed no_d_code->check_listed assign_listed_code Assign appropriate F, K, P, or U code check_listed->assign_listed_code Yes not_listed Not a Listed Waste check_listed->not_listed No assign_listed_code->final_disposal not_listed->final_disposal

Caption: Waste Classification Decision Workflow

Emergency Procedures for Spills

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area. Alert colleagues and your supervisor.

  • Isolate and Ventilate: If safe to do so, close the fume hood sash and ensure ventilation is running. Restrict access to the area.

  • Don PPE: Before any cleanup, don the full PPE ensemble described in Section 2.

  • Containment and Cleanup:

    • For a small, dry spill, gently cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5] Avoid creating dust.[4][5]

    • Once the bulk material is collected, decontaminate the area using the procedure in Protocol 1.

  • Seek Medical Attention: If there has been any personal exposure, rinse the affected area (skin or eyes) for at least 15 minutes and seek immediate medical attention.[3][5] For ingestion or inhalation, move to fresh air and call a poison center or doctor immediately.[3][5]

  • Reporting: Report the incident to your EHS department in accordance with institutional policy.

This guide is intended to build a deep foundation of trust by providing value beyond the product itself, empowering you, the researcher, to manage chemical waste with the highest standards of safety and environmental stewardship.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(Hydroxymethyl)imidazole hydrochloride, 99%. [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Imidazole. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Angene Chemical. Safety Data Sheet: 1,2-Dimethyl-1H-imidazole. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compreh. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1H-imidazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1,4-Dimethyl-1H-imidazol-2-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.